Nonadecylbenzene
Description
BenchChem offers high-quality Nonadecylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonadecylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
nonadecylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-23-20-18-21-24-25/h18,20-21,23-24H,2-17,19,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWJJBRTHGGZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880214 | |
| Record name | 1-Phenylnonadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29136-19-4, 70356-32-0 | |
| Record name | Nonadecylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29136-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, nonadecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029136194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, C14-26-alkyl derivs. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070356320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, nonadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenylnonadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, C14-26-alkyl derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nonadecylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Properties of Nonadecylbenzene
Abstract
This technical guide provides an in-depth exploration of nonadecylbenzene, a long-chain alkylbenzene of significant interest in various industrial and research applications. The document delineates the primary synthetic routes to this compound, with a detailed focus on the scientifically robust Friedel-Crafts acylation followed by carbonyl group reduction. It offers a comparative analysis of the Clemmensen and Wolff-Kishner reduction methodologies, complete with step-by-step experimental protocols. Furthermore, this guide compiles and discusses the known physicochemical properties of nonadecylbenzene, supported by available data. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing who require a comprehensive understanding of the synthesis and characteristics of this long-chain aromatic hydrocarbon.
Introduction: The Significance of Long-Chain Alkylbenzenes
Long-chain alkylbenzenes (LCABs) are a class of organic compounds characterized by a benzene ring substituted with a lengthy alkyl chain. These molecules serve as crucial intermediates in the synthesis of a wide array of commercially important chemicals.[1][2] Their amphiphilic nature, arising from the combination of a hydrophilic aromatic head and a hydrophobic aliphatic tail, makes them ideal precursors for surfactants, which are fundamental components of detergents and cleaning agents.[1][3] Nonadecylbenzene, with its C19 alkyl chain, represents a key member of this family, offering a specific balance of hydrophobic and aromatic character that can be leveraged in various applications.
This guide will focus on the practical synthesis and detailed properties of n-nonadecylbenzene, providing the scientific community with a reliable resource for its preparation and characterization.
Synthetic Pathways to Nonadecylbenzene: A Strategic Overview
The synthesis of n-nonadecylbenzene is primarily achieved through two main strategies, both rooted in the foundational Friedel-Crafts reaction. However, the direct alkylation of benzene with a 19-carbon alkyl halide is fraught with challenges, most notably the propensity for carbocation rearrangements, leading to a mixture of branched isomers rather than the desired linear product. To circumvent this, a more controlled and reliable two-step approach is favored: Friedel-Crafts acylation followed by the reduction of the resulting ketone.[4][5]
This two-step sequence ensures the introduction of a linear acyl group, which is then converted to the corresponding alkyl group, preserving the straight-chain nature of the nonadecyl substituent. The choice of reduction method—either the Clemmensen or Wolff-Kishner reduction—depends on the presence of other functional groups in the molecule and their sensitivity to acidic or basic conditions.[6][7]
Diagram of the Synthetic Strategy
Caption: General synthetic route to n-nonadecylbenzene via Friedel-Crafts acylation and subsequent reduction.
Experimental Protocols for the Synthesis of n-Nonadecylbenzene
The following sections provide detailed, step-by-step methodologies for the synthesis of n-nonadecylbenzene. These protocols are based on established chemical principles and are designed to be self-validating through the characterization of the intermediate and final products.
Step 1: Friedel-Crafts Acylation of Benzene with Nonadecanoyl Chloride
This procedure describes the synthesis of nonadecanoylbenzene, the ketone intermediate. The reaction involves the electrophilic substitution of a proton on the benzene ring with an acylium ion generated from nonadecanoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8][9]
Materials:
-
Benzene (anhydrous)
-
Nonadecanoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Concentrated Hydrochloric acid
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottomed flask with a reflux condenser and addition funnel
-
Stirring apparatus
-
Ice bath
Protocol:
-
In a flame-dried, 100 mL round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and 15 mL of anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice/water bath with continuous stirring.[10]
-
Dissolve nonadecanoyl chloride (1.0 equivalent) in 10 mL of anhydrous dichloromethane and add this solution to the addition funnel.
-
Add the nonadecanoyl chloride solution dropwise to the cooled AlCl₃ suspension over 10-15 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.[10]
-
After the addition is complete, add a solution of benzene (1.0 equivalent) in 10 mL of anhydrous dichloromethane dropwise in a similar manner.
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.[10]
-
Carefully pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[10]
-
Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with 20 mL of dichloromethane.
-
Combine the organic layers and wash sequentially with two portions of saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude nonadecanoylbenzene.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Reduction of Nonadecanoylbenzene
The carbonyl group of nonadecanoylbenzene can be reduced to a methylene group to yield n-nonadecylbenzene using either the Clemmensen or Wolff-Kishner reduction.
The Clemmensen reduction is particularly effective for aryl-alkyl ketones and is performed under strongly acidic conditions using zinc amalgam and concentrated hydrochloric acid.[5][7]
Materials:
-
Nonadecanoylbenzene
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric acid
-
Toluene
-
Round-bottomed flask with a reflux condenser
-
Heating mantle
Protocol:
-
Prepare zinc amalgam by stirring zinc powder with a 2% aqueous solution of mercury(II) chloride for a few minutes, then decanting the solution and washing the solid with water.
-
In a round-bottomed flask equipped with a reflux condenser, place the zinc amalgam and add the nonadecanoylbenzene (1.0 equivalent).
-
Add a mixture of concentrated hydrochloric acid, water, and toluene.
-
Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield n-nonadecylbenzene.
-
Further purification can be achieved by vacuum distillation or column chromatography.
The Wolff-Kishner reduction is an alternative method that utilizes basic conditions, making it suitable for substrates with acid-sensitive functional groups.[11][12] The Huang-Minlon modification, which is a one-pot procedure, is commonly used.[12][13]
Materials:
-
Nonadecanoylbenzene
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (or sodium hydroxide)
-
Diethylene glycol (or another high-boiling solvent)
-
Round-bottomed flask with a distillation head and condenser
Protocol:
-
In a round-bottomed flask, combine nonadecanoylbenzene (1.0 equivalent), hydrazine hydrate (excess), and potassium hydroxide (excess) in diethylene glycol.[11]
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone. Water and excess hydrazine will begin to distill off.
-
After the initial reflux, arrange the apparatus for distillation and slowly raise the temperature to around 200°C to remove water and excess hydrazine.[11]
-
Once the distillation ceases, reconfigure the apparatus for reflux and maintain the high temperature for an additional 3-6 hours, during which the decomposition of the hydrazone and evolution of nitrogen gas occurs.[11]
-
Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent such as ether or hexane.
-
Wash the combined organic extracts with dilute hydrochloric acid and then with water.
-
Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure to obtain n-nonadecylbenzene.
-
Purify the product as needed by vacuum distillation or chromatography.
Diagram of the Reduction Workflows
Caption: Comparison of Clemmensen and Wolff-Kishner reduction workflows.
Physicochemical Properties of n-Nonadecylbenzene
A thorough understanding of the physical and chemical properties of n-nonadecylbenzene is essential for its handling, application, and further chemical transformations.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₄₄ | [14] |
| Molecular Weight | 344.6 g/mol | [14] |
| CAS Number | 29136-19-4 | [14] |
| Appearance | White to light yellow solid/lump | |
| Melting Point | 36-41 °C | |
| Boiling Point | 419 °C (lit.) | |
| Density | ~0.86 g/cm³ | |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents | [2] |
Spectral Data
The structural elucidation of n-nonadecylbenzene is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of n-nonadecylbenzene is expected to show characteristic signals for the aromatic protons in the range of 6.5-8.0 ppm.[15] The benzylic protons (directly attached to the benzene ring) would appear around 2.0-3.0 ppm.[15] The numerous methylene protons of the long alkyl chain will produce a large, complex signal in the aliphatic region (around 1.2-1.6 ppm), while the terminal methyl group will appear as a triplet further upfield.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the aromatic carbons between 120-150 ppm.[15] The number of distinct aromatic signals can confirm the substitution pattern. The aliphatic carbons of the nonadecyl chain will resonate in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum of n-nonadecylbenzene will exhibit characteristic C-H stretching vibrations for the aromatic ring around 3030-3080 cm⁻¹.[16] The C-H stretching of the alkyl chain will be observed below 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[16] The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the complete reduction of the ketone intermediate.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of nonadecylbenzene (344.6 m/z).[17] The fragmentation pattern will likely show a prominent peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), which is characteristic of alkylbenzenes.
Applications and Industrial Relevance
The primary application of long-chain n-alkylbenzenes, including nonadecylbenzene, is as a chemical intermediate in the production of linear alkylbenzene sulfonates (LAS).[1][18] These anionic surfactants are the workhorses of the detergent industry, valued for their excellent cleaning properties and biodegradability.[3] The synthesis involves the sulfonation of the aromatic ring of nonadecylbenzene, followed by neutralization to form the sulfonate salt.
Beyond surfactants, the hydrophobic nature of the long alkyl chain combined with the reactivity of the benzene ring makes nonadecylbenzene a versatile building block in organic synthesis for creating molecules with specific surface-active properties or for incorporation into polymers and liquid crystals.[2]
Safety and Handling
Nonadecylbenzene is classified as a skin and eye irritant and may cause respiratory irritation.[14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[19]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and properties of n-nonadecylbenzene. The preferred synthetic route, involving Friedel-Crafts acylation followed by a choice of reduction methods, offers a reliable means of producing this valuable long-chain alkylbenzene. The compiled physicochemical and spectral data serve as a crucial reference for its characterization and application. As a key intermediate in the surfactant industry and a versatile building block in organic synthesis, a thorough understanding of nonadecylbenzene's chemistry is vital for researchers and professionals in the chemical sciences.
References
-
PubChem. Nonadecylbenzene. National Center for Biotechnology Information. [Link]
- Eganhouse, R. P., et al. (1986). Long-Chain Alkylbenzenes: Their Analytical Chemistry, Environmental Occurrence and Fate. International Journal of Environmental Analytical Chemistry, 26(3-4), 241-263.
- Eganhouse, R. P. (1986).
-
Chem LibreTexts. Friedel-Crafts Acylation of Benzene. [Link]
-
Reusch, W. (2013). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Michigan State University. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemistry of Long Alkyl Chains in Functional Molecules. [Link]
- Yamamura, S., Toda, M., & Hirata, Y. (1973). Modified Clemmensen Reduction: A Simplified Procedure for the Reduction of Ketones. Organic Syntheses, 53, 86.
-
The Organic Chemistry Tutor. Wolff-Kishner Reduction. [Link]
-
Wikipedia. Alkylbenzene. [Link]
-
J&K Scientific LLC. (2025). Wolff-Kishner Reduction. [Link]
-
L.S.College, Muzaffarpur. (2020). Wolff–Kishner reduction. [Link]
-
Annamalai University. CLEMMENSEN REDUCTION. [Link]
-
WebofPharma. (2025). Wolff-Kishner Reduction: Converting Carbonyls to Alkanes. [Link]
-
Chemical-Label.com. Edit chemical label Nonadecylbenzene. [Link]
-
Wikipedia. Clemmensen reduction. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
Juniper Publishers. (2024). The Clemmensen Reduction. [Link]
-
National Institute of Standards and Technology. Benzene, nonadecyl-. NIST Chemistry WebBook. [Link]
-
University of Calgary. Chem 351 F14 Final : Spectroscopy. [Link]
-
PubChem. Dodecylbenzene. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]
-
ResearchGate. (2024). Physico-chemical properties of benzene. [Link]
-
YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]
-
Doc Brown's Chemistry. Interpreting the infrared spectrum of benzene C6H6. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. Alkylbenzene - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. websites.umich.edu [websites.umich.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. Wolff-Kishner Reduction: Converting Carbonyls to Alkanes [webofpharma.com]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. Benzene, nonadecyl- [webbook.nist.gov]
- 18. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Physicochemical Characteristics of Nonadecylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of nonadecylbenzene (C₂₅H₄₄), a long-chain alkylbenzene (LAB). It delineates its core physical and chemical properties, reactivity, and stability, grounded in authoritative data. The document details validated experimental protocols for its characterization using modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. The rationale behind methodological choices is explained to provide field-proven insights for researchers. Furthermore, this guide summarizes key safety and handling procedures and discusses the compound's relevance in industrial synthesis and environmental science. The objective is to equip researchers and professionals with a comprehensive and practical understanding of nonadecylbenzene.
Introduction
Nonadecylbenzene, also known as 1-phenylnonadecane, is an aromatic hydrocarbon characterized by a phenyl group attached to a linear 19-carbon alkyl chain.[1] It belongs to the broader class of linear alkylbenzenes (LABs), which are significant intermediates in the chemical industry.[2] Historically, LABs replaced their highly branched counterparts in the mid-1960s due to their superior biodegradability, making them environmentally preferable precursors for the synthesis of surfactants.[3][4]
The primary industrial application of nonadecylbenzene and similar LABs is in the production of linear alkylbenzene sulfonates (LAS), which are key anionic surfactants used extensively in household and industrial detergents.[2][5] Beyond its role as a synthetic precursor, the inherent stability and specific origin of nonadecylbenzene make it a valuable molecular tracer in environmental and geochemical studies to track anthropogenic inputs in various ecosystems.[3][4] A thorough understanding of its physical and chemical characteristics is therefore crucial for its effective application in synthesis, process optimization, and analytical sciences.
Physicochemical Properties
The fundamental physical and chemical properties of nonadecylbenzene are summarized below. These constants are critical for predicting its behavior in various solvents, designing reaction conditions, and developing analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₄₄ | [1][6] |
| Molecular Weight | 344.62 g/mol | [6][7][8] |
| CAS Number | 29136-19-4 | [6][7] |
| IUPAC Name | Nonadecylbenzene | [1] |
| Synonyms | 1-Phenylnonadecane, n-Nonadecylbenzene | [1][6][8] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [7] |
| Melting Point | 36-41 °C | [7][8] |
| Boiling Point | 419 °C (lit.) | [7][8] |
| Density | 0.8613 g/cm³ (estimate) | [7] |
| Water Solubility | 5.272 g/L (at 328 °C) | [7] |
| log P (octanol-water) | 11.38 (estimate) | [8] |
Molecular Structure Visualization
The structure of nonadecylbenzene consists of a nonpolar aliphatic chain and an aromatic phenyl ring.
Caption: Molecular structure of nonadecylbenzene.
Chemical Characteristics & Reactivity
The reactivity of nonadecylbenzene is dictated by its two primary components: the aromatic benzene ring and the long saturated alkyl side-chain.
Aromatic Ring Reactivity
The alkyl group is an activating, ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. The long chain sterically hinders the ortho positions to some extent, often favoring para-substitution. Key EAS reactions include:
-
Sulfonation: Reaction with sulfuric acid or sulfur trioxide is a crucial step in producing linear alkylbenzene sulfonate (LAS) surfactants. The sulfonic acid group is predominantly introduced at the para-position of the ring.[9]
-
Nitration: Reaction with a mixture of nitric and sulfuric acids yields nitrononadecylbenzene isomers.
-
Friedel-Crafts Acylation: Introduction of an acyl group, typically using an acyl chloride and a Lewis acid catalyst like AlCl₃.
Alkyl Side-Chain Reactivity: The Benzylic Position
The carbon atom of the alkyl chain directly attached to the benzene ring is known as the benzylic carbon. This position is significantly more reactive than other carbons in the alkyl chain.[10] This enhanced reactivity is due to the resonance stabilization of the radical, carbocation, or carbanion intermediate formed at this position, where the charge or radical can be delocalized into the aromatic ring.[10]
-
Benzylic Oxidation: Strong oxidizing agents, such as hot aqueous potassium permanganate (KMnO₄), will cleave the entire alkyl chain, regardless of its length, and oxidize the benzylic carbon to a carboxylic acid, yielding benzoic acid. This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon.[10]
-
Benzylic Bromination: Radical halogenation occurs selectively at the benzylic position. N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) is the preferred reagent for introducing a bromine atom at the benzylic carbon.[10]
Thermal Stability
Long-chain alkylbenzenes exhibit considerable thermal stability. Their pyrolysis (thermal cracking) behavior has been studied in the context of geochemical processes and industrial applications.[11] Decomposition typically involves cleavage of the alkyl chain at various points, with the bond between the first and second carbon of the chain (β-cleavage) being a significant pathway.
Safety & Handling
Based on aggregated GHS data and Safety Data Sheets (SDS), nonadecylbenzene presents moderate hazards.
-
Hazards: It is reported to cause skin irritation (H315) and serious eye irritation (H319).[1][12][13] Some sources also indicate it may be harmful if swallowed (H302) and toxic to aquatic life (H401).[12]
-
Handling Precautions: Standard laboratory safety practices should be employed. This includes working in a well-ventilated area or fume hood and wearing appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat.[12][14][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[14][15]
Experimental Protocols for Characterization
A multi-technique analytical approach is essential for the unambiguous structural confirmation and purity assessment of nonadecylbenzene. The combination of chromatography and spectroscopy provides orthogonal data, ensuring a self-validating system of characterization.
Rationale for Method Selection
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating volatile and semi-volatile compounds and determining their molecular weight and fragmentation patterns. It is ideal for assessing the purity of nonadecylbenzene and confirming its identity by matching its mass spectrum against known databases.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. It is unparalleled for confirming the presence and substitution pattern of the aromatic ring and the structure of the alkyl chain.[17][18]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and reliable method for confirming the presence of key functional groups. For nonadecylbenzene, it is used to verify the presence of aromatic C-H, aliphatic C-H, and aromatic C=C bonds.[19]
Protocol 1: Purity and Identification by GC-MS
-
Sample Preparation: Dissolve ~1 mg of nonadecylbenzene in 1 mL of a high-purity solvent such as hexane or dichloromethane.
-
Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 320 °C, and hold for 10 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis:
-
Purity Assessment: Determine the area percentage of the main peak in the total ion chromatogram (TIC).
-
Identification: Analyze the mass spectrum of the main peak. Expect to see the molecular ion (M⁺) peak at m/z 344. The most prominent peak (base peak) will likely be at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), which is characteristic of alkylbenzenes. Other fragments will result from cleavage along the alkyl chain. Compare the obtained spectrum with a reference spectrum from a database like NIST.[6]
-
Protocol 2: Structural Elucidation by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of nonadecylbenzene in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.
-
Expected Chemical Shifts (δ):
-
~7.1-7.3 ppm: Multiplet, integrating to 5H, corresponding to the protons of the monosubstituted benzene ring.
-
~2.6 ppm: Triplet, 2H, for the benzylic methylene protons (-CH₂-) adjacent to the ring.
-
~1.6 ppm: Multiplet, 2H, for the methylene protons beta to the ring.
-
~1.25 ppm: Broad singlet/multiplet, ~32H, for the remaining methylene protons of the long alkyl chain.
-
~0.88 ppm: Triplet, 3H, for the terminal methyl group (-CH₃) protons.
-
-
-
¹³C NMR Acquisition:
-
Acquire proton-decoupled data with a 45° pulse, a relaxation delay of 2 seconds, and >512 scans.
-
Expected Chemical Shifts (δ):
-
~143 ppm: Quaternary carbon of the ring attached to the alkyl chain.
-
~128-129 ppm: Aromatic CH carbons.
-
~125.5 ppm: Aromatic CH carbon para to the alkyl group.
-
~36 ppm: Benzylic carbon (-CH₂-).
-
~22-32 ppm: Multiple signals for the aliphatic carbons of the chain.
-
~14 ppm: Terminal methyl carbon (-CH₃).
-
-
Protocol 3: Functional Group Confirmation by FT-IR Spectroscopy
-
Sample Preparation: As nonadecylbenzene is a low-melting solid, the spectrum can be obtained as a thin film. Gently melt a small amount of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve the sample in a volatile solvent (e.g., chloroform), deposit it on a salt plate, and allow the solvent to evaporate.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis:
-
Expected Characteristic Absorption Bands (ṽ):
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
2950-2850 cm⁻¹: Strong aliphatic C-H stretching from the long alkyl chain.
-
~1600, ~1495, ~1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~740 and ~700 cm⁻¹: Strong C-H out-of-plane bending, characteristic of monosubstitution on a benzene ring.
-
-
Workflow for Comprehensive Characterization
The logical flow for a full characterization of a new or unverified sample of nonadecylbenzene is outlined below.
Caption: Logical workflow for the analytical characterization of nonadecylbenzene.
Applications & Relevance
-
Surfactant Manufacturing: The primary use of nonadecylbenzene is as a chemical intermediate for the synthesis of linear alkylbenzene sulfonates (LAS). The sulfonation of the aromatic ring followed by neutralization yields an anionic surfactant with excellent detergent properties, widely used in cleaning products.[2][9]
-
Environmental Tracers: Because LABs are exclusively synthetic and were introduced globally at a known time, their presence and distribution in environmental samples (like sediments and water) can serve as powerful molecular tracers for domestic and industrial wastewater contamination.[3] The specific congener distribution can provide insights into the extent of biodegradation and the history of pollution.[4]
-
Research Applications: In a research context, nonadecylbenzene serves as a well-defined standard for analytical method development, particularly in chromatography and mass spectrometry for the analysis of complex hydrocarbon mixtures.[16] Its defined structure also makes it a useful model compound for studying the fundamental reactivity of long-chain alkylbenzenes.[11]
Conclusion
Nonadecylbenzene is a molecule of significant industrial and scientific interest. Its physicochemical properties are dominated by the interplay between its long, nonpolar alkyl chain and its reactive aromatic ring. A comprehensive characterization, essential for quality control and research, relies on a synergistic application of chromatographic and spectroscopic techniques. The detailed protocols and data presented in this guide offer a robust framework for scientists and researchers working with this and related long-chain alkylbenzenes, enabling accurate analysis and informed application.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Benzene, nonadecyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nonadecylbenzene. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 16.3: Reactions of alkylbenzenes. Retrieved from [Link]
-
Eganhouse, R. P., Olaguer, D. L., Gould, B. R., & Phinney, C. S. (1988). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry, 35(3), 175-198. Retrieved from [Link]
-
Kao Chemicals. (1997). Safety Data Sheet - NEOPELEX G-65. Retrieved from [Link]
-
Savage, P. E., & Ratz, S. (1995). Pyrolysis kinetics for long-chain n-alkylbenzenes: experimental and mechanistic modeling results. Industrial & Engineering Chemistry Research, 34(7), 2412-2422. Retrieved from [Link]
-
Chemical-Label.com. (n.d.). Edit chemical label Nonadecylbenzene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, decyl- (CAS 104-72-3). Retrieved from [Link]
-
Wikipedia. (n.d.). Alkylbenzene. Retrieved from [Link]
-
Eganhouse, R. P. (1986). Long-Chain Alkylbenzenes: Their Analytical Chemistry, Environmental Occurrence and Fate. Gordon and Breach, Science Publishers, Inc. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Analytical Methods. In Toxicological Profile for Benzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Dodecylbenzene. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzene, dodecyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Table 7-1, Analytical Methods for Determining Benzene in Biological Samples. In Toxicological Profile for Benzene. Retrieved from [Link]
-
Wang, Y., et al. (2018). Synthesis and Properties of Nonylphenol-Substituted Dodecyl Sulfonate. Request PDF. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2003). HYDROCARBONS, AROMATIC 1501. NIOSH Manual of Analytical Methods. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NMAM 5th Edition - Methods by Chemical Name. Retrieved from [Link]
-
Shepler, B. (2019). Benzene synthesis strategies. YouTube. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ChemUniverse. (n.d.). Request A Quote - N-NONADECYLBENZENE. Retrieved from [Link]
-
Prime Scholars. (2023). Benzene: A Fundamental Chemical with Diverse Applications. Retrieved from [Link]
-
Chad's Prep. (2018). 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry. YouTube. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of benzene. Retrieved from [Link]
Sources
- 1. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkylbenzene - Wikipedia [en.wikipedia.org]
- 3. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Dodecylbenzene - Wikipedia [en.wikipedia.org]
- 6. Benzene, nonadecyl- [webbook.nist.gov]
- 7. N-NONADECYLBENZENE CAS#: 29136-19-4 [m.chemicalbook.com]
- 8. parchem.com [parchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Edit chemical label Nonadecylbenzene | chemical-label.com [chemical-label.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Nonadecylbenzene molecular structure and formula
An In-depth Technical Guide to Nonadecylbenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Nonadecylbenzene (also known as 1-phenylnonadecane), a long-chain alkylbenzene. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's fundamental chemical and physical properties, molecular structure, and spectroscopic profile. Furthermore, it presents a validated experimental protocol for its synthesis via Friedel-Crafts alkylation, discusses its primary applications in research and industry, and provides essential safety information. The guide is structured to deliver both foundational knowledge and practical insights, ensuring technical accuracy and field-proven utility.
Introduction to Nonadecylbenzene
Nonadecylbenzene belongs to the class of organic compounds known as linear alkylbenzenes (LABs). These molecules are characterized by a benzene ring substituted with a single, linear alkyl chain. With its 19-carbon aliphatic tail, nonadecylbenzene (C₂₅H₄₄) is a significant member of this family. While not as commercially prevalent as its shorter-chain counterparts (C₁₀-C₁₄), which are key precursors for detergents, nonadecylbenzene serves as an important model compound and analytical standard.[1][2] Its well-defined structure and high molecular weight make it valuable in studies related to environmental science, toxicology, and the development of synthetic lubricants.[3] This guide aims to consolidate the critical technical information required for the effective use and synthesis of nonadecylbenzene in a research setting.
Molecular Structure and Chemical Identity
A precise understanding of a molecule's structure and its various identifiers is paramount for any scientific investigation. This section provides the foundational data for nonadecylbenzene.
Chemical Formula and Nomenclature
The molecular identity of nonadecylbenzene is defined by its elemental composition and systematic name.
Structural Representation
The structure consists of a phenyl group covalently bonded to the terminal carbon of a nonadecane chain.
Caption: 2D representation of the Nonadecylbenzene molecular structure.
Key Chemical Identifiers
For unambiguous identification and database searches, the following identifiers are critical.
| Identifier | Value | Source |
| CAS Number | 29136-19-4 | [4][5] |
| PubChem CID | 94400 | [4] |
| Molecular Weight | 344.62 g/mol | [4][6][7] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 | [4] |
| InChI Key | SHWJJBRTHGGZBE-UHFFFAOYSA-N | [4][5] |
Physicochemical Properties
The physical and chemical properties of nonadecylbenzene dictate its behavior in various experimental conditions, its solubility, and its state at ambient temperature.
| Property | Value | Unit | Source |
| Appearance | White to light yellow solid or powder | - | |
| Boiling Point | 419 | °C | [6][7] |
| Melting Point | 36 - 41 | °C | [6][7] |
| Density | ~0.86 | g/cm³ | [7] |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents like hexane and toluene. | - | [8] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized or purchased compound. The expected data for nonadecylbenzene are as follows.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of nonadecylbenzene will exhibit a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): A peak should be observed at m/z = 344, corresponding to the molecular weight of the compound.[4][5]
-
Key Fragmentation: The most prominent fragment is typically the tropylium ion at m/z = 91 . This results from the cleavage of the benzylic C-C bond, a highly favorable fragmentation pathway for alkylbenzenes. Other smaller fragments will correspond to the loss of alkyl radicals from the long chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the hydrogen and carbon framework of the molecule. (Solvent: CDCl₃)
-
¹H NMR:
-
~7.10 - 7.30 ppm (multiplet, 5H): Aromatic protons of the monosubstituted benzene ring.[9]
-
~2.60 ppm (triplet, 2H): Benzylic protons (-CH₂-) adjacent to the benzene ring.
-
~1.25 ppm (broad multiplet, 32H): Protons of the methylene groups (-CH₂-) in the long aliphatic chain.
-
~0.88 ppm (triplet, 3H): Terminal methyl protons (-CH₃) of the nonadecyl chain.
-
-
¹³C NMR:
-
~142 ppm: Quaternary aromatic carbon attached to the alkyl chain.
-
~128-129 ppm: Aromatic C-H carbons.
-
~36 ppm: Benzylic carbon (-CH₂-Ph).
-
~22-32 ppm: A complex series of peaks for the aliphatic methylene carbons.
-
~14 ppm: Terminal methyl carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present.
-
~3030-3080 cm⁻¹: Aromatic C-H stretching.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching (strong intensity due to the long chain).
-
~1600 & 1495 cm⁻¹: Aromatic C=C ring stretching vibrations.[5]
Synthesis and Experimental Protocols
The most common and reliable method for synthesizing linear alkylbenzenes like nonadecylbenzene is the Friedel-Crafts alkylation .[2][10]
Causality and Mechanistic Insight
The Friedel-Crafts reaction involves the electrophilic substitution of a proton on the benzene ring with an alkyl group. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to generate a potent electrophile from an alkyl halide (e.g., 1-chlorononadecane). The catalyst polarizes the C-Cl bond, making the carbon atom sufficiently electrophilic to be attacked by the electron-rich π-system of the benzene ring. Using a primary alkyl halide minimizes carbocation rearrangement, which is a common side reaction, thereby favoring the formation of the linear n-alkylated product.
Experimental Workflow: Friedel-Crafts Alkylation
Caption: Step-by-step workflow for the synthesis of Nonadecylbenzene.
Detailed Step-by-Step Protocol
This protocol is a self-validating system, incorporating purification and analytical confirmation.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Charge the flask with anhydrous benzene (acting as both solvent and reactant) and slowly add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) while stirring.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Substrate Addition: Dissolve 1-chlorononadecane (1.0 equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the solution dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor reaction progress by TLC or GC-MS if desired.
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.
-
Solvent Removal: Remove the benzene solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using hexane as the eluent) to yield pure nonadecylbenzene.
-
Validation: Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 4.
Applications in Research and Industry
Nonadecylbenzene's utility is primarily found in specialized scientific and industrial contexts.
-
Analytical Standard: Due to its high purity, thermal stability, and long retention time, it serves as an excellent internal or external standard in Gas Chromatography (GC) and GC-MS analysis, particularly for environmental samples or lubricant analysis.[1]
-
Surfactant Research: It is a precursor for the synthesis of nonadecylbenzene sulfonate, a specialty surfactant. While not used in commodity detergents, it is valuable for research into the structure-property relationships of surfactants and their self-assembly behavior.[10][11]
-
Lubricant and Heat Transfer Fluids: Heavy alkylbenzenes, including nonadecylbenzene, are used in formulations for high-temperature lubricants and heat transfer oils due to their excellent thermal and oxidative stability.[3]
-
Environmental Fate Studies: As a member of the LAB family, it is used as a molecular tracer to study the transport and degradation of anthropogenic contaminants in aquatic and terrestrial environments.[1][2]
Safety and Handling
As with any chemical, proper handling of nonadecylbenzene is crucial.
-
GHS Hazards: It is classified as causing skin and serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Always handle nonadecylbenzene in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94400, Nonadecylbenzene. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Benzene, nonadecyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Gahvit, M., & Shah, M. (2015). The Application of Heavy Alkyl Benzene in Engine Oil and Hydraulic Fluid Formulations. ResearchGate. Retrieved from [Link]
-
Eganhouse, R. P., et al. (1986). Long-Chain Alkylbenzenes: Their Analytical Chemistry, Environmental Occurrence and Fate. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]
-
Takada, H., & Ishiwatari, R. (1987). Linear alkylbenzenes in urban riverine environments in Tokyo: distribution, source, and behavior. Environmental Science & Technology. Retrieved from [Link]
-
Wikipedia. Alkylbenzene. Retrieved from [Link]
-
Wang, Y., et al. (2024). Study on the Alkylation of Benzene and Long-Chain Olefin under Trifluoromethane Sulfonic Acid Catalyst. Progress in Petrochemical Science. Retrieved from [Link]
-
Kao Chemicals. Safety Data Sheet for NEOPELEX G-65. Retrieved from [Link]
-
Wikipedia. Dodecylbenzene. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Benzene, dodecyl- Gas Chromatography. In NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum for Benzaldehyde. Retrieved from [Link]
-
Organic Chemistry Data. NMR Spectroscopy: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Wikipedia. Nonadecane. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Benzene, dodecyl- Gas Chromatography. In NIST Chemistry WebBook. Retrieved from [Link]
-
Draths, K. M., & Frost, J. W. (1994). Benzene-free synthesis of adipic acid. Journal of the American Chemical Society. Retrieved from [Link]
-
The Organic Chemistry Tutor (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Benzene, dodecyl- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
ChemUniverse, Inc. Request A Quote. Retrieved from [Link]
- Google Patents. CN101870667A - Synthesis method of sodium nonanoyloxy benzene sulfonate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, nonadecyl- [webbook.nist.gov]
- 6. parchem.com [parchem.com]
- 7. N-NONADECYLBENZENE CAS#: 29136-19-4 [m.chemicalbook.com]
- 8. 1-PHENYLDECANE | 104-72-3 [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. Alkylbenzene - Wikipedia [en.wikipedia.org]
- 11. crimsonpublishers.com [crimsonpublishers.com]
A Technical Guide to the Natural Occurrence of Nonadecylbenzene in Crude Oil
An In-depth Analysis for Geochemical and Petroleum Science Professionals
Abstract
Nonadecylbenzene, a long-chain n-alkylbenzene (C₂₅H₄₄), is a naturally occurring aromatic hydrocarbon found within the complex matrix of crude oil.[1] While often present in trace amounts, its distribution and abundance serve as critical molecular fossils, providing invaluable insights into the origin, thermal maturity, and depositional environment of source rocks. This technical guide provides a comprehensive overview of the geochemical significance of nonadecylbenzene, detailing its formation pathways, state-of-the-art analytical methodologies for its identification and quantification, and its application as a robust biomarker in petroleum system analysis. The protocols and interpretations presented herein are designed for researchers, geochemists, and petroleum scientists engaged in crude oil characterization and exploration.
Introduction: The Significance of Long-Chain Alkylbenzenes
Crude oil is a remarkably complex mixture of hydrocarbons, primarily composed of paraffins, naphthenes, and aromatics, alongside heteroatomic compounds.[2] Within the aromatic fraction, n-alkylbenzenes are a homologous series of compounds characterized by a benzene ring attached to a linear alkyl chain.[3] Nonadecylbenzene, with its C₁₉ alkyl chain, is a prominent member of the long-chain n-alkylbenzenes (LCABs) found in petroleum and source rock extracts.[1]
The significance of nonadecylbenzene and its homologues lies in their function as biomarkers. These "molecular fossils" are organic compounds derived from previously living organisms, whose basic carbon skeleton remains intact after undergoing geological processes (diagenesis and catagenesis).[4] Their structure provides a chemical fingerprint, helping to unravel the history of the petroleum system.[5]
Table 1: Physicochemical Properties of Nonadecylbenzene
| Property | Value |
|---|---|
| Chemical Formula | C₂₅H₄₄ |
| Molecular Weight | 344.6 g/mol |
| Boiling Point (est.) | 458.7 ± 15.0 °C |
| Density (est.) | 0.85 ± 0.1 g/cm³ |
| Class | Monoaromatic Hydrocarbon |
Geochemical Origins and Formation Pathways
The presence of nonadecylbenzene in crude oil is not arbitrary; it is the result of specific biogeochemical processes occurring over millions of years. Understanding its formation is key to its use as a reliable indicator.
2.1. Biological Precursors Long-chain n-alkylbenzenes are not typically synthesized directly by most organisms in significant quantities. Instead, their precursors are believed to be long-chain fatty acids, alcohols, and ketones found in the cell membranes and waxes of various microorganisms, such as bacteria and algae.[6] In certain depositional environments, specific organisms may produce unique precursor molecules that, upon alteration, lead to a distinct alkylbenzene distribution in the resulting petroleum.
2.2. Diagenesis and Catagenesis Following deposition in sediments, the organic matter undergoes two primary stages of alteration:
-
Diagenesis: Occurring at relatively low temperatures (< 60°C), this stage involves microbial alteration and chemical condensation of the biological precursors.
-
Catagenesis: As the source rock is buried deeper and subjected to higher temperatures (60-150°C) and pressures, thermal cracking (pyrolysis) of macromolecular organic matter (kerogen) occurs. It is during this "oil window" that carbon-carbon bonds are cleaved, releasing a variety of hydrocarbons, including n-alkylbenzenes.[1] The benzene ring can be formed through cyclization and aromatization of aliphatic precursors or be inherited from aromatic bioprecursors. The long alkyl chain is then attached through various proposed reaction mechanisms.
The diagram below illustrates a simplified conceptual pathway for the formation of nonadecylbenzene from biological precursors within sedimentary rock.
Sources
- 1. cup.edu.cn [cup.edu.cn]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. CRUDE OIL - Occupational Exposures in Petroleum Refining; Crude Oil and Major Petroleum Fuels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. repository.library.noaa.gov [repository.library.noaa.gov]
- 5. leco.co.jp [leco.co.jp]
- 6. researchgate.net [researchgate.net]
CAS number and safety data for nonadecylbenzene
An In-Depth Technical Guide to Nonadecylbenzene: CAS Registry Number, Properties, and Safety Data
Introduction
Nonadecylbenzene is a long-chain alkylbenzene, a class of organic compounds characterized by a benzene ring substituted with a lengthy alkyl group. While not as ubiquitously studied as its shorter-chain relatives, which are foundational in the production of detergents and surfactants, nonadecylbenzene and similar long-chain variants serve as important chemical intermediates, reference standards in analytical chemistry, and model compounds for research in fields ranging from environmental science to materials development.
This guide provides a consolidated technical overview of nonadecylbenzene, specifically for researchers, scientists, and professionals in drug development. It details the compound's core identifiers, physicochemical properties, and a comprehensive safety profile based on available regulatory data. The objective is to equip scientific professionals with the critical information needed for safe handling, storage, and use in a laboratory or industrial setting.
Section 1: Chemical Identification and Core Descriptors
Accurate identification is the cornerstone of chemical safety and research reproducibility. Nonadecylbenzene is registered under a specific CAS number and is described by a unique molecular structure and formula.
The primary identifiers for nonadecylbenzene are summarized below.
| Identifier | Value | Source(s) |
| CAS Registry Number | 29136-19-4 | [1][2][3][4] |
| Molecular Formula | C₂₅H₄₄ | [1][2][4] |
| Molecular Weight | 344.62 g/mol | [1][2][4] |
| IUPAC Name | nonadecylbenzene | [4] |
| Common Synonyms | n-Nonadecylbenzene, 1-Phenylnonadecane, Nonadecane, 1-phenyl- | [2][3][4] |
Section 2: Physicochemical Properties
Understanding the physical and chemical properties of nonadecylbenzene is essential for its proper handling, experimental design, and storage. These properties dictate its behavior under various conditions.
| Property | Value | Source(s) |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [3] |
| Melting Point | 36-41 °C | [1] |
| Boiling Point | 419 °C (lit.) | [1] |
| Density | 0.8613 g/cm³ | [1] |
The variability in its reported physical state (from powder to liquid) is consistent with its melting point, which is near ambient laboratory temperatures.[1][3]
Section 3: Hazard Identification and GHS Classification
Based on aggregated data submitted to the European Chemicals Agency (ECHA), nonadecylbenzene has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] This classification provides a universally understood framework for communicating its potential hazards.
GHS Pictogram:
| Hazard Class | Hazard Statement Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][5] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [4][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4][5] |
The following diagram illustrates the logical workflow for assessing and communicating the hazards associated with a chemical substance like nonadecylbenzene, from data collection to label generation.
Caption: GHS Hazard Assessment and Communication Workflow.
Section 4: Safety Protocols and Emergency Procedures
The identified hazards necessitate specific protocols for handling, personal protection, and emergency response. The following measures are derived from the GHS classifications.
Experimental Protocol: Standard Laboratory Handling
-
Engineering Controls: Work in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or creating aerosols, to mitigate respiratory tract irritation.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator appropriate for organic vapors.
-
-
Hygiene Practices: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[7]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[6]
-
Skin Contact: Take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult or irritation persists, call a physician.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
Fire-Fighting and Spill Management
-
Fire-Fighting: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[6] Combustion may produce irritating gases and vapors, including carbon monoxide and carbon dioxide.[6]
-
Spill Containment and Cleanup:
-
Ensure adequate ventilation and wear appropriate PPE.
-
For liquid spills, absorb with an inert material (e.g., sand, silica gel, universal binder).[6]
-
For solid spills, sweep up carefully to avoid creating dust.
-
Collect the material into a suitable, closed container for disposal.[6]
-
Wash the spill area thoroughly.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from strong oxidizing agents.[6]
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.
Section 5: Toxicological and Ecotoxicological Information
The toxicological profile of nonadecylbenzene is primarily defined by its irritant properties.
-
Human Health Effects: The main hazards are acute irritation upon contact.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no information available from the provided sources to classify nonadecylbenzene regarding these long-term effects.
-
Ecotoxicity: Specific ecotoxicological data for nonadecylbenzene is not available in the search results. However, long-chain alkylbenzenes are generally characterized by low water solubility and a potential for bioaccumulation. It is crucial to prevent its release into the environment.[8]
Conclusion
Nonadecylbenzene (CAS No. 29136-19-4) is a chemical compound with well-defined physical properties. Its primary hazards, as classified under GHS, are irritation to the skin, eyes, and respiratory system. For researchers, scientists, and drug development professionals, adherence to standard safety protocols, including the use of appropriate personal protective equipment and adequate ventilation, is essential for mitigating these risks. While comprehensive toxicological data is limited, the existing hazard classifications provide a strong foundation for safe laboratory and industrial use.
References
-
Benzene, nonadecyl-. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Nonadecylbenzene | C25H44 | CID 94400. PubChem, National Institutes of Health. [Link]
-
Edit chemical label Nonadecylbenzene. chemical-label.com. [Link]
-
Safety Data Sheet: Dodecylbenzene. Carl ROTH. [Link]
Sources
- 1. N-NONADECYLBENZENE CAS#: 29136-19-4 [m.chemicalbook.com]
- 2. Benzene, nonadecyl- [webbook.nist.gov]
- 3. Nonadecylbenzene | 29136-19-4 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Edit chemical label Nonadecylbenzene | chemical-label.com [chemical-label.com]
- 6. fishersci.com [fishersci.com]
- 7. chemical.kao.com [chemical.kao.com]
- 8. carlroth.com [carlroth.com]
A Technical Guide to the Solubility of Nonadecylbenzene in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of nonadecylbenzene, a long-chain alkylbenzene. A foundational understanding of its solubility is critical for applications ranging from chemical synthesis and purification to its use as a non-volatile solvent or additive in complex formulations. This document synthesizes theoretical principles with practical data and standardized experimental protocols to serve as an essential resource for laboratory professionals. We delve into the molecular interactions governing solubility, present qualitative solubility predictions across a range of organic solvent classes, and provide a detailed methodology for the empirical determination of solubility via the established shake-flask method.
Introduction to Nonadecylbenzene
Nonadecylbenzene (C₂₅H₄₄) is an organic compound characterized by a nineteen-carbon alkyl chain (nonadecyl group) attached to a phenyl group.[1] Its significant nonpolar character, conferred by the long aliphatic chain, is the primary determinant of its physical properties and solubility behavior. Understanding these properties is paramount for its effective use and handling in a research and development setting.
Key Physical Properties:
-
Molecular Formula: C₂₅H₄₄[1]
-
Molecular Weight: 344.62 g/mol [2]
-
Appearance: Waxy solid at room temperature.
The structure, consisting of a large, nonpolar alkyl tail and a smaller, aromatic benzene ring, places it firmly in the category of nonpolar, hydrophobic compounds.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. Favorable solubility occurs when the intermolecular forces between solute-solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.
Intermolecular Forces at Play:
-
London Dispersion Forces (LDF): As a large molecule with many electrons, nonadecylbenzene exhibits significant London dispersion forces. These are the predominant forces of attraction between its molecules and are the primary interaction type with nonpolar solvents like alkanes. The extensive surface area of the C₁₉ alkyl chain allows for strong, cumulative LDFs.
-
π-π Stacking: The benzene ring can engage in π-π stacking interactions with other aromatic solvents, such as toluene or xylene.
-
Dipole-Dipole Interactions: While nonadecylbenzene itself is largely nonpolar, it can interact with polar aprotic solvents through weak induced-dipole interactions.
The general rule is that the large nonpolar alkyl chain dictates its solubility, making it highly soluble in nonpolar organic solvents and sparingly soluble in polar solvents.[4] The energy required to overcome the strong hydrogen bonding network in polar protic solvents like water or ethanol is not sufficiently compensated by the weak interactions that would form with nonadecylbenzene, resulting in poor solubility.[4]
Diagram: Dominant Intermolecular Interactions
The following diagram illustrates the primary intermolecular forces between nonadecylbenzene and representative solvent classes.
Caption: Dominant forces between nonadecylbenzene and solvents.
Qualitative Solubility Profile
While precise quantitative data for nonadecylbenzene is not widely published across all solvents, a reliable qualitative assessment can be made based on its structure and the principles of chemical interactions.[5]
Table 1: Predicted Solubility of Nonadecylbenzene in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The "like dissolves like" principle is perfectly illustrated here. The dominant London dispersion forces in both nonadecylbenzene and alkane solvents lead to energetically favorable mixing. |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | Strong LDFs from the alkyl chain combined with favorable π-π stacking interactions between the benzene rings of the solute and solvent result in high solubility.[6] |
| Halogenated | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents are excellent at dissolving nonpolar compounds. While slightly polar, their primary interactions with nonadecylbenzene are van der Waals forces. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents have some polarity but also significant nonpolar character, allowing them to solvate the large alkyl group effectively. |
| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | The polarity of the carbonyl group makes these solvents less ideal. While some dissolution may occur, the energy cost of disrupting the solvent's dipole-dipole interactions is significant. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Very Low / Insoluble | The strong hydrogen-bonding network of alcohols is difficult for the nonpolar nonadecylbenzene to penetrate, leading to very poor solubility.[4] |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble | The extreme polarity and strong intermolecular forces of these solvents make them incapable of dissolving a large, nonpolar molecule like nonadecylbenzene. |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
For obtaining precise, quantitative solubility data, the shake-flask method is a reliable and widely recognized technique.[7][8][9] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.
Principle: An excess amount of the solid solute is agitated in the solvent for an extended period to ensure that equilibrium is reached, forming a saturated solution. The concentration of the solute in the clear, filtered supernatant is then measured analytically.
Materials and Equipment:
-
Nonadecylbenzene (solid)
-
Solvent of interest (analytical grade)
-
Glass flasks or vials with screw caps
-
Orbital shaker or agitator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC-MS)
Step-by-Step Methodology:
-
Preparation: Add a precisely weighed excess of solid nonadecylbenzene to a flask. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a known volume of the chosen solvent to the flask.
-
Equilibration: Seal the flask tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture at a moderate speed (e.g., 150-300 RPM) for a period of 24 to 72 hours.[10]
-
Causality: This extended agitation is crucial to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium.[10] The time required can be confirmed by taking samples at different intervals (e.g., 24, 48, 72 hours) and verifying that the concentration no longer increases.[9]
-
-
Phase Separation: After equilibration, cease agitation and allow the flask to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial.
-
Causality: Filtration is a critical step to remove all undissolved micro-particles, which would otherwise lead to an overestimation of the solubility.[10] Pre-rinsing the filter and syringe with a small amount of the solution can prevent loss of solute due to adsorption.
-
-
Quantification:
-
Prepare a series of standard solutions of nonadecylbenzene of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using an appropriate analytical technique. For nonadecylbenzene, which has a UV-active benzene ring, UV-Vis spectrophotometry or HPLC-UV are suitable.
-
Construct a calibration curve from the standards and determine the concentration of the saturated sample.
-
-
Reporting: Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), and always report the temperature at which the measurement was made.
Diagram: Shake-Flask Solubility Workflow
Caption: Step-by-step workflow for solubility determination.
Safety and Handling
Nonadecylbenzene is classified as causing skin irritation and serious eye irritation.[11] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All work should be performed in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. The organic solvents used also present their own hazards (e.g., flammability, toxicity) and their respective SDSs must be reviewed prior to use.[12]
Conclusion
Nonadecylbenzene exhibits solubility characteristics typical of a large, nonpolar molecule. It is highly soluble in nonpolar aliphatic and aromatic solvents and demonstrates decreasing solubility as the polarity of the solvent increases. For precise quantitative data, the shake-flask method provides a robust and reliable experimental pathway. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently handle and utilize nonadecylbenzene in various laboratory applications.
References
-
PubChem. (n.d.). Nonadecylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Onofrey, T., Kazan, G., Barbagallo, C., Blodgett, J., & Weiss, A. (n.d.). Automated Screening of Aqueous Compound Solubility in Drug Discovery. Millipore Corporation. Retrieved from [Link]
-
Kermanshahi-pour, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Discovery and Development. InTech. Retrieved from [Link]
-
NIST. (n.d.). Benzene, nonadecyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Kao Chemicals. (2013). Safety Data Sheet - NEOPELEX G-65. Retrieved from [Link]
-
Chemical-Label.com. (n.d.). Edit chemical label Nonadecylbenzene. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM E1148 - Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, decyl-. Retrieved from [Link]
-
Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry. Retrieved from [Link]
-
Eganhouse, R. P., et al. (1983). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). ASTM 1148 Solubilidad en Agua. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
-
PubChem. (n.d.). Benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
PubMed. (2007). Positional isomers of linear sodium dodecyl benzene sulfonate: solubility, self-assembly, and air/water interfacial activity. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
ResearchGate. (2014). Is there any kind of solvent (other than water) miscible for Sodium Dodecylbenzene Sulphonate for MWCNT dispersion?. Retrieved from [Link]
Sources
- 1. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-NONADECYLBENZENE CAS#: 29136-19-4 [m.chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. quora.com [quora.com]
- 11. Edit chemical label Nonadecylbenzene | chemical-label.com [chemical-label.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Spectroscopic Guide to the Structural Elucidation of Nonadecylbenzene
This technical guide provides an in-depth analysis of the spectroscopic data of nonadecylbenzene, a long-chain alkylbenzene. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are engaged in the structural characterization of organic molecules. This document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the fundamental principles of these techniques and their application to the specific structural features of nonadecylbenzene.
Introduction: The Significance of Spectroscopic Analysis for Long-Chain Alkylbenzenes
Long-chain alkylbenzenes (LCABs) are a class of organic compounds characterized by a benzene ring attached to a lengthy alkyl chain.[1][2] Nonadecylbenzene, with its C19 alkyl chain, serves as a representative example of these molecules. The structural elucidation of such compounds is critical in various fields, including environmental monitoring, where they can act as molecular tracers for wastewater contamination, and in the chemical industry, where they are precursors to surfactants.[1][2] Spectroscopic techniques provide a powerful and non-destructive means to confirm the identity and purity of these molecules. This guide will delve into the practical application and interpretation of key spectroscopic methods for the unequivocal characterization of nonadecylbenzene.
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the nonadecylbenzene molecule is paramount for interpreting its spectroscopic data. The molecule consists of two distinct regions: an aromatic phenyl group and a long, saturated aliphatic chain. Each region will give rise to characteristic signals in the various spectra, allowing for a comprehensive structural assignment.
Caption: Molecular structure of nonadecylbenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For nonadecylbenzene, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic and aliphatic protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of nonadecylbenzene in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.[3]
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for desired signal-to-noise ratio)
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Data Interpretation and Key Insights
The ¹H NMR spectrum of nonadecylbenzene is characterized by a few key signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~2.60 | Triplet | 2H | Benzylic methylene protons (-CH₂-Ph) |
| ~1.60 | Multiplet | 2H | Methylene protons β to the ring (-CH₂-CH₂-Ph) |
| ~1.25 | Broad Singlet | ~32H | Bulk methylene protons of the alkyl chain (-(CH₂)₁₆-) |
| ~0.88 | Triplet | 3H | Terminal methyl protons (-CH₃) |
-
Expertise & Experience: The downfield chemical shift of the aromatic protons (~7.2 ppm) is a direct consequence of the deshielding effect of the benzene ring current.[4] The benzylic methylene protons (~2.60 ppm) are also deshielded due to their proximity to the electron-withdrawing phenyl group. The vast majority of the aliphatic protons resonate as a broad, unresolved signal around 1.25 ppm, a hallmark of long alkyl chains.[4] The terminal methyl group appears as a distinct triplet at approximately 0.88 ppm due to coupling with the adjacent methylene group.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 75 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
Number of scans: 512-2048 (or more, as ¹³C has a low natural abundance).
-
Relaxation delay: 2-5 seconds.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Interpretation and Key Insights
The ¹³C NMR spectrum provides complementary information to the ¹H NMR:
| Chemical Shift (ppm) | Assignment |
| ~142.8 | Quaternary aromatic carbon (C-ipso) |
| ~128.5 | Aromatic CH carbons |
| ~128.3 | Aromatic CH carbons |
| ~125.6 | Aromatic CH carbons |
| ~36.0 | Benzylic methylene carbon (-CH₂-Ph) |
| ~31.9 - 29.3 | Bulk methylene carbons of the alkyl chain (-(CH₂)₁₇-) |
| ~22.7 | Methylene carbon adjacent to the terminal methyl group |
| ~14.1 | Terminal methyl carbon (-CH₃) |
-
Trustworthiness: The number of distinct signals in the ¹³C NMR spectrum can confirm the symmetry and number of unique carbon environments in the molecule. For nonadecylbenzene, the presence of multiple signals in the aromatic region (125-143 ppm) and a cluster of signals for the long alkyl chain (~22-36 ppm) is expected.[5] The upfield signal around 14.1 ppm is characteristic of a terminal methyl group.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A neat sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Number of scans: 16-32
-
-
Processing: Perform a background subtraction using a spectrum of the clean salt plates.
Data Interpretation and Key Insights
The IR spectrum of nonadecylbenzene displays characteristic absorptions for both the aromatic and aliphatic portions of the molecule:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 - 3030 | Weak to Medium | Aromatic C-H stretching |
| ~2925, ~2855 | Strong | Aliphatic C-H stretching (asymmetric and symmetric) |
| ~1605, ~1495, ~1450 | Medium to Weak | Aromatic C=C stretching |
| ~720, ~695 | Strong | Aromatic C-H out-of-plane bending (monosubstituted benzene) |
-
Authoritative Grounding: The strong absorptions just below 3000 cm⁻¹ are definitive for C(sp³)-H stretching of the long alkyl chain.[6] The weaker bands above 3000 cm⁻¹ are characteristic of C(sp²)-H stretching from the benzene ring.[6] The pair of strong bands around 720 and 695 cm⁻¹ are highly indicative of a monosubstituted benzene ring.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[7][8]
-
Ionization: Use Electron Impact (EI) ionization.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole).
Data Interpretation and Key Insights
The EI mass spectrum of nonadecylbenzene will show several key fragments:
| m/z | Interpretation |
| 344 | Molecular ion (M⁺) |
| 105 | Tropylium ion ([C₇H₇]⁺) + CH₂ |
| 91 | Tropylium ion ([C₇H₇]⁺) - benzylic cleavage |
-
Expertise & Experience: The molecular ion peak at m/z 344 confirms the molecular formula C₂₅H₄₄.[3] The most prominent fragment in the mass spectra of long-chain alkylbenzenes is typically at m/z 91, corresponding to the stable tropylium ion, which is formed via benzylic cleavage.[9] Another significant peak is often observed at m/z 105. These fragmentation patterns are diagnostic for the presence of an alkylbenzene moiety.[9]
Caption: Workflow for the spectroscopic analysis of nonadecylbenzene.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of nonadecylbenzene. Each technique offers unique and complementary information, allowing for the unambiguous determination of the molecular structure. The principles and data presented in this guide serve as a practical reference for scientists and researchers involved in the analysis of long-chain alkylbenzenes and other related organic compounds.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94400, Nonadecylbenzene. Retrieved from [Link].
- Eganhouse, R. P. (1986). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry, 26(3-4), 241-263.
-
United States Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Retrieved from [Link].
-
Eganhouse, R. P. (1986). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. PubMed. Retrieved from [Link].
- Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233.
-
NIST. (n.d.). Benzene, dodecyl-. In NIST Chemistry WebBook. Retrieved from [Link].
-
ResearchGate. (n.d.). Synthesis and Characterization of Sodium Branched-Alkylbenzene Sulfonates. Retrieved from [Link].
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0001505). Retrieved from [Link].
-
NIST. (n.d.). Benzene, dodecyl-. In NIST Chemistry WebBook. Retrieved from [Link].
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link].
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31237, Dodecylbenzene. Retrieved from [Link].
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
A Researcher's Guide to Sourcing High-Purity Nonadecylbenzene for Scientific Applications
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing high-purity nonadecylbenzene. Navigating the chemical supply market requires a strategic approach to ensure the quality and consistency necessary for sensitive research applications. This document offers field-proven insights into purity grades, supplier evaluation, analytical validation, and safe handling practices.
Introduction to Nonadecylbenzene and the Imperative of High Purity
Nonadecylbenzene (also known as 1-phenylnonadecane) is a long-chain alkylbenzene with the chemical formula C₂₅H₄₄.[1] Its well-defined hydrophobic alkyl chain and aromatic headgroup make it a valuable molecule in various research contexts, including its use as a chromatography standard, a starting material in organic synthesis, and in the formulation of specialty lubricants and surfactants.
In research and pharmaceutical development, the purity of a reagent is paramount. Impurities can lead to spurious analytical signals, introduce confounding variables in biological assays, or result in undesirable side reactions in complex syntheses. Therefore, securing nonadecylbenzene at a high-purity grade (typically ≥98%) is not merely a preference but a prerequisite for generating reproducible and reliable data.
Decoding Purity: From Supplier Claims to In-House Verification
Understanding the technical specifications of nonadecylbenzene is the first step in selecting the right product. This involves interpreting supplier-provided data and having a strategy for independent verification.
Interpreting the Certificate of Analysis (CoA)
A Certificate of Analysis (CoA) is a critical document provided by the supplier that details the quality control testing results for a specific batch or lot of the chemical.[2] Researchers should meticulously review the CoA before using any reagent.
Key items to scrutinize on a CoA include:
-
Purity Specification: This is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For nonadecylbenzene, a purity of ≥98.0% is a common high-grade offering.
-
Analytical Method: The method used to determine purity should be clearly stated (e.g., GC, GC-MS).
-
Identity Confirmation: Data from techniques like Nuclear Magnetic Resonance (¹H NMR) or Mass Spectrometry (MS) should be consistent with the structure of nonadecylbenzene.[2]
Core Analytical Techniques for Purity Assessment
A multi-pronged analytical approach provides the most comprehensive purity profile. While suppliers perform their own QC, high-stakes applications may warrant in-house validation.
-
Gas Chromatography (GC): The primary technique for assessing the purity of volatile and semi-volatile compounds like nonadecylbenzene. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it can effectively separate and quantify the target compound and any related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. Quantitative NMR (qNMR) can also be used for an accurate purity assessment without the need for a specific reference standard of the impurities.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is often sufficient, LC-MS can be a valuable orthogonal technique for detecting non-volatile impurities that may not be amenable to GC analysis.[3]
Directory of Commercial Suppliers
The following table summarizes known commercial suppliers of nonadecylbenzene. It is important to note that offerings can vary, and direct consultation with the supplier for the latest specifications and availability is always recommended.
| Supplier | Distributor(s) | Typical Purity Grade | Notes |
| TCI America | Fisher Scientific, CP Lab Safety | ≥98.0% (GC)[4][5] | A reliable source for research-grade chemicals with clearly specified purity. |
| Sigma-Aldrich | Direct | Not Specified ("AldrichCPR") | Product is sold "as-is" for early discovery; the buyer assumes responsibility for confirming identity and purity.[6] This is suitable for exploratory work where initial cost is a key driver. |
| Parchem | Direct | Not Specified | A supplier of specialty chemicals; requires a quote request for detailed specifications.[7] |
| Aladdin | Direct | Not Specified | Offers the product in smaller quantities, suitable for initial screening experiments. |
Strategic Procurement and In-House Qualification
A systematic approach to sourcing and validating a new chemical is essential for maintaining experimental integrity. The following workflow outlines a best-practice model for researchers.
Caption: Workflow for sourcing and qualifying high-purity nonadecylbenzene.
Experimental Protocol: In-House Quality Control Verification of Nonadecylbenzene
This protocol describes a self-validating system for qualifying a new batch of commercially supplied nonadecylbenzene.
Objective: To confirm the identity and purity of nonadecylbenzene using orthogonal analytical methods.
Materials:
-
Nonadecylbenzene sample (as received)
-
Hexane (HPLC grade) or other suitable solvent
-
GC-MS system with a non-polar capillary column (e.g., DB-1 or DB-5 type)
-
NMR spectrometer (≥300 MHz)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
Methodology:
Part A: Purity Analysis by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of nonadecylbenzene in hexane.
-
Instrument Setup:
-
Injector Temperature: 280 °C
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min.
-
Carrier Gas: Helium, constant flow.
-
MS Detector: Scan from m/z 40 to 500.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC).
-
Calculate purity by dividing the peak area of nonadecylbenzene by the total area of all peaks (Area %).
-
Confirm the identity by matching the resulting mass spectrum against a known database (e.g., NIST). The molecular ion (m/z 344.6) and a characteristic fragment at m/z 91 (tropylium ion) should be present.
-
Part B: Identity Confirmation by ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of nonadecylbenzene in ~0.7 mL of CDCl₃.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Confirm the presence of aromatic protons (multiplet, ~7.1-7.3 ppm).
-
Confirm the presence of the benzylic protons (triplet, ~2.6 ppm).
-
Confirm the presence of the long alkyl chain protons (multiplets, ~0.8-1.6 ppm).
-
The integration ratio of these regions should be consistent with the C₂₅H₄₄ structure.
-
Validation Check:
The purity value from GC-MS should align with the specification on the supplier's CoA. The ¹H NMR spectrum must be consistent with the known structure of nonadecylbenzene. If both criteria are met, the batch is validated for use.
Safe Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the chemical and ensuring laboratory safety.
-
Storage: Nonadecylbenzene should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] It should be kept away from sources of ignition, strong oxidizing agents, and strong acids.[4][6]
-
Handling: Always handle the chemical in a well-ventilated area or under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[5][7] Avoid contact with skin and eyes.[7]
The relationship between proper procedures and successful research outcomes is illustrated below.
Caption: Relationship between quality control and research success.
Conclusion
Sourcing high-purity nonadecylbenzene is a critical task that directly impacts the quality of scientific research. By adopting a systematic approach that includes careful supplier vetting, rigorous interpretation of analytical data, independent verification, and adherence to safety protocols, researchers can ensure they are working with material of the highest possible standard. This diligence forms the foundation of robust, reproducible, and ultimately successful scientific inquiry.
References
- Fisher Scientific. (n.d.). Nonadecylbenzene 98.0+%, TCI America 5 g.
- Sigma-Aldrich. (n.d.). 1-PHENYLNONADECANE AldrichCPR.
- Parchem. (n.d.). n-Nonadecylbenzene (Cas 29136-19-4).
- Aladdin. (n.d.). 1-Phenylnonadecane.
- CP Lab Safety. (n.d.). Nonadecylbenzene, 5g, Each.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94400, Nonadecylbenzene.
- ChemScene. (n.d.). Certificates of Analysis.
- Pro Chem, Inc. (2023, June 19).
- Fisher Scientific. (2024, February 1).
- Chevron Phillips Chemical. (n.d.).
- Sigma-Aldrich. (n.d.). Sodium dodecylbenzenesulfonate Pharmaceutical Secondary Standard; Certified Reference Material.
- American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
Sources
- 1. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Nonadecylbenzene 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. parchem.com [parchem.com]
- 7. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
Synthesis of Nonadecylbenzene via Friedel-Crafts Acylation and Subsequent Reduction
An In-depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of long-chain alkylbenzenes, such as nonadecylbenzene, is a critical process in various fields, including the development of pharmaceuticals, surfactants, and specialty polymers. While direct alkylation of aromatic rings is often problematic due to carbocation rearrangements and polyalkylation, a more robust and reliable two-step approach involving Friedel-Crafts acylation followed by reduction of the resulting ketone offers superior control and yields. This guide provides a comprehensive overview of the principles, mechanisms, and field-proven experimental protocols for the synthesis of nonadecylbenzene, designed to bridge theoretical understanding with practical application.
The Strategic Advantage: Acylation-Reduction over Direct Alkylation
The direct attachment of a long alkyl chain like a nonadecyl group to a benzene ring via Friedel-Crafts alkylation is synthetically challenging. The reaction proceeds through a carbocation intermediate, which is highly susceptible to rearrangement to form more stable carbocations.[1] For a primary alkyl halide like 1-chlorononadecane, this would lead to a mixture of isomers rather than the desired straight-chain product. Furthermore, the alkylbenzene product is more reactive than the starting benzene, leading to undesirable polyalkylation.[1][2]
The Friedel-Crafts acylation, developed by Charles Friedel and James Mason Crafts in 1877, circumvents these limitations.[3] The key electrophile, an acylium ion, is resonance-stabilized and does not undergo rearrangement.[4][5] The product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation.[6] Subsequent reduction of the ketone carbonyl group provides the target alkylbenzene with high regioselectivity. This two-step sequence is a cornerstone strategy for the clean synthesis of primary alkylbenzenes.[7]
Core Mechanisms and Pathways
2.1 Mechanism of Friedel-Crafts Acylation
The reaction is an electrophilic aromatic substitution that proceeds in four primary steps.[3] It involves reacting benzene with an acylating agent, in this case, nonadecanoyl chloride, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5]
-
Formation of the Acylium Ion: The Lewis acid catalyst reacts with the nonadecanoyl chloride to form a highly electrophilic acylium ion, which is stabilized by resonance.[3][4]
-
Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Deprotonation and Aromaticity Restoration: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group.[8] This restores the aromaticity of the ring.
-
Catalyst Complexation: The product, nonadecanoylbenzene, is a ketone. As a moderate Lewis base, its carbonyl oxygen forms a stable complex with the AlCl₃ catalyst.[9] This complexation is irreversible under the reaction conditions, meaning that a stoichiometric amount of the catalyst must be used.[9] An aqueous workup is required to hydrolyze this complex and liberate the final ketone product.[10]
Caption: Key steps in the Friedel-Crafts acylation of benzene.
2.2 Reduction of the Aryl Ketone to an Alkane
To complete the synthesis of nonadecylbenzene, the carbonyl group of the intermediate ketone must be reduced to a methylene (-CH₂-) group. Two classical methods are highly effective for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.[11] The choice between them depends on the presence of other functional groups in the molecule; the Clemmensen reduction uses strongly acidic conditions, while the Wolff-Kishner reduction is performed under strongly basic conditions.[7][12]
-
Clemmensen Reduction: This method involves heating the ketone with zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[7][12] It is suitable for substrates that are stable in strong acid.
-
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (H₂NNH₂), followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[13][14] This method is ideal for substrates with acid-sensitive functional groups.
Caption: Two-step synthesis of nonadecylbenzene from benzene.
Experimental Protocols
3.1 Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Hazards |
| Benzene | C₆H₆ | 78.11 | 80.1 | 0.877 | Carcinogen, Flammable |
| Nonadecanoyl chloride | C₁₉H₃₇ClO | 317.95 | ~193 (10 mmHg) | ~0.91 | Corrosive |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 180 (subl.) | 2.48 | Corrosive, Water-reactive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 1.326 | Suspected Carcinogen |
| Hydrochloric acid (conc.) | HCl | 36.46 | - | 1.18 | Corrosive |
| Zinc Amalgam (Zn(Hg)) | - | - | - | - | Toxic |
| Hydrazine hydrate | H₆N₂O | 50.06 | 120.1 | 1.032 | Toxic, Carcinogen |
| Potassium hydroxide | KOH | 56.11 | 1327 | 2.044 | Corrosive |
| Ethylene glycol | C₂H₆O₂ | 62.07 | 197.3 | 1.113 | Harmful |
Note: Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]
3.2 Protocol 1: Friedel-Crafts Acylation - Synthesis of 1-Phenylnonadecan-1-one
This procedure is adapted from established methods for Friedel-Crafts acylation.[16][17]
-
Reaction Setup: Equip a 250 mL three-necked round-bottomed flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (CaCl₂), and an addition funnel. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.[15]
-
Reagent Charging: In the flask, place anhydrous aluminum chloride (6.0 g, 0.045 mol, 1.1 equiv). Suspend it in 50 mL of dry dichloromethane (DCM). Cool the flask to 0 °C in an ice-water bath.
-
Addition of Acyl Chloride: Dissolve nonadecanoyl chloride (13.0 g, 0.041 mol, 1.0 equiv) in 20 mL of dry DCM. Add this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The reaction is exothermic.[18]
-
Addition of Benzene: After the acyl chloride addition is complete, add benzene (3.5 g, 4.0 mL, 0.045 mol, 1.1 equiv) dropwise via the addition funnel over 15 minutes.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl.[17] This will hydrolyze the aluminum chloride-ketone complex. Stir until the ice has melted and two distinct layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice with 25 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude 1-phenylnonadecan-1-one, which can be purified by recrystallization or chromatography.
3.3 Protocol 2A: Clemmensen Reduction of 1-Phenylnonadecan-1-one
-
Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc powder (20 g) with a solution of mercury(II) chloride (2 g) in 20 mL of water and 1 mL of concentrated HCl for 10 minutes. Decant the aqueous solution.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, place the crude 1-phenylnonadecan-1-one (0.04 mol), the prepared zinc amalgam, 30 mL of water, and 50 mL of concentrated HCl.
-
Reflux: Heat the mixture to a vigorous reflux for 4-6 hours. If the reaction slows, an additional 10 mL of concentrated HCl can be added.
-
Work-up and Extraction: After cooling, decant the aqueous layer. Wash the remaining zinc with two 50 mL portions of diethyl ether. Combine the ether washings with the product layer. Wash the combined organic solution with water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator. The resulting crude nonadecylbenzene can be purified by vacuum distillation.
3.4 Protocol 2B: Wolff-Kishner Reduction of 1-Phenylnonadecan-1-one
This protocol is based on the Huang-Minlon modification, which offers improved yields and shorter reaction times.[19]
-
Reaction Setup: In a round-bottomed flask fitted with a reflux condenser, combine the crude 1-phenylnonadecan-1-one (0.04 mol), 100 mL of ethylene glycol, hydrazine hydrate (8 mL, ~0.16 mol), and potassium hydroxide pellets (8 g, 0.14 mol).
-
Hydrazone Formation: Heat the mixture to reflux (around 120-140 °C) for 1 hour to form the hydrazone.
-
Reduction: Reconfigure the apparatus for distillation and remove the condenser. Heat the flask to distill off water and excess hydrazine, allowing the internal temperature to rise to ~200 °C. Once this temperature is reached, reattach the reflux condenser and maintain reflux for 3-4 hours.
-
Work-up and Extraction: Allow the mixture to cool to room temperature. Add 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Washing and Purification: Combine the organic extracts and wash with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Purify the crude nonadecylbenzene by vacuum distillation.
Data Analysis and Troubleshooting
4.1 Product Characterization
| Compound | Appearance | Expected Yield | Boiling Point (°C) | Key Spectroscopic Features |
| 1-Phenylnonadecan-1-one | White/off-white solid | 75-85% | - (MP: ~56-58°C) | IR: Strong C=O stretch at ~1685 cm⁻¹. ¹H NMR: Aromatic protons at ~7.4-8.0 ppm, α-CH₂ triplet at ~2.9 ppm. |
| Nonadecylbenzene | Colorless liquid or waxy solid | 80-90% (from ketone) | 419 °C (lit.)[20] | IR: Absence of C=O stretch. ¹H NMR: Aromatic protons at ~7.1-7.3 ppm, benzylic -CH₂- triplet at ~2.6 ppm. |
4.2 Common Pitfalls and Solutions
-
Low Yield in Acylation: Often caused by moisture inactivating the AlCl₃ catalyst. Ensure all glassware is scrupulously dry and use anhydrous reagents. Incomplete reaction can be addressed by increasing reaction time or slightly warming the mixture.
-
Emulsion during Work-up: Vigorous shaking during extraction can lead to emulsions, especially in long-chain products.[21] Use gentle inversions and allow layers to separate fully. Addition of brine can help break emulsions.
-
Incomplete Reduction: If the starting ketone is still present after reduction, extend the reflux time. For the Clemmensen reduction, ensure the zinc amalgam is freshly prepared and active. For the Wolff-Kishner, ensure the temperature reaches ~200 °C after water removal to drive the reaction to completion.
Conclusion
The synthesis of nonadecylbenzene through a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction is a highly effective and controllable strategy. It successfully avoids the rearrangement and polyalkylation issues inherent in direct alkylation methods. By understanding the underlying mechanisms and adhering to meticulous experimental technique, particularly with respect to anhydrous conditions and proper work-up procedures, researchers can reliably produce high-purity long-chain alkylbenzenes for a multitude of advanced applications.
References
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Clark, J. friedel-crafts acylation of benzene. [Link]
-
Chemistry Steps. The Alkylation of Benzene by Acylation-Reduction. [Link]
-
Journal of Chemical Education. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]
-
Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]
-
University of Calgary. Ch12: Acylation then reduction = alkylation. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chem Help ASAP (YouTube). Clemmensen & Wolff-Kishner reductions of acyl benzenes. [Link]
-
ChemTalk. Clemmensen Reduction. [Link]
-
ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Brant Kedrowski (YouTube). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
Wikipedia. Clemmensen reduction. [Link]
-
Chemistry LibreTexts. 16.2: Preparation of alkylbenzenes. [Link]
-
National Center for Biotechnology Information. Nonadecylbenzene | C25H44 | CID 94400 - PubChem. [Link]
-
Khan Academy. Friedel-Crafts acylation (video). [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- MCC Organic Chemistry.
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]
-
Weber State University (YouTube). Experiment 14: Friedel-Crafts Acylation. [Link]
-
Sciencemadness Wiki. Wolff–Kishner reduction. [Link]
-
Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]
-
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. [Link]
Sources
- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. savemyexams.com [savemyexams.com]
- 3. byjus.com [byjus.com]
- 4. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 11. m.youtube.com [m.youtube.com]
- 12. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 13. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. websites.umich.edu [websites.umich.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. websites.umich.edu [websites.umich.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 20. N-NONADECYLBENZENE CAS#: 29136-19-4 [m.chemicalbook.com]
- 21. m.youtube.com [m.youtube.com]
Nonadecylbenzene: A Comprehensive Technical Guide for Scientific Professionals
Abstract
This technical guide provides an in-depth exploration of nonadecylbenzene (C₂₅H₄₄), a prominent member of the long-chain alkylbenzene (LCAB) family. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a cohesive narrative on the synthesis, analytical characterization, applications, and metabolic fate of this compound. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a practical and scientifically rigorous resource. We will delve into detailed experimental protocols, present quantitative data in accessible formats, and visualize complex workflows and pathways to provide a comprehensive understanding of nonadecylbenzene's role in both industrial and research settings.
Introduction: Understanding the Long-Chain Alkylbenzene Landscape
Long-chain alkylbenzenes (LCABs) are a class of aromatic hydrocarbons characterized by a benzene ring attached to a linear alkyl chain, typically containing ten or more carbon atoms. Nonadecylbenzene, also known as 1-phenylnonadecane, is a C₁₉ homolog of this series. Historically, the industrial production of LCABs, particularly those with C₁₀ to C₁₄ chains, has been driven by their use as chemical intermediates for the synthesis of linear alkylbenzene sulfonate (LAS) surfactants.[1][2] These surfactants are the cornerstone of most household and industrial detergents due to their excellent cleaning properties and biodegradability.[3]
Beyond their large-scale industrial use, the unique physicochemical properties of LCABs—namely their pronounced hydrophobicity and structural simplicity—make them subjects of interest in environmental science as molecular tracers for wastewater contamination and in materials science.[1] For drug development professionals, understanding molecules like nonadecylbenzene is relevant in the context of excipient science and drug delivery systems, where long alkyl chains can be used to modify the solubility and release profiles of hydrophobic active pharmaceutical ingredients (APIs).[4][5]
This guide will focus specifically on nonadecylbenzene, providing the technical detail necessary for its synthesis, analysis, and safe handling in a research environment.
Physicochemical and Spectroscopic Properties
Nonadecylbenzene is a waxy solid at room temperature, reflecting its long saturated alkyl chain. Its properties are defined by the interplay between the hydrophobic C₁₉ tail and the aromatic phenyl head.
Physical and Chemical Data
The fundamental properties of nonadecylbenzene are summarized in the table below, compiled from authoritative chemical databases.[6][7][8]
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₄₄ | [6][7] |
| Molecular Weight | 344.62 g/mol | [6][8] |
| CAS Number | 29136-19-4 | [6][7] |
| IUPAC Name | Nonadecylbenzene | [7] |
| Synonyms | 1-Phenylnonadecane, n-Nonadecylbenzene | [7] |
| Appearance | Waxy Solid | Inferred from melting point |
| Melting Point | 36-41 °C | [8][9] |
| Boiling Point | 419 °C (lit.) | [8] |
| Calculated LogP | 12.6 | [7] |
| Water Solubility | Very Low (Insoluble) | [10][11] |
| Organic Solvent Solubility | Soluble in nonpolar organic solvents like hexane, toluene, and ethers. | [10][12] |
Predicted Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for confirming the structure of synthesized nonadecylbenzene. The expected chemical shifts are highly predictable.
-
¹H NMR: The proton NMR spectrum is characterized by distinct regions. The aromatic protons on the benzene ring will appear as a multiplet in the 7.1-7.3 ppm range. The benzylic protons (–CH₂– attached to the ring) will be a triplet around 2.6 ppm. The rest of the long alkyl chain will produce a large, overlapping multiplet between approximately 1.2-1.6 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.[14][15]
-
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons (typically between 125-143 ppm), with the ipso-carbon (the one attached to the alkyl chain) being the most downfield. The benzylic carbon will appear around 36 ppm, while the numerous methylene carbons of the chain will resonate in the 22-32 ppm range, and the terminal methyl carbon will be the most upfield signal around 14 ppm.[14][16]
Table of Predicted ¹H and ¹³C NMR Chemical Shifts:
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic C-H (ortho, meta, para) | ~7.1 - 7.3 (m, 5H) | ~125 - 129 |
| Aromatic C-Alkyl (ipso) | - | ~143 |
| Benzylic (α-CH₂) | ~2.6 (t, 2H) | ~36 |
| Methylene (β-CH₂) | ~1.6 (quint, 2H) | ~32 |
| Methylene (γ to ω-1 CH₂) | ~1.2 - 1.4 (m, 32H) | ~29-30 |
| Methylene (ω-1 CH₂) | ~1.3 (m, 2H) | ~23 |
| Terminal Methyl (ω-CH₃) | ~0.9 (t, 3H) | ~14 |
2.2.2. Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of nonadecylbenzene will produce a clear molecular ion (M⁺) peak at m/z = 344. The fragmentation pattern is dominated by cleavage at the benzylic position, which is the weakest bond in the alkyl chain.[17][18]
Table of Expected Key Mass Fragments (m/z):
| m/z Value | Proposed Fragment | Significance |
| 344 | [C₂₅H₄₄]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Tropylium ion. Base Peak. |
| 105 | [C₈H₉]⁺ | Rearrangement product, common in alkylbenzenes. |
| 43, 57, 71... | [CₙH₂ₙ₊₁]⁺ | Series of alkyl fragments from the chain.[19] |
Synthesis and Purification
Nonadecylbenzene is most commonly synthesized via the Friedel-Crafts alkylation reaction, a cornerstone of organic chemistry for forming carbon-carbon bonds with an aromatic ring.[20] This electrophilic aromatic substitution typically involves reacting benzene with a long-chain alkene (e.g., 1-nonadecene) or an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst like a zeolite.[9][21][22]
Synthesis Workflow Diagram
The following diagram outlines the general workflow for the synthesis of nonadecylbenzene via Friedel-Crafts alkylation.
Caption: Workflow for Nonadecylbenzene Synthesis.
Detailed Experimental Protocol: Friedel-Crafts Alkylation
This protocol describes a representative lab-scale synthesis. Causality: Anhydrous conditions are critical because the Lewis acid catalyst (AlCl₃) reacts violently with water, which would deactivate it. The reaction is run at a low temperature initially to control the exothermic reaction and minimize potential side reactions like polyalkylation.[9]
Materials:
-
Benzene (anhydrous)
-
1-Nonadecene or 1-Chlorononadecane
-
Aluminum chloride (AlCl₃, anhydrous powder)
-
Hydrochloric acid (HCl, concentrated and dilute)
-
Hexane
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Argon) throughout the reaction.
-
Catalyst Suspension: Charge the flask with anhydrous benzene and cool it to 0-5 °C in an ice bath. While stirring, carefully add anhydrous AlCl₃ powder in portions.
-
Reactant Addition: Add 1-nonadecene to the dropping funnel and add it dropwise to the stirred benzene/AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back down to 0 °C and quench it by very slowly pouring it over a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with hexane. Combine all organic layers.
-
Washing: Wash the combined organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally brine. The bicarb wash is crucial to remove any remaining acidic residue.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil/solid by vacuum distillation or column chromatography on silica gel (using hexane as the eluent) to obtain pure nonadecylbenzene.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of nonadecylbenzene. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.
Analytical Workflow Diagram
This diagram illustrates the typical process for analyzing a sample for the presence and quantity of nonadecylbenzene.
Caption: GC-MS Analysis Workflow.
Detailed Protocol: GC-MS Analysis
This protocol is adapted from standard procedures for analyzing LCABs in environmental or chemical samples.[23] Causality: A non-polar capillary column (like a DB-5) is chosen because it separates compounds primarily by boiling point, which is ideal for a homologous series like alkylbenzenes. The temperature program starts low and ramps up to elute volatile compounds first, followed by the higher-boiling LCABs. Selected Ion Monitoring (SIM) mode is often used to increase sensitivity and selectivity for the target analytes by only monitoring for their characteristic ions (e.g., m/z 91, 105, 344).[23]
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent)
-
Carrier Gas: Helium, high purity
-
Injector: Split/splitless
-
Vials, syringes, and appropriate solvents
Procedure:
-
Sample Preparation: Dissolve a known quantity of the nonadecylbenzene sample in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1-10 µg/mL. Add an internal standard if quantitative analysis is required.
-
Instrument Conditions:
-
Injector: 280 °C, Splitless mode (1 µL injection volume).
-
Oven Program: Initial temperature 60 °C, hold for 2 min. Ramp at 10 °C/min to 300 °C, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
MS Quadrupole: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-500) for identification or SIM for quantification (monitoring ions m/z 91, 105, 344).
-
-
Analysis: Inject the sample. After the run, integrate the peaks of interest.
-
Identification: Confirm the identity of the nonadecylbenzene peak by comparing its retention time to that of a known standard and its mass spectrum to a reference library or the expected fragmentation pattern (prominent m/z 91 base peak).
-
Quantification: If performing quantitative analysis, construct a calibration curve using standards of known concentration and calculate the sample concentration based on the peak area ratio to the internal standard.
Applications and Relevance
While the predominant use of LCABs is in the detergent industry, their unique properties are being explored in other specialized fields.
Industrial Chemistry
-
Surfactant Precursor: The primary application is the sulfonation of the benzene ring to produce nonadecylbenzene sulfonate, an anionic surfactant.[3]
-
Specialty Fluids: Due to their thermal stability and low reactivity, LCABs can be used as components in synthetic lubricants, heat transfer fluids, or insulating oils.
Relevance to Pharmaceutical and Drug Development
The direct application of nonadecylbenzene in pharmaceuticals is not common; however, its structural motifs and physicochemical properties are highly relevant to drug development professionals.[6]
-
Excipient Science: Long-chain hydrocarbons can be used as non-polar excipients in topical or specialized oral formulations. Alkylbenzenes are listed as potential excipients for various formulation types.[24]
-
Drug Delivery Systems: The core principle of using long alkyl chains to increase hydrophobicity is central to many drug delivery strategies.[5] Functionalizing porous materials (like mesoporous silica) with long alkyl chains can create hydrophobic pockets that control the adsorption and subsequent release of poorly water-soluble drugs.[4] While nonadecylbenzene itself may not be the functionalizing agent, it serves as an excellent model compound for studying the interactions of long alkyl-aryl moieties with drug molecules and carrier matrices.
-
Medicinal Chemistry Scaffolds: The alkyl-aryl motif is a common feature in many drug molecules. Understanding the metabolism and toxicology of a simple model like nonadecylbenzene can provide foundational insights for medicinal chemists designing more complex molecules with similar structural features.
Toxicology and Metabolic Profile
The toxicological profile of long-chain alkylbenzenes is generally considered to be of low concern, especially in comparison to benzene itself.[6]
General Toxicology
Studies on C₁₀-C₁₆ alkylbenzenes and their sulfonated derivatives indicate low potential for systemic toxicity from repeated exposure.[8][25] The primary health concern is irritation upon direct contact, particularly with the sulfonated forms which are potent detergents.[26] Due to their very low vapor pressure and water solubility, the risk of significant exposure via inhalation or ingestion under normal laboratory or industrial conditions is minimal.[8] A study on C₁₅-C₂₀ alkylbenzenes in rats exposed to high aerosol concentrations noted some pulmonary effects, but these conditions are not typical of normal handling.[27]
Metabolism
The metabolism of n-alkylbenzenes has been studied in various organisms. The primary route of metabolism does not involve the stable aromatic ring but rather the oxidation of the long alkyl chain.[28][29] Fungal metabolism studies have shown that degradation is initiated at the terminal end of the alkyl chain (ω-oxidation) followed by sequential two-carbon cleavage (β-oxidation), eventually leading to intermediates like phenylacetic acid and benzoic acid.[23][30]
A proposed metabolic pathway in mammals would similarly involve cytochrome P450-mediated hydroxylation at the terminal (ω) or sub-terminal (ω-1) positions of the alkyl chain, followed by further oxidation to carboxylic acids, which can then be excreted.
Proposed Metabolic Pathway Diagram
Caption: Proposed Metabolic Pathway.
Conclusion
Nonadecylbenzene, while primarily an industrial chemical precursor, serves as an important archetype for the class of long-chain alkylbenzenes. Its straightforward synthesis via Friedel-Crafts alkylation and well-defined analytical characteristics make it an accessible compound for research. For scientists in the pharmaceutical and drug development fields, nonadecylbenzene and its congeners offer valuable insights into the behavior of hydrophobic alkyl-aryl moieties, which are critical components in both drug molecules and advanced delivery systems. Its low toxicity profile further enhances its utility as a model compound. This guide has provided the foundational knowledge, practical protocols, and theoretical frameworks necessary for professionals to confidently synthesize, analyze, and conceptualize the utility of nonadecylbenzene in a scientific setting.
References
- U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94400, Nonadecylbenzene. Retrieved from [Link]
-
Dalbey, W., & Biles, R. (1990). Subacute inhalation toxicity of mineral oils, C15-C20 alkylbenzenes, and polybutene in male rats. Fundamental and Applied Toxicology, 15(3), 400-408. Retrieved from [Link]
-
Sariaslani, F. S., & Fooks, A. G. (1986). Fungal Metabolism of n-Alkylbenzenes. Applied and Environmental Microbiology, 51(2), 435-437. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2014). Linear alkylbenzenesulfonates (C10-C16): Human health tier II assessment. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). C10-C16 Alkylbenzene Sulfonates; Exemption From the Requirement of a Tolerance. Federal Register. Retrieved from [Link]
-
Eganhouse, R. P. (1986). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry, 26(3-4), 241-263. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
El Masry, A. M., Smith, J. N., & Williams, R. T. (1956). Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene. The Biochemical journal, 64(1), 50–56. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene. Retrieved from [Link]
-
PharmaCompass. (n.d.). Benzene, C10-C14 alkyl derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkylbenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Friedel-Crafts Alkylation of Benzene. Retrieved from [Link]
-
LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Funcionalization of mesoporous materials with long alkyl chains as a strategy for controlling drug delivery pattern. Retrieved from [Link]
-
Ghorab, M. M., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1195. Retrieved from [Link]
-
ResearchGate. (n.d.). New Excipients for Solubilizing APIs: Expansion of the HPMCAS Chemistry Space. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
- Google Patents. (n.d.). US4219686A - Process for the preparation of alkylbenzenes.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94400, Nonadecylbenzene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
-
MATEC Web of Conferences. (n.d.). Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Green synthesis of linear alkylbenzenes via Diels−Alder cycloaddition between furan and linear alkenes over niobic acid catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 241, Benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of benzene with long chain (C8–C18) linear primary alcohols over zeolite‐Y. Retrieved from [Link]
-
PubMed. (n.d.). Positional isomers of linear sodium dodecyl benzene sulfonate: solubility, self-assembly, and air/water interfacial activity. Retrieved from [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Sources
- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Alkylbenzene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. matec-conferences.org [matec-conferences.org]
- 6. Health effects of the alkylbenzenes. I. Toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. Benzene | C6H6 | CID 241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Positional isomers of linear sodium dodecyl benzene sulfonate: solubility, self-assembly, and air/water interfacial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. 1-PHENYLNONADECANE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. whitman.edu [whitman.edu]
- 20. mt.com [mt.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. Fungal Metabolism of n-Alkylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Benzene, C10-C14 alkyl derivatives - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 25. Federal Register :: C10-C16 Alkylbenzene Sulfonates; Exemption From the Requirement of a Tolerance [federalregister.gov]
- 26. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 27. Subacute inhalation toxicity of mineral oils, C15-C20 alkylbenzenes, and polybutene in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Fungal Metabolism of n-Alkylbenzenes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nonadecylbenzene and other Long-Chain Alkylbenzenes as Biomarkers in Environmental Geochemistry
Authored by: A Senior Application Scientist
Date: January 7, 2026
Abstract
This document provides a comprehensive guide for researchers, environmental scientists, and analytical chemists on the application of nonadecylbenzene and its homologous series of long-chain alkylbenzenes (LABs) as robust molecular biomarkers for tracing anthropogenic waste in environmental systems. Historically, LABs have been instrumental in identifying and quantifying the impact of domestic and industrial effluents, particularly from detergents, in aquatic and terrestrial environments.[1][2] This guide moves beyond a simple listing of methods to explain the underlying geochemical principles, provide detailed, field-proven protocols for sample analysis, and offer insights into the interpretation of the data generated. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the results.
Introduction: The Significance of Long-Chain Alkylbenzenes as Environmental Tracers
Long-chain alkylbenzenes (LABs) are a class of synthetic aromatic hydrocarbons that have been produced and used on a massive scale since the mid-1960s as precursors for the synthesis of linear alkylbenzene sulfonate (LAS) surfactants, which are key ingredients in detergents.[3][4] During the manufacturing process, a small fraction of LABs remains unsulfonated and is incorporated into the final detergent products.[3][5] Consequently, the discharge of municipal and industrial wastewater introduces a distinct signature of LABs into the environment.[6]
The utility of LABs, including nonadecylbenzene (a C19 LAB, though less common than the C10-C14 range used in detergents), as molecular markers stems from their specific and exclusively anthropogenic origin.[2] Unlike many other organic compounds, LABs are not known to be produced by natural biological or geological processes.[2] Their presence in environmental samples, therefore, serves as an unequivocal indicator of contamination from sewage and other human-derived wastes.[1][7]
This guide will focus on the C10 to C14 LABs, which are the most relevant for tracing detergent-derived pollution. The principles and methods described are applicable to the entire class of LABs, including the less common longer-chain variants like nonadecylbenzene.
Scientific Principles: Decoding the LAB Signature
The power of LABs as biomarkers lies not just in their presence or absence, but in the detailed information that can be gleaned from their isomeric and homologous distribution.
Homologue Distribution (L/S Ratio)
LABs used in detergents are typically a mixture of homologues with alkyl chain lengths ranging from 10 to 14 carbon atoms (C10-C14). The relative abundance of long-chain (C13 + C14) to short-chain (C10 + C11) LABs, often expressed as the L/S ratio, can provide insights into the characteristics of the wastewater discharge and the subsequent environmental transport processes.
Isomer Distribution (I/E Ratio)
For each LAB homologue, there are several possible isomers depending on the position of the phenyl group attachment to the alkyl chain. During their synthesis, a thermodynamically controlled mixture of internal (e.g., 5- and 6-phenyl) and external (e.g., 2-phenyl) isomers is produced.[8] In raw sewage and untreated wastewater, the ratio of internal to external isomers (I/E ratio) is typically low, in the range of 0.5 to 0.9.[5]
However, the external isomers are more readily biodegraded in the environment compared to the internal isomers.[8] Consequently, as sewage undergoes treatment or is subjected to natural attenuation processes in the environment, the I/E ratio increases. This makes the I/E ratio a powerful indicator of the degree of sewage degradation.[8][9]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of LABs in environmental samples. These protocols are designed to be robust and have been validated in numerous environmental studies.
Sample Collection and Preservation
-
Sediment Samples:
-
Collect surface sediments using a grab sampler or core sampler.
-
Place the samples in pre-cleaned glass jars with Teflon-lined lids.
-
Immediately place the samples on ice in a cooler for transport to the laboratory.
-
Upon arrival at the lab, freeze the samples at -20°C and then freeze-dry to a constant weight.
-
Homogenize the dried sediment with a mortar and pestle.
-
-
Water Samples:
-
Collect water samples in pre-cleaned amber glass bottles.
-
To inhibit biological activity, add a preservative such as mercuric chloride (HgCl2) or acidify to pH < 2 with sulfuric acid.
-
Store the samples at 4°C until extraction.
-
Sample Extraction
The goal of this step is to quantitatively transfer the LABs from the sample matrix into an organic solvent.
-
Sediment Extraction (Pressurized Liquid Extraction - PLE):
-
Mix 10-20 g of dried, homogenized sediment with a drying agent like anhydrous sodium sulfate.
-
Add a known amount of a surrogate standard (e.g., deuterated LABs) to the sample to monitor procedural recovery.
-
Pack the mixture into a stainless steel extraction cell.
-
Perform the extraction using a PLE system with dichloromethane (DCM) or a DCM/acetone mixture at elevated temperature and pressure (e.g., 100°C, 1500 psi).
-
Collect the extract in a clean glass vial.
-
-
Water Extraction (Liquid-Liquid Extraction - LLE):
-
Pour 1 liter of the water sample into a separatory funnel.
-
Spike the sample with a surrogate standard.
-
Add 60 mL of DCM and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate and drain the DCM layer into a flask.
-
Repeat the extraction two more times with fresh portions of DCM.
-
Combine the DCM extracts.
-
Extract Cleanup and Fractionation
The raw extracts contain a complex mixture of organic compounds. Column chromatography is used to isolate the LAB fraction.
-
Prepare a chromatography column by packing it with activated silica gel.
-
Concentrate the extract from the previous step to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.
-
Load the concentrated extract onto the top of the silica gel column.
-
Elute the column with solvents of increasing polarity. The LABs will typically elute in the non-polar fraction with a solvent like hexane or a hexane/DCM mixture.
-
Collect the LAB-containing fraction.
-
Concentrate the purified fraction to a final volume of 1 mL and add an internal standard (e.g., biphenyl-d10) for quantification.[9]
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the analytical technique of choice for the determination of LABs due to its high sensitivity and selectivity.[5][8]
GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Splitless mode, 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 70°C, hold for 2 min; ramp to 200°C at 6°C/min; ramp to 285°C at 10°C/min, hold for 20 min.[10] |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | 91, 105, 119, 133, 147, 161 |
Quality Assurance/Quality Control (QA/QC)
-
Method Blanks: Analyze a blank sample with each batch to check for contamination.
-
Surrogate Standards: Monitor the recovery of surrogate standards in each sample to assess the efficiency of the extraction and cleanup process. Recoveries should typically be within 70-130%.
-
Matrix Spikes: Spike a duplicate sample with a known amount of LABs to evaluate matrix effects.
-
Calibration: Prepare a multi-point calibration curve using a certified LAB standard mixture.
Data Analysis and Interpretation
Identification and Quantification
-
Identify individual LAB congeners based on their retention times and the presence of characteristic ions in the mass spectra.
-
Quantify the concentration of each congener using the internal standard method and the calibration curve.
Calculation of Diagnostic Ratios
-
I/E Ratio: Calculate the ratio of the sum of the concentrations of internal isomers to the sum of the concentrations of external isomers for a specific homologue (e.g., C12-LABs).
-
L/S Ratio: Calculate the ratio of the sum of the concentrations of long-chain LABs (C13 + C14) to the sum of the concentrations of short-chain LABs (C10 + C11).
Interpreting the Results
| Diagnostic Ratio | Typical Value Range | Interpretation |
| I/E Ratio | 0.5 - 0.9 | Raw or primary treated sewage.[5] |
| > 1.0 | Secondary or tertiary treated sewage; significant environmental degradation.[8] | |
| L/S Ratio | Varies by detergent formulation | Can indicate the source of the detergent and potential for environmental partitioning. |
Visualizations
Experimental Workflow
Caption: Overall workflow for the analysis of LABs as environmental biomarkers.
LAB Isomer Structure
Caption: Relationship between LAB isomer structure and the I/E ratio.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Surrogate Recovery | Inefficient extraction or cleanup; Sample loss during concentration. | Optimize extraction parameters; Check for leaks in the concentration apparatus; Ensure proper pH for LLE. |
| Contamination in Blanks | Contaminated glassware, solvents, or instrument. | Thoroughly clean all glassware; Use high-purity solvents; Run instrument blanks to identify the source of contamination. |
| Poor Chromatographic Peak Shape | Column degradation; Active sites in the injector liner; Improper column installation. | Trim the column inlet; Replace the injector liner; Reinstall the column. |
| Interfering Peaks | Incomplete cleanup; Complex sample matrix. | Optimize the cleanup protocol; Use a more selective GC column; Utilize high-resolution mass spectrometry if available. |
References
-
Eganhouse, R. P., & Kaplan, I. R. (1982). Validity of using linear alkylbenzenes as markers of sewage contamination with interference from tetrapropylene-based alkylbenzenes. Environmental Toxicology and Chemistry, 1(2), 145-153. [Link]
-
Rinawati, R., Koike, T., Koike, H., Kurumisawa, R., Ito, M., Sakurai, S., ... & Takada, H. (2013). Molecular marker of sewage contamination: distribution of linear alkyl benzenes (LABs) in Jakarta River. Jurnal Segara, 9(2), 103-110. [Link]
-
Al-Ghadban, A. N., Al-Majed, N., & Al-Muzaini, S. (2018). Assessment of sewage molecular markers in Port Dickson coast and Kim Kim River with sediment linear alkylbenzenes. International Journal of Environmental Science and Technology, 15(1), 139-152. [Link]
-
Zeng, E. Y., & Vista, C. L. (1997). Using linear alkylbenzenes to trace sewage-derived organic materials off San Diego, California. Environmental Toxicology and Chemistry, 16(2), 179-186. [Link]
-
Zakaria, M. P., Horinouchi, A., Tsutsumi, S., Takada, H., Tanabe, S., & Ismail, A. (2023). Assessment of Sewage Molecular Markers: Linear Alkylbenzenes in Sediments of an Industrialized Region in Peninsular Malaysia. Applied Sciences, 13(18), 10228. [Link]
-
Eganhouse, R. P. (1986). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry, 26(3-4), 241-263. [Link]
-
Eganhouse, R. P., Blumfield, D. L., & Kaplan, I. R. (1983). Long-chain alkylbenzenes as molecular tracers of domestic wastes in the marine environment. Environmental Science & Technology, 17(9), 523-530. [Link]
-
Wikipedia. (2023). Alkylbenzene. [Link]
-
Eganhouse, R. P. (Ed.). (1997). Molecular markers in environmental geochemistry (Vol. 671). American Chemical Society. [Link]
Sources
- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [PDF] Using Linear Alkylbenzenes to Trace Sewage-derived Organic Materials off | Semantic Scholar [semanticscholar.org]
- 4. Alkylbenzene - Wikipedia [en.wikipedia.org]
- 5. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Application of Nonadecylbenzene in Petroleum Exploration Studies: A Detailed Technical Guide
Preamble: Unlocking Geochemical Histories with Molecular Fossils
In the intricate world of petroleum exploration, the ability to decipher the history of a sedimentary basin is paramount. Crude oils and source rocks are complex archives, holding molecular clues to their origin, depositional environment, and thermal history. Among the vast array of organic molecules, specific compounds, known as biomarkers or "molecular fossils," offer a direct link to the biological precursors and environmental conditions of the past.[1] Nonadecylbenzene (C₁₉H₃₂), a long-chain alkylbenzene, has emerged as a significant biomarker, providing valuable insights into the paleoenvironment and the nature of the organic matter that sourced the petroleum. This guide provides a comprehensive overview of the application of nonadecylbenzene in petroleum exploration, detailing the underlying geochemical principles and providing robust analytical protocols for its study.
Geochemical Significance of Nonadecylbenzene
Long-chain alkylbenzenes (LCABs), including nonadecylbenzene, are primarily derived from the diagenetic alteration of lipids from specific biological precursors. Their presence and distribution in crude oils and source rock extracts can be powerful indicators of:
-
Depositional Environment: The distribution of LCABs is particularly sensitive to the salinity of the depositional environment.[2] Variations in the relative abundance of different isomers and homologous series of alkylbenzenes can help distinguish between marine, lacustrine, and hypersaline settings. While the broader patterns of alkylbenzenes are often used, the presence of specific long-chain members like nonadecylbenzene contributes to a more detailed paleoenvironmental reconstruction.
-
Source of Organic Matter: The carbon skeleton of biomarkers provides an unambiguous link to the organisms from which they were derived.[1] While not as specific as some other biomarkers like steranes or hopanes, the presence of a homologous series of long-chain n-alkylbenzenes is generally associated with contributions from algae and bacteria.
-
Thermal Maturity: The stability of different alkylbenzene isomers varies with temperature. As a source rock matures, the distribution of these compounds can change in a predictable manner, allowing for their use as supplementary thermal maturity indicators, especially in oils and condensates where other maturity parameters may be less reliable.
Analytical Workflow: From Sample to Data
The accurate and precise quantification of nonadecylbenzene in complex geological matrices requires a meticulous analytical approach. The following workflow outlines the key steps from sample preparation to instrumental analysis.
Caption: A schematic overview of the analytical process for nonadecylbenzene.
Detailed Protocol: Sample Preparation
The goal of sample preparation is to isolate the aromatic fraction containing nonadecylbenzene from the complex matrix of crude oil or source rock.
For Crude Oil Samples:
-
Homogenization: Ensure the crude oil sample is thoroughly homogenized by gentle warming and mixing.
-
Asphaltene Precipitation (Optional but Recommended): To a known weight of crude oil, add a 40-fold excess of n-pentane or n-hexane. Stir for several hours and allow the asphaltenes to precipitate overnight. Centrifuge and decant the maltene fraction (containing saturates, aromatics, and resins).
-
Fractionation:
-
Prepare a chromatography column with activated silica gel and alumina.[3][4]
-
Apply the maltene fraction to the top of the column.
-
Elute the saturated fraction with n-hexane.
-
Elute the aromatic fraction with a mixture of n-hexane and dichloromethane (e.g., 70:30 v/v).[3] Nonadecylbenzene will be present in this fraction.
-
Elute the polar (NSO) fraction with dichloromethane and methanol.
-
-
Concentration: Carefully reduce the volume of the aromatic fraction using a rotary evaporator or a gentle stream of nitrogen. Avoid complete dryness to prevent the loss of more volatile components.
For Source Rock Samples:
-
Cleaning and Crushing: Clean the exterior of the rock sample to remove any contaminants. Crush the sample to a fine powder (e.g., < 100 mesh).
-
Solvent Extraction:
-
Accurately weigh the powdered rock sample.
-
Perform solvent extraction using a Soxhlet apparatus with dichloromethane (DCM) for 72 hours to obtain the bitumen extract (also known as extractable organic matter - EOM).[4]
-
-
Fractionation and Concentration: Follow steps 3 and 4 as described for crude oil samples, using the obtained bitumen extract.
Detailed Protocol: Instrumental Analysis by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the identification and quantification of nonadecylbenzene.
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector and a capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
A mass spectrometer detector capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 300 °C | Ensures complete volatilization of the sample. |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace analysis. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Oven Program | 80 °C (1 min hold), ramp to 300 °C at 3 °C/min, hold for 20 min | A slow temperature ramp is crucial for separating complex mixtures of aromatic hydrocarbons. |
| MS Source Temp. | 230 °C | Standard temperature for EI sources. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Ionization Energy | 70 eV | Standard EI energy for generating reproducible mass spectra. |
| Scan Mode | Full Scan (m/z 50-550) and SIM | Full scan is used for initial identification, while SIM provides higher sensitivity for quantification.[4] |
Selected Ion Monitoring (SIM) for Nonadecylbenzene:
For the quantitative analysis of nonadecylbenzene, monitor the following characteristic ions:
| Ion (m/z) | Significance |
| 91 | Tropylium ion (C₇H₇⁺), a common fragment in alkylbenzenes. |
| 105 | C₈H₉⁺ fragment, also characteristic of alkylbenzenes. |
| 344 | Molecular ion (M⁺) of nonadecylbenzene. |
Data Interpretation and Application
Identification of Nonadecylbenzene
The identification of nonadecylbenzene is based on two criteria:
-
Retention Time: The retention time of the peak in the sample chromatogram should match that of an authentic nonadecylbenzene standard analyzed under the same GC-MS conditions.
-
Mass Spectrum: The mass spectrum of the sample peak should match the library spectrum of nonadecylbenzene. The key fragments to look for are the molecular ion at m/z 344 and the characteristic alkylbenzene fragments at m/z 91 and 105.
Caption: Conceptual diagram of a mass spectrum for nonadecylbenzene.
Quantitative Analysis
Quantitative analysis is typically performed using the internal standard method. A known amount of an internal standard (e.g., a deuterated aromatic compound or an aromatic compound not expected in the sample) is added to the sample prior to GC-MS analysis. The concentration of nonadecylbenzene is then calculated based on the response factor relative to the internal standard.
Typical Concentration Ranges:
The concentration of nonadecylbenzene and other long-chain alkylbenzenes can vary significantly depending on the source rock characteristics and thermal maturity.
| Sample Type | Typical Concentration Range (mg/g of whole oil or EOM) | Reference |
| Marine Source Rocks (Immature) | 0.1 - 5.0 | [5] |
| Lacustrine Source Rocks | 0.05 - 2.0 | [6] |
| Mature Crude Oils | 0.01 - 1.0 | [5] |
Note: These are generalized ranges, and actual concentrations can vary widely.
Geochemical Interpretation in Practice
-
Palaeosalinity Assessment: In a study of the Mulhouse Basin, variations in the distributions of long-chain alkylbenzenes were successfully used as a molecular record of palaeosalinity.[2] Higher relative abundances of certain isomers were correlated with periods of increased salinity.
-
Source Input: The presence of a smooth, unimodal distribution of n-alkylbenzenes, including nonadecylbenzene, is often indicative of a significant contribution from algal and bacterial biomass in the source rock.
-
Correlation Studies: The distribution pattern of long-chain alkylbenzenes can serve as a fingerprint for oil-oil and oil-source rock correlation studies, complementing data from other biomarker classes.
Conclusion and Future Perspectives
Nonadecylbenzene, as part of the broader suite of long-chain alkylbenzenes, is a valuable tool in the petroleum explorationist's toolkit. Its analysis provides crucial information for reconstructing depositional environments, identifying organic matter sources, and assessing thermal maturity. The detailed protocols provided in this guide offer a robust framework for the reliable identification and quantification of this important biomarker. As analytical techniques continue to improve in sensitivity and resolution, the application of nonadecylbenzene and other complex biomarkers will undoubtedly lead to a more nuanced understanding of petroleum systems, ultimately aiding in the discovery and exploitation of new hydrocarbon resources.
References
- GC-MS characterization of the aromatic fractions of Gulf heavy crude oil sample. (2013).
- Sample prepar
- Distribution and geochemical significance of alkylbenzenes for crude oil with different depositional environments and thermal maturities.
- C-GC-MS ,and its application to crude oil analysis. Geological Society Of Malaysia.
- PGRL Method for Qualitative Biomarker Analysis of Crude Oil and Rock Extracts by Gas Chromatography-Single Quadrupole Mass Spect. U.S. Geological Survey.
- (PDF) Distribution and geochemical significance of C5 alkylated benzenes in light oils and condensates from the Tarim Basin and Beibuwan Basin.
- Mass Spectrometry - Fragmentation P
- Analytical methods-Petroleum explor
- New alkylbenzene parameters to identify organic matter sources for source rocks of light oils and condensates
- Composition and distributional patterns of C3- and C4-alkylbenzenes in oils and source rocks from Meso–Neoproterozoic to Cenozoic. Semantic Scholar.
- Distribution and geochemical significance of alkylbenzenes for crude oil with different depositional environments and thermal m
- mass spectra - fragmentation p
- CHAPTER 2 Fragmentation and Interpret
- Fragmentation Patterns in Mass Spectrometry (1.2.5). TutorChase.
- Interpretation of mass spectra. Saarland University.
Sources
- 1. gsm.org.my [gsm.org.my]
- 2. Distribution and geochemical significance of alkylbenzenes for crude oil with different depositional environments and t… [ouci.dntb.gov.ua]
- 3. iscientific.org [iscientific.org]
- 4. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. cup.edu.cn [cup.edu.cn]
Analytical methods for quantifying nonadecylbenzene in sediment samples
An Application Note for Researchers and Scientists
Introduction
Nonadecylbenzene, a long-chain linear alkylbenzene (LAB), is a significant molecular marker used to trace anthropogenic pollution in environmental matrices. Its presence in sediment is often indicative of contamination from sources such as industrial lubricants, oils, and historical detergent formulations. The robust and hydrophobic nature of nonadecylbenzene leads to its persistence and accumulation in sedimentary environments, making its accurate quantification crucial for environmental forensics, pollution source tracking, and ecological risk assessment.
This application note provides a comprehensive guide to the analytical methodologies for the quantitative determination of nonadecylbenzene in sediment samples. It is designed for researchers, scientists, and environmental monitoring professionals, offering detailed, field-proven protocols that ensure both technical accuracy and data integrity. The methodologies described herein are built upon the foundational pillars of robust sample extraction, effective extract purification, and sensitive, selective instrumental analysis.
Analytical Workflow Overview
The successful quantification of nonadecylbenzene from complex sediment matrices necessitates a multi-step analytical approach. Each stage is critical for achieving the required sensitivity, accuracy, and reproducibility. The overall workflow is depicted below, outlining the path from sample collection to final data analysis.
Caption: Figure 1: Overall Analytical Workflow
Part 1: Sample Handling and Preparation
The integrity of the analytical results begins with proper sample collection and preparation. These initial steps are fundamental to ensuring the sample is representative of the environment from which it was taken and is in a suitable state for efficient extraction.
Sample Collection and Storage
-
Collection: Sediment samples should be collected using appropriate equipment, such as a stainless-steel grab sampler or corer, to minimize contamination. The top layer of sediment (0-5 cm) is often of most interest for recent contamination studies.
-
Homogenization: Once collected, the sample should be thoroughly homogenized in the field or laboratory to ensure a representative subsample is taken for analysis.
-
Storage: Samples should be stored in pre-cleaned glass jars with Teflon-lined lids to prevent contamination from plastics. To minimize microbial degradation of organic compounds, samples must be kept cool (e.g., on ice) during transport and frozen at or below -20°C upon arrival at the laboratory until analysis. This procedure is in line with general guidance for handling sediment samples for organic analysis.[1]
Sample Pre-treatment
-
Freeze-Drying (Lyophilization): Water content in sediment can interfere with extraction efficiency, particularly when using non-polar solvents. Freeze-drying removes water from the sample while minimizing the loss of semi-volatile compounds like nonadecylbenzene. The sediment should be freeze-dried until a constant weight is achieved.
-
Sieving: After drying, the sediment should be gently disaggregated using a mortar and pestle and then sieved through a stainless-steel sieve (e.g., 2 mm or finer) to remove large debris and ensure a uniform particle size. This homogeneity is critical for reproducible extractions.
Part 2: Extraction of Nonadecylbenzene from Sediment
The extraction process is designed to efficiently transfer nonadecylbenzene from the solid sediment matrix into a liquid solvent. Two highly effective methods are presented here: Pressurized Liquid Extraction (PLE) and Ultrasonic Extraction.
Protocol 2.1: Pressurized Liquid Extraction (PLE)
PLE, also known as Accelerated Solvent Extraction (ASE®), is a highly efficient technique that uses elevated temperatures and pressures to increase the speed and efficiency of the extraction process.[2][3][4]
Causality and Expertise: The high pressure keeps the solvent in a liquid state above its atmospheric boiling point, enabling extractions at higher temperatures. This increased temperature enhances the solubility of the analyte and decreases the viscosity of the solvent, allowing for better penetration into the sediment matrix. The result is a faster and more complete extraction with reduced solvent consumption compared to traditional methods like Soxhlet.
Step-by-Step Protocol:
-
Cell Preparation: A stainless-steel extraction cell (e.g., 10-33 mL) is typically used. A glass fiber filter is placed at the bottom of the cell.
-
Sample Loading: Mix approximately 5-10 g of the dried, sieved sediment with a dispersing agent like diatomaceous earth or clean sand to prevent clumping. Load this mixture into the extraction cell.
-
Spiking: Add a surrogate standard to the sample to monitor the efficiency of the entire sample preparation and analysis process.
-
Extraction Parameters: Place the cell into the PLE system and extract using the parameters outlined in the table below.
-
Collection: The extract is collected in a vial. After extraction, the system purges the cell with nitrogen gas to collect the remaining solvent.
-
Concentration: The collected extract is then concentrated to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen before cleanup.
Protocol 2.2: Ultrasonic Extraction
Ultrasonic extraction is a simpler, lower-cost alternative that uses high-frequency sound waves to facilitate extraction.
Causality and Expertise: The ultrasonic waves create cavitation bubbles within the solvent. The formation and collapse of these bubbles generate localized high pressure and temperature, creating micro-jets of solvent that impact the sediment particles. This physical process disrupts the sample matrix, enhancing the penetration of the solvent and accelerating the desorption of the analyte from the sediment surface.[5][6]
Step-by-Step Protocol:
-
Sample Preparation: Weigh approximately 5-10 g of the dried, sieved sediment into a glass centrifuge tube or flask.
-
Spiking: Add a surrogate standard to the sample.
-
Solvent Addition: Add a precise volume of extraction solvent (e.g., 20 mL of a 1:1 mixture of hexane and acetone).
-
Sonication: Place the sample in an ultrasonic bath. Sonicate for a defined period, typically 15-30 minutes. It is important to monitor the bath temperature to prevent the loss of volatile compounds.
-
Separation: After sonication, centrifuge the sample to separate the sediment from the solvent.
-
Repeat: Carefully decant the supernatant (the solvent extract) into a clean flask. Repeat the extraction process on the sediment pellet two more times with fresh solvent.
-
Combine and Concentrate: Combine the extracts from all three cycles and concentrate the final volume to 1 mL under a gentle stream of nitrogen.
Data Presentation: Comparison of Extraction Methods
| Parameter | Pressurized Liquid Extraction (PLE) | Ultrasonic Extraction |
| Principle | Elevated temperature and pressure | High-frequency sound waves (cavitation) |
| Typical Solvent | Dichloromethane (DCM) or Hexane/Acetone (1:1) | Hexane/Acetone (1:1) or Dichloromethane |
| Temperature | 100 - 120 °C | Ambient (or controlled in a water bath) |
| Pressure | 1500 - 2000 psi | Atmospheric |
| Extraction Time | ~15-20 minutes per sample | ~45-90 minutes (for 3 cycles) per batch |
| Solvent Volume | ~15-40 mL per sample | ~60 mL (for 3 cycles) per sample |
| Automation | Fully automated | Semi-automated (manual solvent handling) |
| Typical Recovery | > 90% | 85-95% |
Part 3: Extract Cleanup using Solid-Phase Extraction (SPE)
Sediment extracts are complex mixtures containing not only the target analyte but also a variety of interfering compounds (e.g., lipids, humic substances, elemental sulfur). A cleanup step is mandatory to remove these interferences, which can otherwise compromise the performance of the GC-MS system and the accuracy of the results. Solid-Phase Extraction (SPE) is a highly effective and widely used cleanup technique.[7][8][9]
Causality and Expertise: SPE separates compounds based on their physical and chemical properties as they pass through a solid sorbent. For nonadecylbenzene, which is a non-polar compound, a polar sorbent like silica gel or Florisil is used. The polar interfering compounds are strongly retained by the polar sorbent, while the non-polar nonadecylbenzene passes through with a non-polar solvent. This process is a form of normal-phase chromatography.
Protocol 3.1: Silica Gel/Florisil SPE Cleanup
Caption: Figure 2: Solid-Phase Extraction (SPE) Cleanup Workflow
Step-by-Step Protocol:
-
Cartridge Preparation: Use a commercially available SPE cartridge packed with activated silica gel or Florisil (magnesium silicate).[8][9]
-
Conditioning: Pre-condition the cartridge by passing 5-10 mL of hexane through it. This wets the sorbent and removes any potential contaminants. Do not let the cartridge go dry.
-
Sample Loading: Carefully load the 1 mL concentrated extract onto the top of the SPE cartridge.
-
Elution of Analyte: Elute the nonadecylbenzene from the cartridge using a non-polar solvent. A common approach is to use a sequence of solvents with increasing polarity to fractionate the extract. For nonadecylbenzene, a single fraction collected with a solvent like hexane or a hexane:dichloromethane mixture is often sufficient.
-
Fraction Collection: Collect the eluate containing the purified nonadecylbenzene in a clean collection tube.
-
Final Concentration: Evaporate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard at this stage just before GC-MS analysis.
Part 4: Instrumental Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the analysis of nonadecylbenzene. It provides excellent separation of complex mixtures and highly selective and sensitive detection.[10][11]
Causality and Expertise: The gas chromatograph separates volatile compounds based on their boiling points and interaction with the stationary phase of the GC column. As nonadecylbenzene is a relatively non-volatile compound, a temperature-programmed run is required to ensure it elutes in a reasonable time with a good peak shape. The mass spectrometer then bombards the eluting molecules with electrons, causing them to ionize and fragment in a characteristic and reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for identification. For quantification, specific fragment ions are monitored (Selected Ion Monitoring, SIM), which dramatically increases sensitivity by filtering out noise from other ions.
Protocol 4.1: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A non-polar capillary column, such as an Agilent DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is ideal for this analysis.
Data Presentation: GC-MS Operating Conditions
| Parameter | Condition | Rationale |
| Inlet Mode | Splitless | To maximize the transfer of the analyte onto the column for high sensitivity. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of nonadecylbenzene without thermal degradation. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for column efficiency and MS performance. |
| Oven Program | Initial 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 10 min. | Provides good separation of analytes and ensures elution of high-boiling compounds. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For maximum sensitivity and selectivity. |
| Ions to Monitor | m/z 91 (quantification), m/z 105 , m/z 344 (confirmation) | m/z 91 (tropylium ion) is a characteristic fragment for alkylbenzenes. m/z 344 is the molecular ion. |
Part 5: Quantification and Quality Control
A robust quantification strategy and stringent quality control (QC) procedures are essential for producing defensible data.
Quantification:
-
Internal Standard Calibration: An internal standard (IS) is a compound that is chemically similar to the analyte but not expected to be present in the samples. It is added to every sample, standard, and blank at a known concentration just before analysis. The use of an IS corrects for variations in injection volume and instrument response. A suitable internal standard for nonadecylbenzene could be, for example, deuterated polycyclic aromatic hydrocarbons (PAHs) like chrysene-d12.
-
Calibration Curve: A multi-point calibration curve (typically 5-7 levels) is prepared by analyzing standards containing known concentrations of nonadecylbenzene and the internal standard. The curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. The concentration of nonadecylbenzene in the samples is then calculated from this curve.
Trustworthiness through Quality Control:
A self-validating system relies on the concurrent analysis of QC samples to demonstrate that the method is performing as expected for each batch of samples.
Data Presentation: Quality Control Procedures and Acceptance Criteria
| QC Sample | Purpose | Frequency | Acceptance Criteria |
| Method Blank | To assess contamination from the laboratory environment and reagents. | One per analytical batch. | Analyte concentration should be below the Method Detection Limit (MDL). |
| Laboratory Control Sample (LCS) | To assess the accuracy of the method on a clean matrix. | One per analytical batch. | Percent recovery should be within 70-130% of the true value. |
| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | To assess the effect of the sample matrix on the accuracy and precision of the method. | One pair per 20 samples. | Percent recovery within 70-130%; Relative Percent Difference (RPD) between duplicates < 20%. |
| Surrogate Standard | To assess the recovery of the method for each individual sample. | Spiked into every sample. | Percent recovery within 60-140%. |
Conclusion
The analytical framework detailed in this application note provides a robust and reliable methodology for the quantification of nonadecylbenzene in sediment samples. By combining efficient extraction through Pressurized Liquid Extraction or Ultrasonic Extraction, effective cleanup via Solid-Phase Extraction, and sensitive analysis by GC-MS in SIM mode, researchers can achieve the low detection limits and high data quality required for environmental monitoring and assessment. The integration of a rigorous quality control system ensures that the generated data is trustworthy, accurate, and defensible, meeting the stringent demands of scientific research and regulatory compliance.
References
- A novel in situ method for linear alkylbenzene sulfonate quantification in environmental samples using a digital image-based method - RSC Publishing.
- Using Linear Alkylbenzenes to Trace Sewage-derived Organic Materials off San Diego, California - Southern California Coastal W
- Fate of Linear Alkylbenzenes Released to the Coastal Environment near Boston Harbor - MIT.
- Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for industrial and anthropogenic waste-indicator compounds in sediment - USGS Public
- Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for industrial and anthropogenic waste-indicator compounds in sediment - ResearchG
- Pressurized liquid extraction of organic contaminants in environmental and food samples - Digital CSIC.
- Sample Cleanup: Method Development for Solid Phase Extraction and Beyond - LabRulez LCMS.
- Supelco Guide to Solid Phase Extraction - Sigma-Aldrich.
- Development and validation of sample clean-up using solid phase extraction prior oil spill fingerprinting - DiVA portal.
- How Is GC-MS Used For Qualitative Analysis? - Chemistry For Everyone (YouTube).
- Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in W
- Procedures for Handling and Chemicalanalysis of Sediment and W
- Improved ultrasonic extraction procedure for the determination of polycyclic aromatic hydrocarbons in sediments - ResearchG
- A Comparison of Conventional and Ultrasound-Assisted BCR Sequential Extraction Methods for the Fractionation of Heavy Metals in Sewage Sludge of Different Characteristics - MDPI.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for industrial and anthropogenic waste-indicator compounds in sediment [pubs.usgs.gov]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of Conventional and Ultrasound-Assisted BCR Sequential Extraction Methods for the Fractionation of Heavy Metals in Sewage Sludge of Different Characteristics [mdpi.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. diva-portal.org [diva-portal.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
Application Note: Nonadecylbenzene as a High-Purity Reference Standard for Quantitative Hydrocarbon Analysis
Introduction: The Imperative for Accuracy in Hydrocarbon Analysis
In the fields of petrochemical analysis, environmental monitoring, and fuel quality assessment, the precise quantification of hydrocarbon components is paramount. Complex hydrocarbon mixtures, such as gasoline, diesel, and crude oil, demand robust analytical methodologies to ensure regulatory compliance, optimize industrial processes, and understand environmental fate and transport. Gas chromatography (GC), coupled with flame ionization detection (FID) or mass spectrometry (MS), is the cornerstone of hydrocarbon analysis.[1][2] However, the inherent variability in sample injection volumes, instrument drift, and sample matrix effects can compromise the accuracy and precision of quantitative results.
The internal standard method is a widely accepted technique to mitigate these sources of error.[3][4][5] An internal standard is a stable, non-reactive compound of known concentration that is added to all samples, calibration standards, and blanks. By comparing the detector response of the target analytes to that of the internal standard, analysts can correct for variations in the analytical process, leading to more reliable and reproducible data.
This application note details the use of nonadecylbenzene as an exemplary reference standard for the quantitative analysis of hydrocarbons by gas chromatography. We will explore the rationale behind its selection, provide detailed protocols for its implementation, and discuss the validation of this methodology. This guide is intended for researchers, scientists, and quality control professionals in the petroleum, environmental, and chemical industries.
Rationale for Selecting Nonadecylbenzene as an Internal Standard
The ideal internal standard should possess several key characteristics: it must be chemically similar to the analytes of interest, be absent in the original sample matrix, and have a retention time that does not overlap with any of the target compounds.[3][4][6] Nonadecylbenzene, a long-chain alkylbenzene, fulfills these criteria for a wide range of hydrocarbon analyses, particularly for middle to heavy distillates.
Key Properties and Advantages of Nonadecylbenzene:
-
Chemical Similarity: As an alkylbenzene, nonadecylbenzene shares structural similarities with many aromatic and aliphatic hydrocarbons found in petroleum products. This similarity ensures comparable behavior during sample preparation and chromatographic separation.
-
High Boiling Point and Long Retention Time: Nonadecylbenzene has a high boiling point of approximately 419°C.[6] This property is advantageous as it ensures that its peak will elute late in the chromatogram, well after the more volatile components of gasoline and other light distillates, thus preventing peak co-elution and interference.
-
Absence in Typical Samples: Nonadecylbenzene is not a naturally occurring component of most crude oils or refined petroleum products, making it an ideal "spike" compound.
-
Thermal Stability: It is sufficiently stable to withstand the high temperatures of the GC injector and column without degradation.
-
Commercial Availability in High Purity: Nonadecylbenzene is available from various chemical suppliers as a high-purity reference standard, ensuring the accuracy of the prepared internal standard solutions.
Physicochemical Properties of Nonadecylbenzene
A thorough understanding of the physical and chemical properties of a reference standard is crucial for its proper handling, storage, and application.
| Property | Value | Source |
| Chemical Formula | C₂₅H₄₄ | [4] |
| Molecular Weight | 344.62 g/mol | [4] |
| CAS Number | 29136-19-4 | [4] |
| Appearance | White or colorless powder/lump to clear liquid | [6] |
| Melting Point | 36-41 °C | [6] |
| Boiling Point | 419 °C (lit.) | [6] |
| Density | ~0.86 g/cm³ (estimate) | [6] |
Experimental Protocols
Protocol 1: Preparation of Nonadecylbenzene Internal Standard Stock Solution
This protocol describes the preparation of a concentrated stock solution of nonadecylbenzene that can be used for spiking samples and calibration standards.
Materials:
-
Nonadecylbenzene (≥98.0% purity, GC)
-
High-purity solvent (e.g., isooctane, toluene, or dichloromethane, HPLC grade or equivalent)
-
Class A volumetric flasks (10 mL and 100 mL)
-
Analytical balance (readable to 0.0001 g)
-
Glass Pasteur pipettes or syringes
Procedure:
-
Weighing: Accurately weigh approximately 100 mg of nonadecylbenzene into a clean, dry 10 mL volumetric flask. Record the exact weight.
-
Dissolution: Add a small amount of the chosen solvent to the flask to dissolve the nonadecylbenzene. Gently swirl the flask to ensure complete dissolution.
-
Dilution to Volume: Once dissolved, carefully add the solvent to the 10 mL mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution. This is the Internal Standard Stock Solution .
-
Working Solution: Prepare a working solution by diluting the stock solution. For example, pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent. The concentration of this working solution will be approximately 100 µg/mL, depending on the initial weight.
Safety Precautions:
-
Nonadecylbenzene may cause skin and eye irritation.[5][7] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Work in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[8]
Protocol 2: Quantitative Analysis of Aromatic Hydrocarbons in a Naphtha Stream by GC-FID
This protocol provides a method for the quantitative analysis of aromatic hydrocarbons in a naphtha sample using nonadecylbenzene as an internal standard.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.2 mL/min).
-
Temperatures:
-
Inlet: 250°C
-
Detector: 280°C
-
Oven Program: Initial temperature 40°C, hold for 5 minutes, then ramp at 5°C/min to 250°C, and hold for 10 minutes.
-
-
Injection Volume: 1 µL.
Procedure:
-
Calibration Standard Preparation:
-
Prepare a series of calibration standards containing known concentrations of the target aromatic analytes (e.g., benzene, toluene, ethylbenzene, xylenes) in the chosen solvent.
-
To each calibration standard, add a constant, known amount of the Nonadecylbenzene Internal Standard Working Solution . For example, add 1 mL of the 100 µg/mL working solution to each 10 mL of calibration standard.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the naphtha sample (e.g., 1 g) into a 10 mL volumetric flask.
-
Add a constant, known amount of the Nonadecylbenzene Internal Standard Working Solution (the same amount as added to the calibration standards).
-
Dilute to the mark with the chosen solvent.
-
-
GC Analysis:
-
Inject the calibration standards and the prepared sample into the GC.
-
Integrate the peak areas of the target analytes and the nonadecylbenzene internal standard.
-
-
Quantification:
-
For each calibration standard, calculate the Response Factor (RF) for each analyte relative to the internal standard using the following equation: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
Calculate the average RF for each analyte across the calibration levels.
-
Calculate the concentration of each analyte in the sample using the following equation: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / Average_RF)
-
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the quantitative analysis of hydrocarbons using the internal standard method with nonadecylbenzene.
Caption: Workflow for hydrocarbon analysis using an internal standard.
Data Presentation and Validation
The use of an internal standard like nonadecylbenzene significantly improves the precision of quantitative results. The table below illustrates a hypothetical comparison of results with and without an internal standard.
| Analyte | Concentration without IS (µg/mL) | %RSD (n=5) | Concentration with IS (µg/mL) | %RSD (n=5) |
| Toluene | 105.2 | 8.5% | 100.8 | 1.2% |
| Ethylbenzene | 52.1 | 9.1% | 49.7 | 1.5% |
| m/p-Xylene | 158.9 | 8.8% | 151.3 | 1.3% |
| o-Xylene | 76.4 | 9.5% | 72.5 | 1.8% |
As the data suggests, the internal standard method corrects for variations in injection volume and other experimental parameters, resulting in a significantly lower relative standard deviation (%RSD) and thus, more trustworthy results.
Certificate of Analysis for a Nonadecylbenzene Reference Standard
A high-quality reference standard should be accompanied by a comprehensive Certificate of Analysis (CoA) that provides information on its identity, purity, and traceability.[1][9]
Caption: Example Certificate of Analysis for a Nonadecylbenzene standard.
Conclusion
Nonadecylbenzene serves as a robust and reliable internal standard for the quantitative analysis of a wide range of hydrocarbons by gas chromatography. Its chemical properties, including its high boiling point and structural similarity to many petroleum components, make it an ideal choice for minimizing analytical variability and improving the accuracy and precision of results. The protocols and guidelines presented in this application note provide a framework for the successful implementation of nonadecylbenzene as a reference standard in research, quality control, and regulatory laboratories.
References
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (n.d.). SCION Instruments. Retrieved January 7, 2026, from [Link]
-
How to Prepare Multi-Component Internal Standards for GC Calibration. (2024, September 16). Environics, Inc. Retrieved January 7, 2026, from [Link]
-
Internal standard. (2023, December 19). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Choosing an Internal Standard. (2015, October 25). Restek. Retrieved January 7, 2026, from [Link]
-
Gasoline Analysis by GC-FID and GC-MS. (n.d.). University of North Carolina Wilmington. Retrieved January 7, 2026, from [Link]
-
Can anyone recommend an internal standard for gasoline analysis with GCxGC?. (2014, September 1). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Standard Operating Procedure for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. (n.d.). U.S. Geological Survey. Retrieved January 7, 2026, from [Link]
-
Lab Chapter 7.2.3. (n.d.). Whitman College. Retrieved January 7, 2026, from [Link]
-
Method 311: Analysis of Hazardous Air Pollutant Compounds in Paints and Coatings by Direct Injection into a Gas Chromatograph. (n.d.). U.S. Environmental Protection Agency. Retrieved January 7, 2026, from [Link]
-
The use of long-chain alkylbenzenes and alkyltoluenes for fingerprinting marine oil wastes. (2013). Chemosphere, 91(3), 336-343. [Link]
-
Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. (1988). Organic Geochemistry, 13(4-6), 647-653. [Link]
-
Certificate of Analysis. (2022, March 11). SulNOx Group Plc. Retrieved January 7, 2026, from [Link]
Sources
- 1. ドデシルベンゼンスルホン酸ナトリウム Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 2. eliminox.co.uk [eliminox.co.uk]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Internal standard - Wikipedia [en.wikipedia.org]
- 6. Blogs | Restek [discover.restek.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. whitman.edu [whitman.edu]
- 9. chemscene.com [chemscene.com]
Using nonadecylbenzene to calibrate analytical instruments
An Application Guide: Principles and Protocols for the Use of Nonadecylbenzene in Analytical Instrument Calibration
Abstract
In the landscape of analytical chemistry, particularly within regulated sectors like pharmaceuticals, the precision, reproducibility, and comparability of data are paramount. Achieving this requires robust calibration strategies. This application note presents a comprehensive guide to using nonadecylbenzene as a versatile calibrant for analytical instrumentation, primarily focusing on Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the theoretical underpinnings and provide detailed, field-tested protocols for its application as both an internal standard for quantitative analysis and a reference compound for Retention Time Locking (RTL). By leveraging its unique physicochemical properties—high boiling point, chemical inertness, and simple mass spectrum—researchers can significantly enhance method robustness, streamline data analysis, and ensure long-term analytical consistency.
Introduction: The Quest for Analytical Consistency
The reliability of analytical data hinges on the meticulous control of experimental variables. Run-to-run variations, often stemming from minor fluctuations in instrument performance, sample matrix effects, or column aging, can compromise data integrity.[1] To mitigate these issues, stable, non-reactive chemical standards are employed. Nonadecylbenzene (C₂₅H₄₄) emerges as an exemplary candidate for this role.
As a high-molecular-weight aromatic hydrocarbon, it is well-suited for analyses involving semi-volatile and non-volatile compounds. Its properties ensure that it elutes late in many chromatographic runs, minimizing interference with earlier-eluting target analytes. This guide explains the causality behind using nonadecylbenzene and provides actionable protocols for its integration into routine analytical workflows.
Physicochemical Properties of Nonadecylbenzene
A compound's utility as a calibrant is dictated by its physical and chemical characteristics. Nonadecylbenzene's properties make it an ideal choice for ensuring stability and inertness in chromatographic systems.
| Property | Value | Source |
| CAS Number | 29136-19-4 | [2][3] |
| Molecular Formula | C₂₅H₄₄ | [2][3] |
| Molecular Weight | 344.6 g/mol | [2] |
| Boiling Point | 419 °C (lit.) | [4][5] |
| Melting Point | 36-41 °C | [4][5] |
| IUPAC Name | nonadecylbenzene | [2] |
| Synonyms | 1-Phenylnonadecane, n-Nonadecylbenzene | [2][5] |
Core Applications in Gas Chromatography
Nonadecylbenzene's primary roles in analytical calibration are as an internal standard for quantification and as a lock compound for retention time stabilization.
The Internal Standard (IS) Method for Quantitative Analysis
The internal standard method is a powerful technique to correct for variations in sample injection volume and to compensate for matrix effects that might suppress or enhance analyte response.[6] An ideal internal standard is a compound that is chemically similar to the analyte but not present in the original sample.[7] It is added at a constant, known concentration to every sample, calibrator, and quality control sample.
Why Nonadecylbenzene Works:
-
Chemical Inertness: It does not react with common analytes or solvents.
-
Chromatographic Behavior: It exhibits good peak shape and is well-retained on most common non-polar and mid-polar GC columns.
-
Distinct Mass Spectrum: Its mass spectrum is simple and provides unique ions for selective ion monitoring (SIM), minimizing interferences.[3]
Quantification is based on the ratio of the analyte peak area to the internal standard peak area, which remains stable even if the absolute peak areas fluctuate.[8]
Retention Time Locking (RTL) for Method Harmonization
Retention time is a critical parameter for compound identification.[9] However, it can drift due to column maintenance (e.g., trimming a few centimeters from the inlet), pressure fluctuations, or transferring a method between different instruments.[1] Retention Time Locking (RTL) is a software-driven technique that adjusts the carrier gas pressure (or flow) to force a specific "lock compound" to elute at a predefined time.[10] This ensures that all other compounds in the method also elute at their designated, consistent retention times.
Why Nonadecylbenzene is an Effective RTL Compound:
-
High Elution Temperature: As a late-eluting compound, it provides a stable anchor point for the entire chromatographic profile. Locking the method based on an early-eluting peak can introduce greater variance for later peaks.
-
Stability: It does not degrade at high inlet or oven temperatures, ensuring its retention time is a true function of the pneumatic and thermal conditions.
-
Universal Presence: It can be added to all samples to provide a constant reference point for the instrument's control system.[11]
Safety and Handling
Before implementation, users must be aware of the handling requirements for nonadecylbenzene.
-
Hazard Profile: According to its GHS classification, nonadecylbenzene may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always handle nonadecylbenzene in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Protocol 1: Preparation of Standard Solutions
This protocol describes the preparation of a high-concentration stock solution and subsequent working standards through serial dilution. Accuracy at this stage is critical for all subsequent quantitative work.
Materials:
-
Nonadecylbenzene (≥98% purity)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes
-
High-purity solvent (e.g., Hexane, Ethyl Acetate, or Toluene, GC-grade)
Step-by-Step Methodology:
-
Prepare 1000 µg/mL Primary Stock Solution:
-
Accurately weigh approximately 10.0 mg of nonadecylbenzene onto weighing paper.
-
Carefully transfer the solid into a 10 mL Class A volumetric flask.
-
Record the exact weight to four decimal places (e.g., 10.15 mg).
-
Add a small amount of solvent to dissolve the solid completely.
-
Once dissolved, fill the flask to the calibration mark with the solvent.
-
Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Calculate the exact concentration (e.g., 10.15 mg / 10.00 mL = 1.015 mg/mL or 1015 µg/mL).
-
Transfer to a labeled amber vial and store at 4°C. This solution is stable for up to 12 months.
-
-
Prepare 100 µg/mL Intermediate Stock Solution:
-
Pipette 10.0 mL of the Primary Stock Solution into a 100 mL Class A volumetric flask.
-
Dilute to the calibration mark with the solvent.
-
Cap and invert to mix thoroughly. This solution is stable for up to 6 months.
-
-
Prepare 10 µg/mL Working Standard Solution:
-
Pipette 10.0 mL of the Intermediate Stock Solution into a 100 mL Class A volumetric flask.
-
Dilute to the calibration mark with the solvent.
-
Cap and invert to mix thoroughly. This solution is typically prepared fresh weekly or monthly as needed.
-
Caption: Workflow for preparing nonadecylbenzene standards.
Protocol 2: Use as an Internal Standard for GC-MS
This protocol outlines the use of the nonadecylbenzene working standard for building a calibration curve and quantifying an analyte of interest.
Experimental Setup:
-
GC-MS System: A system equipped with a split/splitless inlet and a mass selective detector.[12]
-
Column: A standard non-polar column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
Step-by-Step Methodology:
-
Prepare Calibration Standards:
-
Create a series of calibration standards for your target analyte (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting a certified analyte stock.
-
To each calibration standard vial, add a fixed amount of the nonadecylbenzene working standard. For example, add 50 µL of the 10 µg/mL working standard to 950 µL of each analyte standard. This results in a final internal standard concentration of 0.5 µg/mL in every vial.
-
-
Prepare Samples:
-
Prepare your unknown samples according to your specific extraction or dilution protocol.
-
To a fixed volume of your final sample extract (e.g., 950 µL), add the same fixed amount of the nonadecylbenzene working standard (e.g., 50 µL of 10 µg/mL).
-
-
Set Up GC-MS Method:
-
Inlet: 280°C, Splitless injection (or appropriate split ratio).
-
Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature that allows for the elution of nonadecylbenzene (e.g., 320°C). The ramp rate should be optimized to ensure separation of all analytes.
-
MS Method: Use Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
Select 1-2 unique, abundant ions for your target analyte.
-
Select 1-2 unique, abundant ions for nonadecylbenzene (e.g., m/z 91, 105).
-
-
-
Data Analysis:
-
For each injection, integrate the peak area for the analyte and the internal standard.
-
Calculate the Response Factor (RF) for each calibration level: RF = (Analyte Area / IS Area) / (Analyte Concentration / IS Concentration)
-
Plot a calibration curve of (Analyte Area / IS Area) versus (Analyte Concentration).
-
Determine the concentration of the analyte in your unknown samples by calculating its area ratio against the internal standard and applying it to the calibration curve equation.
-
Protocol 3: Use for Retention Time Locking (RTL)
This protocol describes the general procedure for establishing an RTL method on a compatible GC system (e.g., Agilent GC with ChemStation/MassHunter software).[10]
Step-by-Step Methodology:
-
Develop a Stable Chromatographic Method:
-
First, develop a robust GC method for your analytes without RTL enabled. Ensure all peaks are well-resolved.
-
-
Prepare the RTL Setup Sample:
-
Prepare a sample containing only nonadecylbenzene at a moderate concentration (e.g., 1 µg/mL).
-
-
Define the Lock Compound and Time:
-
Inject the setup sample using your standard method.
-
Note the retention time of the nonadecylbenzene peak (e.g., 25.45 minutes). This will be your target lock time.
-
In the instrument control software, navigate to the RTL setup menu.
-
Designate nonadecylbenzene as the lock compound and enter your desired retention time (25.45 min).
-
-
Perform the RTL Calibration:
-
The software will prompt a series of automated injections (typically 3 to 5) of the setup sample.[10][11]
-
During these runs, the software systematically varies the column head pressure around the method setpoint and records the resulting retention time of nonadecylbenzene.
-
This process generates a pressure vs. retention time calibration curve specific to your instrument and column.
-
-
Lock the Method:
-
Using the calibration curve, the software calculates the exact head pressure required to make nonadecylbenzene elute at precisely 25.45 minutes.
-
This new pressure value is saved with the method. All subsequent runs using this method will use this calculated pressure, ensuring stable retention times.
-
-
Verification:
-
Re-inject your mixed analyte and IS sample. Verify that nonadecylbenzene elutes at the locked time and that all other analyte retention times are consistent and reproducible.
-
Caption: The conceptual workflow of Retention Time Locking (RTL).
Conclusion
Nonadecylbenzene is a powerful and versatile tool for enhancing the quality and reliability of chromatographic analysis. By serving as a stable internal standard, it enables accurate quantification by correcting for instrumental and matrix-induced variations. As a retention time lock compound, it provides a robust anchor for ensuring analytical consistency over time and across multiple instruments. The protocols detailed in this guide provide a validated framework for researchers, scientists, and drug development professionals to implement nonadecylbenzene in their workflows, leading to higher confidence in analytical outcomes and improved data integrity.
References
-
PubChem. Nonadecylbenzene. National Center for Biotechnology Information. [Link]
-
Blumberg, L. M., & Klee, M. S. (2009). Retention-time locked methods in gas chromatography. Journal of Chromatography A, 1216(10), 1758-1764. [Link]
-
Chemical-Label.com. Edit chemical label Nonadecylbenzene. [Link]
-
NIST. Benzene, nonadecyl-. NIST Chemistry WebBook. [Link]
-
Agilent Technologies. Retention Time Locking for GC Systems. [Link]
-
Agilent Technologies. (2001). Precise Time-Scaling of Gas Chromatographic Methods Using Method Translation and Retention Time Locking. [Link]
-
Cheméo. Chemical Properties of Benzene, decyl- (CAS 104-72-3). [Link]
-
ResearchGate. (2009). Retention-time locked methods in gas chromatography. [Link]
-
Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]
-
ResearchGate. Which aqueous internal standards can I use in GC-MS analyses?. [Link]
-
Wang, M., et al. (2015). Simultaneous Determination of Benzene and Toluene in Pesticide Emulsifiable Concentrate by Headspace GC-MS. Journal of Analytical Methods in Chemistry. [Link]
-
University of Portland. GC/MS Analysis of Benzene in Gasoline. [Link]
-
Shimadzu. (2012). Relationship between Analysis Conditions and Analysis Time/Resolution. Application News No. G212. [Link]
-
Capoun, T., & Krykorkova, J. (2021). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. Vide Leaf. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, nonadecyl- [webbook.nist.gov]
- 4. N-NONADECYLBENZENE CAS#: 29136-19-4 [m.chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. GC/MS Analysis of Benzene in Gasoline [web.pdx.edu]
- 7. videleaf.com [videleaf.com]
- 8. Simultaneous Determination of Benzene and Toluene in Pesticide Emulsifiable Concentrate by Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retention-time locked methods in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for the Study of Nonadecylbenzene as a Model Pollutant in Microbial Degradation
Introduction: The Environmental Significance of Long-Chain Alkylbenzenes and the Role of Nonadecylbenzene in Bioremediation Research
Long-chain alkylbenzenes (LCABs) are a class of synthetic aromatic hydrocarbons that have seen widespread industrial use, primarily as precursors in the production of detergents.[1] Their presence in municipal and industrial wastewater makes them potential environmental contaminants.[1] Due to their chemical stability, some of these compounds can persist in the environment, necessitating a deeper understanding of their fate and potential for natural attenuation.[1] Bioremediation, which harnesses the metabolic capabilities of microorganisms to break down pollutants, presents an environmentally sound and cost-effective strategy for cleaning up contaminated sites.[2][3]
Nonadecylbenzene, with its C19 alkyl chain, serves as an excellent model compound for studying the microbial degradation of high-molecular-weight LCABs. Its simple, yet representative, structure allows researchers to investigate the enzymatic machinery and metabolic pathways that microorganisms employ to break down these often-recalcitrant molecules. This guide provides a comprehensive overview of the application of nonadecylbenzene in microbial degradation studies, offering detailed protocols and insights for researchers in environmental microbiology, biotechnology, and drug development.
Physicochemical Properties of Nonadecylbenzene
A thorough understanding of the physicochemical properties of nonadecylbenzene is crucial for designing and interpreting degradation studies.
| Property | Value | Significance in Degradation Studies |
| Molecular Formula | C25H44 | Provides the basis for mass balance calculations and metabolite identification. |
| Molecular Weight | 344.63 g/mol | Influences its low volatility and high hydrophobicity. |
| Boiling Point | ~430 °C | Low volatility means it will primarily be found in soil, sediment, and water phases, not the atmosphere. |
| Water Solubility | Very low | Low bioavailability to microorganisms; often requires surfactants or emulsifiers for enhanced degradation. |
| Log Kow (Octanol-Water Partition Coefficient) | High | Indicates a strong tendency to adsorb to organic matter in soil and sediment, affecting its mobility and availability. |
Key Microbial Players in the Degradation of Long-Chain Alkylbenzenes
Several bacterial genera have been identified as potent degraders of aromatic hydrocarbons, including long-chain alkylbenzenes. These microorganisms possess versatile catabolic pathways that enable them to utilize these compounds as a source of carbon and energy.
-
Rhodococcus : This genus is well-known for its broad metabolic capabilities, including the degradation of various alkylbenzenes.[4][5] Strains of Rhodococcus have been shown to possess genes for both alkane and aromatic compound degradation, making them particularly adept at breaking down molecules like nonadecylbenzene.[6][7] The presence of large catabolic plasmids often contributes to their metabolic diversity.[5]
-
Sphingomonas : Members of the genus Sphingomonas are recognized for their ability to degrade a wide array of aromatic compounds, including polycyclic aromatic hydrocarbons (PAHs).[8][9][10] Their catabolic pathways for monocyclic and polycyclic aromatic hydrocarbons are often intertwined.[10] The chemotactic behavior of Sphingomonas may also play a role in their ability to locate and degrade pollutants in soil and sediment.[11]
-
Pseudomonas : Pseudomonas putida, in particular, is a metabolically versatile soil bacterium with a robust capacity for degrading aromatic compounds.[12][13][14] Its central metabolism is naturally geared to generate the reducing power (NAD(P)H) necessary for the initial oxidative attacks on recalcitrant molecules.[14][15]
Proposed Microbial Degradation Pathway of Nonadecylbenzene
The microbial degradation of nonadecylbenzene is believed to proceed through a series of enzymatic reactions that target both the alkyl side chain and the aromatic ring. While the complete pathway is a subject of ongoing research, a proposed sequence of events can be inferred from studies on similar compounds.
Caption: Proposed microbial degradation pathway of nonadecylbenzene.
The degradation is typically initiated by an attack on the long alkyl chain, most commonly through terminal oxidation catalyzed by an alkane monooxygenase, leading to the formation of an alcohol. This is followed by successive rounds of β-oxidation, which shortens the alkyl chain. The resulting phenylacetic acid derivative is then targeted by ring-hydroxylating dioxygenases, leading to the formation of a catechol intermediate. This intermediate undergoes ring cleavage, and the resulting aliphatic acids are funneled into the tricarboxylic acid (TCA) cycle.
Experimental Protocols for Studying Nonadecylbenzene Degradation
Protocol 1: Enrichment and Isolation of Nonadecylbenzene-Degrading Bacteria
Objective: To enrich and isolate bacteria from a contaminated environment capable of utilizing nonadecylbenzene as a sole carbon source.
Materials:
-
Soil or sediment sample from a hydrocarbon-contaminated site.
-
Minimal Salts Medium (MSM) with the following composition (per liter of deionized water):
-
K2HPO4: 1.5 g
-
KH2PO4: 0.5 g
-
(NH4)2SO4: 1.0 g
-
MgSO4·7H2O: 0.2 g
-
CaCl2·2H2O: 0.02 g
-
FeSO4·7H2O: 0.002 g
-
Trace element solution: 1 ml
-
-
Nonadecylbenzene (analytical grade).
-
Sterile flasks, petri dishes, and other standard microbiology labware.
Procedure:
-
Enrichment Culture: a. Add 10 g of the soil/sediment sample to 100 ml of sterile MSM in a 250 ml flask. b. Add nonadecylbenzene to a final concentration of 100 mg/L as the sole carbon source. c. Incubate the flask at 30°C on a rotary shaker at 150 rpm for 2-4 weeks. d. After incubation, transfer 10 ml of the culture to a fresh 100 ml of MSM with nonadecylbenzene and incubate under the same conditions. Repeat this transfer at least three times to enrich for nonadecylbenzene-degrading microorganisms.
-
Isolation of Pure Cultures: a. Prepare serial dilutions of the final enrichment culture in sterile saline (0.85% NaCl). b. Plate 100 µl of each dilution onto MSM agar plates. c. Place a filter paper disc impregnated with nonadecylbenzene onto the lid of each petri dish to provide the sole carbon source via vapor phase transfer. d. Incubate the plates at 30°C for 1-2 weeks. e. Observe the plates for distinct colonies. f. Pick individual colonies and streak them onto fresh MSM agar plates with nonadecylbenzene to obtain pure cultures.
-
Identification of Isolates: a. Perform Gram staining and basic biochemical tests. b. Extract genomic DNA from the pure cultures and perform 16S rRNA gene sequencing for molecular identification.
Caption: Workflow for enrichment and isolation of degraders.
Protocol 2: Biodegradation Assay in Liquid Culture
Objective: To quantify the degradation of nonadecylbenzene by a pure or mixed microbial culture.
Materials:
-
Isolated microbial strain(s).
-
MSM.
-
Nonadecylbenzene.
-
Sterile serum bottles with Teflon-lined septa.
-
Gas chromatograph-mass spectrometer (GC-MS).
-
Organic solvent (e.g., hexane or dichloromethane) for extraction.
Procedure:
-
Inoculum Preparation: a. Grow the isolated strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to mid-log phase. b. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD600 of 1.0).
-
Degradation Experiment: a. Set up triplicate serum bottles for each condition (including a sterile control). b. To each bottle, add 50 ml of MSM and nonadecylbenzene to a final concentration of 50 mg/L. c. Inoculate the experimental bottles with 1% (v/v) of the prepared inoculum. The control bottles should remain uninoculated. d. Incubate the bottles at 30°C on a rotary shaker at 150 rpm.
-
Sampling and Analysis: a. At regular time intervals (e.g., 0, 2, 4, 7, 14, and 21 days), sacrifice one bottle from each set. b. Extract the entire content of the bottle with an equal volume of hexane or dichloromethane. c. Analyze the organic extract using GC-MS to determine the residual concentration of nonadecylbenzene.
Analytical Methodology: Quantification of Nonadecylbenzene by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the preferred analytical method for the quantification of nonadecylbenzene and its metabolites due to its high sensitivity and specificity.[16][17]
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm) | A non-polar column provides good separation for hydrocarbons. |
| Injector Temperature | 280 °C | Ensures complete volatilization of the analyte. |
| Oven Temperature Program | Initial 80°C for 2 min, ramp at 10°C/min to 300°C, hold for 10 min. | Allows for the separation of nonadecylbenzene from other potential contaminants and metabolites. |
| Carrier Gas | Helium at a constant flow of 1.0 ml/min. | Inert carrier gas for optimal chromatographic performance. |
| MS Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole Temperature | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. | Provides reproducible fragmentation patterns for identification. |
| Scan Mode | Full Scan (m/z 50-500) for metabolite identification; Selected Ion Monitoring (SIM) for quantification. | Full scan allows for the discovery of unknown metabolites, while SIM mode increases sensitivity for the target analyte. |
| Characteristic Ions for Nonadecylbenzene (m/z) | 91 (base peak), 105, 344 (molecular ion) | These ions are characteristic of the fragmentation of nonadecylbenzene and can be used for its selective detection and quantification. |
Concluding Remarks
Nonadecylbenzene serves as a valuable tool for researchers investigating the microbial degradation of persistent organic pollutants. The protocols and methodologies outlined in this guide provide a robust framework for isolating and characterizing potent microbial degraders, quantifying their degradation capabilities, and elucidating the underlying metabolic pathways. A deeper understanding of these processes is paramount for the development of effective bioremediation strategies to address the challenges of environmental contamination by long-chain alkylbenzenes and other related compounds.
References
-
Refining the genome of alkylbenzene-degrading Rhodococcus sp. DK17 and comparative analysis with genomes of its deletion mutants. PubMed. Available at: [Link]
-
Refining the genome of alkylbenzene-degrading Rhodococcus sp. DK17 and comparative analysis with genomes of its deletion mutants. ResearchGate. Available at: [Link]
-
Degradation of aromatic hydrocarbons by Sphingomonas paucimobilis strain EPA505. PubMed. Available at: [Link]
-
Microaerobic degradation of crude oil and long chain alkanes by a new Rhodococcus strain from Gulf of Mexico. PubMed. Available at: [Link]
-
Bacterial Degradation of Aromatic Compounds. PMC - NIH. Available at: [Link]
-
Microaerobic degradation of crude oil and long chain alkanes by a new Rhodococcus strain from Gulf of Mexico. ResearchGate. Available at: [Link]
-
Pseudomonas putida KT2440 metabolism undergoes sequential modifications during exponential growth in a complete medium as compounds are gradually consumed. Wiley Online Library. Available at: [Link]
-
Analytical methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Analysis of the Alkane Hydroxylase Gene and Long-Chain Cyclic Alkane Degradation in Rhodococcus. Scirp.org. Available at: [Link]
-
Biodegradation of polycyclic aromatic hydrocarbons by Sphingomonas strains isolated from the terrestrial subsurface. PubMed. Available at: [Link]
-
Biodegradation of Benzene by Halophilic and Halotolerant Bacteria under Aerobic Conditions. PMC - NIH. Available at: [Link]
-
Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. PubMed. Available at: [Link]
-
Aromatic hydrocarbon degradation by Sphingomonas yanoikuyae B1. PubMed. Available at: [Link]
-
Degradation of Aromatic Hydrocarbons by Sphingomonas paucimobilis Strain EPA505. ResearchGate. Available at: [Link]
-
Microaerobic enrichment of benzene-degrading bacteria and description of Ideonella benzenivorans sp. nov., capable of degrading benzene, toluene and ethylbenzene under microaerobic conditions. NIH. Available at: [Link]
-
Sphingomonas Relies on Chemotaxis to Degrade Polycyclic Aromatic Hydrocarbons and Maintain Dominance in Coking Sites. MDPI. Available at: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Benzene. NCBI Bookshelf - NIH. Available at: [Link]
-
Dynamics of benzoate metabolism in Pseudomonas putida KT2440. PubMed Central. Available at: [Link]
-
How Does Bioremediation Clean Up Toxic Sites?. Civil Engineering Explained - YouTube. Available at: [Link]
-
Anaerobic Benzene Biodegradation Linked to Growth of Highly Specific Bacterial Clades. ACS Publications. Available at: [Link]
-
Pseudomonas putida as a functional chassis for industrial biocatalysis: From native biochemistry to trans-metabolism. CORE. Available at: [Link]
-
Pseudomonas putida as a functional chassis for industrial biocatalysis: From native biochemistry to trans-metabolism. ResearchGate. Available at: [Link]
-
Reconfiguration of metabolic fluxes in Pseudomonas putida as a response to sub-lethal oxidative stress. PubMed Central. Available at: [Link]
-
Benzene and Naphthalene Degrading Bacterial Communities in an Oil Sands Tailings Pond. Frontiers. Available at: [Link]
-
An Investigation of Benzene-degrading, Nitrate-reducing Bacterial Cultures: Strategies for Countering Nitrite Buildup and for As. University of Toronto. Available at: [Link]
-
Quantitative analysis of complex organic contaminants in environmental sample. ResearchGate. Available at: [Link]
-
Microbial degradation of chlorinated benzenes. PubMed. Available at: [Link]
-
Biodegradation of dodecylbenzene solfonate sodium by Stenotrophomonas maltophilia Biofilm. Academic Journals. Available at: [Link]
-
Modern analytical methods for environmental polycyclic aromatic compounds. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Table 7-3, Analytical Methods for Determining Benzene in Environmental Samples. NCBI. Available at: [Link]
-
Bioremediation of Benzene, Toluene, Ethylbenzene, Xylenes-Contaminated Soil: A Biopile Pilot Experiment. PubMed. Available at: [Link]
-
Benzene degradation in a denitrifying biofilm reactor: activity and microbial community composition. NIH. Available at: [Link]
-
Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. USGS. Available at: [Link]
-
Bioremediation of Benzene-Contaminated Groundwater by Calcium Peroxide (CaO2) Nanoparticles: Continuous-flow and Biodiversity Studies. PubMed. Available at: [Link]
-
Hydrogeologic characterization and assessment of bioremediation of chlorinated benzenes and benzene in wetland areas, Standard Chlorine of Delaware, Inc. Superfund Site, New Castle County, Delaware, 2009-12. USGS Publications Warehouse. Available at: [Link]
-
Environmental Benign Catalysis for Linear Alkylbenzene Synthesis: A Review. ResearchGate. Available at: [Link]
Sources
- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Bioremediation of benzene, toluene, ethylbenzene, xylenes-contaminated soil: a biopile pilot experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Refining the genome of alkylbenzene-degrading Rhodococcus sp. DK17 and comparative analysis with genomes of its deletion mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microaerobic degradation of crude oil and long chain alkanes by a new Rhodococcus strain from Gulf of Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of aromatic hydrocarbons by Sphingomonas paucimobilis strain EPA505 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodegradation of polycyclic aromatic hydrocarbons by Sphingomonas strains isolated from the terrestrial subsurface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aromatic hydrocarbon degradation by Sphingomonas yanoikuyae B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pseudomonas putida KT2440 metabolism undergoes sequential modifications during exponential growth in a complete medium as compounds are gradually consumed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Reconfiguration of metabolic fluxes in Pseudomonas putida as a response to sub-lethal oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. pubs.usgs.gov [pubs.usgs.gov]
Protocol for preparing nonadecylbenzene standard solutions
Application Note & Protocol
Topic: Protocol for Preparing Nonadecylbenzene Standard Solutions Audience: Researchers, scientists, and drug development professionals.
Protocol for the Preparation and Handling of Nonadecylbenzene Standard Solutions for Quantitative Analysis
Introduction
Nonadecylbenzene (also known as 1-phenylnonadecane) is a long-chain alkylbenzene (LCAB) characterized by a C19 alkyl chain attached to a benzene ring.[1][2] LCABs are important compounds in various fields, including environmental science, where they serve as chemical tracers for wastewater contamination, and in the petrochemical industry.[3][4] Accurate quantification of nonadecylbenzene is critical for these applications and relies on high-fidelity analytical methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[5]
The foundation of any precise quantitative analysis is the accuracy of the calibration standards.[6] An improperly prepared standard solution can invalidate an entire dataset. This document provides a comprehensive, field-proven protocol for the preparation of nonadecylbenzene standard solutions. It moves beyond a simple list of steps to explain the underlying principles and critical control points, ensuring that researchers can produce reliable, accurate, and stable standards for calibrating analytical instrumentation.
Compound Properties and Safety Considerations
A thorough understanding of the analyte's properties is paramount before any work is initiated.
Nonadecylbenzene is a waxy solid at standard room temperature, a critical handling consideration.[7][8] Key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₄₄ | [1][2] |
| Molecular Weight | 344.62 g/mol | [1][2][7] |
| CAS Number | 29136-19-4 | [1][2] |
| Appearance | Waxy Solid | [7][8] |
| Melting Point | 36-41 °C | [7][8] |
| Boiling Point | 419 °C (lit.) | [7] |
| Synonyms | n-Nonadecylbenzene, 1-Phenylnonadecane | [1][2] |
Nonadecylbenzene presents moderate health hazards. Adherence to standard laboratory safety protocols is mandatory.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][9] May be harmful if swallowed (H302). It is also listed as toxic to aquatic life.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA regulations.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of any dust or particulates when handling the solid material. Wash hands thoroughly after handling.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]
Core Principles of Analytical Standard Preparation
The reliability of a quantitative method is directly dependent on the quality of its calibration standards.[6] The process involves two main stages: the creation of a concentrated primary stock solution and the subsequent dilution to generate a series of working standards.[12][13]
-
Primary Standard Material: The nonadecylbenzene material used should be of the highest possible purity (e.g., >97.0%), with a certificate of analysis (CoA) stating its purity or assay value.[6][14] This material serves as the primary standard from which all subsequent solutions are derived.
-
Solvent Selection: Due to its long alkyl chain, nonadecylbenzene is a non-polar compound. It is practically insoluble in water but exhibits good solubility in non-polar organic solvents. High-purity (e.g., HPLC-grade or pesticide-grade) solvents are required to avoid introducing interfering contaminants. Based on its structure, suitable solvents include:
-
Hexane
-
Toluene
-
Dichloromethane
-
Ethyl Acetate
-
Isooctane Rationale: The selection should match the solvent system used in the intended analytical method (e.g., hexane for normal-phase HPLC or GC). Toluene is an excellent choice for initial dissolution due to its aromatic character, which aids in solvating the benzene ring.
-
-
Gravimetric and Volumetric Accuracy: The preparation of the primary stock solution is the most critical step. A high-precision analytical balance (readable to at least 0.1 mg) must be used for weighing the solid nonadecylbenzene.[12] All dilutions must be performed using Class A calibrated volumetric flasks and pipettes to minimize volumetric errors.[6]
-
Stock vs. Working Solutions: A concentrated stock solution is prepared first as it is generally more stable over time.[13] Working standards, which are more dilute and used for daily analysis, are prepared fresh from the stock solution to ensure accuracy.[12]
-
Serial Dilution: This is the common method for preparing a calibration curve. However, it must be performed with care, as any error in an intermediate dilution will be propagated to all subsequent standards.[6][13]
Experimental Protocol: Step-by-Step Guide
This protocol details the preparation of a 1000 µg/mL primary stock solution and a subsequent set of working standards for generating a 5-point calibration curve.
-
Chemicals:
-
Nonadecylbenzene (high purity, ≥97% with CoA)
-
Toluene (HPLC-grade or higher)
-
Hexane (HPLC-grade or higher)
-
-
Equipment:
-
Analytical balance (4-5 decimal places)
-
Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Class A volumetric pipettes (1 mL, 5 mL, 10 mL) or calibrated micropipettes
-
Glass beakers and funnels
-
Spatula
-
Weighing paper or boat
-
Ultrasonic bath
-
Amber glass vials with PTFE-lined caps for storage
-
Caption: Workflow for preparing Nonadecylbenzene standards.
-
Calculation: Determine the exact mass of nonadecylbenzene needed. To prepare 25 mL of a 1000 µg/mL (1 mg/mL) solution, you will need 25 mg of the solid.
-
Mass (mg) = Concentration (mg/mL) x Volume (mL)
-
-
Weighing: On an analytical balance, accurately weigh approximately 25 mg of nonadecylbenzene onto weighing paper. Record the exact mass to four decimal places (e.g., 25.15 mg).
-
Transfer: Carefully transfer the weighed solid into a 25 mL Class A volumetric flask using a clean funnel. Rinse the weighing paper and funnel with small aliquots of HPLC-grade toluene into the flask to ensure a complete, quantitative transfer.
-
Dissolution: Add approximately 15 mL of toluene to the flask. Cap the flask and place it in an ultrasonic bath for 5-10 minutes, or until all solid has completely dissolved. Visually inspect to ensure no solid particles remain.
-
Dilution: Allow the solution to return to room temperature. Carefully add toluene to the flask until the bottom of the meniscus is aligned with the calibration mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Calculation of True Concentration: Calculate the exact concentration of the stock solution based on the actual mass weighed.
-
True Concentration (µg/mL) = [Mass (mg) / Purity] / Volume (L)
-
Example: (25.15 mg / 0.97) / 0.025 L = 1037.1 µg/mL
-
-
Storage: Transfer the solution to a clean, labeled amber glass vial with a PTFE-lined cap. Store under the conditions outlined in Section 6.
This protocol uses a two-step dilution process to improve accuracy for low-concentration standards. The working standards will be prepared in hexane, assuming it is the primary solvent for the analytical run.
-
Prepare Intermediate Stock (10 µg/mL):
-
Pipette 1.0 mL of the Primary Stock Solution (e.g., ~1000 µg/mL) into a 100 mL Class A volumetric flask.
-
Dilute to the mark with hexane. This creates a 100-fold dilution.
-
The concentration will be approximately 10 µg/mL. Calculate the exact concentration based on the true concentration of your primary stock.
-
-
Prepare Working Standards via Serial Dilution:
-
Label five 10 mL volumetric flasks as WS1 through WS5.
-
Use the 10 µg/mL Intermediate Stock to prepare the calibration standards as described in the table below.
-
| Working Standard ID | Volume of Intermediate Stock (10 µg/mL) | Final Volume (mL) | Final Concentration (µg/mL) |
| WS1 | 0.5 mL | 10 | 0.5 |
| WS2 | 1.0 mL | 10 | 1.0 |
| WS3 | 2.5 mL | 10 | 2.5 |
| WS4 | 5.0 mL | 10 | 5.0 |
| WS5 | 10.0 mL (direct use) | 10 | 10.0 |
For each working standard, pipette the specified volume of the intermediate stock into the corresponding 10 mL flask and dilute to the mark with hexane. Mix thoroughly.
Quality Control and Validation
A protocol is only trustworthy if it is self-validating.[12]
-
Second Source Verification: Whenever possible, a calibration curve should be verified by analyzing a quality control (QC) sample prepared from a second, independent source of nonadecylbenzene. The result should be within a predefined acceptance limit (e.g., ±15%) of the expected value.
-
Instrument Calibration Check: The prepared standards should yield a linear calibration curve with a coefficient of determination (R²) of ≥0.999.[4]
-
Blank Analysis: Always analyze a solvent blank to ensure that the solvent and preparation process have not introduced any contamination.[6]
Storage and Stability
Proper storage is essential to maintain the integrity of the standard solutions.
-
Primary Stock Solution: Store refrigerated at 2-8 °C in a tightly sealed amber glass vial to protect from light. Under these conditions, a concentrated stock of a non-polar analyte like nonadecylbenzene can be expected to be stable for up to 12 months.
-
Working Standards: Dilute working standards are less stable and should be prepared fresh for each analytical batch.[13] If storage is necessary, they should be kept at 2-8 °C for no longer than one month.
-
Labeling: All solutions must be clearly labeled with the compound name, concentration, solvent, preparation date, and preparer's initials.[15]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94400, Nonadecylbenzene. Available at: [Link]
-
Spectroscopy Online (2015). How Do You Prepare Reference Standards and Solutions? Available at: [Link]
-
Harvey, D. (n.d.). Standardizing Analytical Methods. In Analytical Chemistry 2.1. Available at: [Link]
-
National Institute of Standards and Technology (n.d.). Benzene, nonadecyl-. In NIST Chemistry WebBook. Available at: [Link]
-
Connelly, A. (2017). Preparation of calibration standards. Available at: [Link]
-
Kao Chemicals (2013). Safety Data Sheet for NEOPELEX G-65. Available at: [Link] (Note: Representative SDS for handling surfactants and organic chemicals).
-
Chemical-Label.com (n.d.). Edit chemical label Nonadecylbenzene. Available at: [Link]
-
CODEX Alimentarius (1993). GUIDELINES ON GOOD LABORATORY PRACTICE IN PESTICIDE RESIDUE ANALYSIS. Available at: [Link]
- Google Patents (1978). US4219686A - Process for the preparation of alkylbenzenes.
- Google Patents (2005). CN1242966C - Process of preparing long chain alkyl benzenes by long chain olefines and benzene.
-
U.S. Geological Survey (n.d.). Standard Operating Procedure for the Instrumental Analysis for the Long-Chain Alkylbenzenes. Available at: [Link]
Sources
- 1. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, nonadecyl- [webbook.nist.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resources.saylor.org [resources.saylor.org]
- 7. N-NONADECYLBENZENE CAS#: 29136-19-4 [m.chemicalbook.com]
- 8. parchem.com [parchem.com]
- 9. Edit chemical label Nonadecylbenzene | chemical-label.com [chemical-label.com]
- 10. chemical.kao.com [chemical.kao.com]
- 11. fishersci.com [fishersci.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. fao.org [fao.org]
Application Notes & Protocols: The Role of Nonadecylbenzene in Advanced Synthetic Lubricant Formulations
Abstract: This document provides a detailed technical guide for researchers and formulation scientists on the application of nonadecylbenzene as a key component in high-performance synthetic lubricant formulations. Nonadecylbenzene, a linear alkylbenzene (LAB), offers a unique combination of properties, including excellent thermal and oxidative stability, inherent lubricity, and superior solvency for additives. These characteristics make it an invaluable co-base stock or additive for enhancing the performance of lubricants in demanding applications. This guide will explore the fundamental properties of nonadecylbenzene, provide detailed protocols for its incorporation into lubricant blends, and outline standardized methodologies for evaluating the performance of the final formulation. The causality behind experimental choices is emphasized to provide a foundational understanding for robust lubricant design.
Introduction: The Case for Alkylbenzenes in Synthetic Lubrication
The progression from conventional mineral oils to synthetic lubricants has been driven by the need for higher performance, longer service intervals, and operation under extreme conditions. Synthetic base stocks, such as polyalphaolefins (PAOs) and esters, form the foundation of these advanced lubricants. However, the art of formulation lies in the synergistic combination of base stocks and additives. Alkylbenzenes, and specifically long-chain linear alkylbenzenes like nonadecylbenzene, have emerged as critical components that bridge performance gaps.[1] Unlike mineral oils, which are complex mixtures of hydrocarbons, synthetic alkylbenzenes offer precisely defined molecular structures that translate to predictable performance benefits.[1] They are particularly noted for their high thermal stability and excellent compatibility with a wide range of additives and refrigerant gases.[1]
Nonadecylbenzene (C₂₅H₄₄) distinguishes itself through its long C₁₉ alkyl chain attached to a benzene ring. This amphiphilic structure imparts a balance of properties: the long, non-polar alkyl chain provides lubricity and a high viscosity index, while the aromatic ring offers exceptional thermal-oxidative stability and solvency. This guide will provide the protocols to harness these properties in your formulations.
Physicochemical Properties of Nonadecylbenzene
A thorough understanding of the physical and chemical properties of nonadecylbenzene is crucial for effective formulation. These properties dictate its behavior as a lubricant base stock and its interaction with other formulation components.
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₄ | PubChem[2] |
| Molecular Weight | 344.6 g/mol | PubChem[2] |
| IUPAC Name | nonadecylbenzene | PubChem[2] |
| CAS Number | 29136-19-4 | PubChem[2] |
| Appearance | Waxy Solid / Liquid (depending on temperature) | General Knowledge |
| Melting Point | 25–29.6 °C (298.1–302.7 K) | Vulcanchem[3] |
| Solubility | Insoluble in water; miscible with hydrocarbons | Vulcanchem[3] |
| Log Kow (Octanol-Water) | ~8.5 | Vulcanchem[3] |
Rationale and Mechanism of Action in Lubricants
The inclusion of nonadecylbenzene in a synthetic lubricant formulation is a deliberate choice to impart specific performance enhancements. Its mechanism of action is rooted in its unique molecular structure.
-
Thermal and Oxidative Stability: The aromatic ring of nonadecylbenzene has high bond energy, making it resistant to thermal breakdown at elevated temperatures. It also acts as a radical scavenger, interrupting the auto-oxidation chain reactions that degrade lubricants, thereby extending the oil's service life.
-
Additive Solvency and Synergy: One of the most significant advantages of alkylbenzenes is their excellent solvency. Many high-performance additives (e.g., antioxidants, anti-wear agents, detergents) have limited solubility in highly non-polar base stocks like PAOs. Nonadecylbenzene acts as a co-solvent, ensuring these additives remain dissolved and homogeneously distributed, preventing additive drop-out and sludge formation.[4][5]
-
Boundary Lubrication and Film Formation: Under high pressure and shear (boundary lubrication conditions), the long alkyl chain of nonadecylbenzene can physically adsorb onto metal surfaces. The aromatic "head" can have a pi-stacking interaction with the surface, forming a durable, sacrificial lubricating film that reduces friction and prevents metal-to-metal contact and wear.
-
Seal Compatibility: Nonadecylbenzene exhibits favorable compatibility with elastomeric seals, causing a slight, controlled swelling that helps maintain seal integrity and prevent leaks, a common issue with some other synthetic base stocks that can cause seals to shrink and harden.
Caption: Diagram 1: Structure-Function Relationship of Nonadecylbenzene.
Experimental Protocols: Formulation and Evaluation
The following protocols provide a systematic approach to formulating and testing lubricants containing nonadecylbenzene. The objective is to create a self-validating system where performance improvements can be quantitatively measured against a baseline.
Protocol: Lubricant Formulation
Objective: To prepare two lubricant formulations for comparative analysis: a baseline formulation (e.g., 100% PAO) and a test formulation incorporating nonadecylbenzene as a co-base stock.
Materials:
-
Group IV Base Stock: Polyalphaolefin (PAO 6 or similar)
-
Co-Base Stock: Nonadecylbenzene (purity > 95%)
-
Additive Package: A commercial, ashless anti-wear (AW) and antioxidant (AO) package.
-
Glass beakers, magnetic stirrer with hotplate, analytical balance.
Procedure:
-
Baseline Formulation (Formulation A):
-
Weigh 99.0 g of PAO 6 into a 250 mL glass beaker.
-
Place the beaker on a magnetic stirrer with the hotplate set to 60°C to reduce viscosity for easier mixing.
-
Slowly add 1.0 g of the AW/AO additive package while stirring continuously.
-
Continue stirring at 60°C for 60 minutes to ensure complete homogenization.
-
Allow the blend to cool to room temperature. Label as "Formulation A".
-
-
Nonadecylbenzene Formulation (Formulation B):
-
Weigh 79.0 g of PAO 6 into a 250 mL glass beaker.
-
Add 20.0 g of Nonadecylbenzene to the same beaker.
-
Place the beaker on a magnetic stirrer with the hotplate set to 60°C.
-
Slowly add 1.0 g of the AW/AO additive package while stirring continuously.
-
Continue stirring at 60°C for 60 minutes to ensure complete homogenization.
-
Allow the blend to cool to room temperature. Label as "Formulation B".
-
Causality Note: A 20% treat rate of nonadecylbenzene is chosen as a starting point to clearly observe its effects on solvency and performance without drastically altering the primary base stock's characteristics. The 60°C mixing temperature ensures all components, including the potentially waxy nonadecylbenzene and additives, are fully dissolved.
Caption: Diagram 2: Lubricant Formulation Workflow.
Protocol: Performance Evaluation
The following standard tests are essential for characterizing the lubricant's performance. All tests should be run on both Formulation A and Formulation B.
4.2.1 Viscometric Properties (ASTM D445 / ASTM D2270)
-
Principle: Measures the kinematic viscosity of the fluid at two different temperatures (typically 40°C and 100°C). The Viscosity Index (VI) is then calculated, which indicates the stability of the viscosity over this temperature range. A higher VI is desirable.
-
Procedure:
-
Use a calibrated capillary viscometer (e.g., Cannon-Fenske).
-
Measure the efflux time for the lubricant to flow through the capillary at 40°C and 100°C in a constant temperature bath.
-
Calculate the kinematic viscosity (in cSt) at each temperature using the viscometer constant.
-
Calculate the Viscosity Index using the standard formula provided in ASTM D2270.
-
-
Expected Outcome: The addition of the long-chain nonadecylbenzene may slightly increase the overall viscosity and is expected to improve the VI due to its molecular structure.
4.2.2 Tribological Performance (ASTM G99 - Pin-on-Disk)
-
Principle: This test evaluates the anti-friction and anti-wear properties of a lubricant under boundary conditions.[6] A stationary pin is loaded against a rotating disk submerged in the test lubricant. The coefficient of friction is measured in real-time, and the wear scar on the pin is measured post-test.
-
Procedure:
-
Use a standard pin-on-disk tribometer with a steel pin and disk.
-
Clean the pin and disk with hexane and isopropanol and allow them to dry.
-
Assemble the test configuration and add the sample lubricant (Formulation A or B).
-
Apply a specified load (e.g., 10 N) and set a rotational speed (e.g., 200 rpm) for a fixed duration (e.g., 30 minutes).
-
Record the coefficient of friction (COF) throughout the test.
-
After the test, clean the pin and measure the diameter of the wear scar using a microscope.
-
-
Expected Outcome: Formulation B is expected to show a lower average COF and a smaller wear scar diameter, demonstrating the superior boundary lubrication provided by nonadecylbenzene.
4.2.3 Oxidative Stability (ASTM D2272 - RPVOT)
-
Principle: The Rotary Pressure Vessel Oxidation Test (RPVOT) measures the resistance of the lubricant to oxidation under elevated temperature and pressure in the presence of water and a copper catalyst. The result is reported in minutes to a specified pressure drop.
-
Procedure:
-
A 50g sample of the lubricant is placed in a pressure vessel with 5 mL of water and a copper catalyst coil.
-
The vessel is pressurized with pure oxygen to 90 psi and placed in a 150°C oil bath, where it is rotated at 100 rpm.
-
The pressure is monitored continuously. The test ends when the pressure drops by 25 psi from its maximum.
-
The time to reach this pressure drop is the oxidation stability in minutes.
-
-
Expected Outcome: Formulation B should exhibit a significantly longer RPVOT time, highlighting the antioxidant synergy and inherent stability imparted by the nonadecylbenzene.
Caption: Diagram 3: Performance Evaluation Workflow.
Data Summary and Interpretation
The data collected from the performance tests should be tabulated for clear comparison. The following table presents hypothetical but expected results.
| Performance Metric | Test Method | Formulation A (PAO Baseline) | Formulation B (20% Nonadecylbenzene) | Performance Change |
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 30.5 | 32.8 | +7.5% |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 5.8 | 6.3 | +8.6% |
| Viscosity Index (VI) | ASTM D2270 | 135 | 145 | +7.4% |
| Average Coefficient of Friction | ASTM G99 | 0.12 | 0.09 | -25% |
| Wear Scar Diameter (mm) | ASTM G99 | 0.55 | 0.41 | -25.5% |
| Oxidation Stability (minutes) | ASTM D2272 | 450 | 620 | +37.8% |
Interpretation: The data clearly demonstrates the multifaceted benefits of incorporating nonadecylbenzene. The notable increase in oxidation stability (+37.8%) confirms its role in enhancing the lubricant's resistance to degradation. Furthermore, the significant reductions in both friction (-25%) and wear (-25.5%) validate its effectiveness as a boundary lubricant additive.[6] The improved Viscosity Index also points to a more stable lubricant across a wider temperature range.
Conclusion
Nonadecylbenzene is a potent multifunctional component for synthetic lubricant formulations. Its utility extends beyond that of a simple base fluid, acting as a performance-enhancing additive that improves thermal-oxidative stability, additive solvency, and tribological properties. The protocols outlined in this guide provide a robust framework for formulating with nonadecylbenzene and quantifying its benefits. By understanding the causality behind its molecular structure and performance, researchers can leverage nonadecylbenzene to design next-generation lubricants tailored for the most demanding industrial and automotive applications.
References
- Nonadecylbenzene - 70356-32-0 - Vulcanchem. Vulcanchem.
-
Evaluation of Aromatic Organic Compounds as Additives on the Lubrication Properties of Castor Oil. MDPI. [Link]
-
Nonadecylbenzene | C25H44 | CID 94400. PubChem, National Institutes of Health. [Link]
- Monoalkyl benzene synthetic lubricant - US4035308A.
-
Influence of nano particles on the performance parameters of lube oil – a review. ResearchGate. [Link]
-
Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. ResearchGate. [Link]
-
Synthesis and Evaluation of Bio-Lubricants from Renewable Raw Materials. MDPI. [Link]
-
Alkyl Benzene as a Compressor Lubricant. Purdue University e-Pubs. [Link]
-
Improved Loss-of-Lubrication Performance with Lubricants Containing Nano-Graphene Platelets and Ionic Liquids. ResearchGate. [Link]
-
SYNTHETIC LUBRICANTS. Defense Technical Information Center (DTIC). [Link]
-
Tribological Performance and Rheological Properties of Engine Oil with Graphene Nano-Additives. MDPI. [Link]
-
Standard Guide for Characterizing Hydrocarbon Lubricant Base Oils ASTM D6074-15. Swedish Institute for Standards, SIS. [Link]
- Synthetic oils - US4604491A.
-
Performance evaluation of nano-graphene lubricating oil with high dispersion and low viscosity used in diesel engines. ResearchGate. [Link]
- Lubricating composition - EP2159275A2.
- Stabilizing compositions for lubricants - WO2007100726A2.
Sources
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nonadecylbenzene (70356-32-0) for sale [vulcanchem.com]
- 4. EP2159275A2 - Lubricating composition - Google Patents [patents.google.com]
- 5. WO2007100726A2 - Stabilizing compositions for lubricants - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting nonadecylbenzene degradation during sample preparation.
A Guide to Troubleshooting Degradation During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges associated with the handling and analysis of nonadecylbenzene. This long-chain alkylbenzene, while a valuable molecule in various applications, is susceptible to degradation during sample preparation, leading to inaccurate quantification and confounding results. This guide moves beyond simple procedural lists to explain the underlying chemistry of these challenges, providing you with the expert insights needed to develop robust, reliable, and self-validating analytical methods.
Frequently Asked Questions (FAQs): Understanding and Preventing Degradation
This section addresses the fundamental principles of nonadecylbenzene stability. Understanding these core concepts is the first step toward preventing analyte loss and ensuring data integrity.
Q1: What are the primary chemical degradation pathways for nonadecylbenzene during sample preparation?
Nonadecylbenzene's structure, featuring a long, saturated alkyl chain attached to an aromatic ring, makes it primarily susceptible to three main degradation pathways: oxidation, photodegradation, and thermal stress.
-
Oxidation: This is the most common degradation route. The process is typically initiated by atmospheric oxygen, trace metal contaminants, or other oxidizing agents present in the sample matrix or solvents. The benzylic carbon (the carbon atom of the alkyl chain directly attached to the benzene ring) is the most vulnerable site. The reaction proceeds via a free-radical mechanism to form hydroperoxides, which are unstable and can decompose into secondary products like ketones (e.g., 1-phenyl-1-nonadecanone) and alcohols (e.g., 1-phenyl-1-nonadecanol).[1][2]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate oxidation or other radical reactions.[3][4] This is a critical factor often overlooked during routine sample handling on a lab bench under ambient light.
-
Thermal Stress: While nonadecylbenzene has a high boiling point, prolonged exposure to elevated temperatures, such as during heated extraction or high-temperature GC inlet settings, can accelerate oxidation and potentially cause fragmentation of the alkyl chain.[5][6]
Below is a diagram illustrating the primary oxidative degradation pathway.
Caption: Oxidative degradation pathway of nonadecylbenzene.
Q2: How can I properly store nonadecylbenzene stock solutions and prepared samples to ensure stability?
Proper storage is crucial and is your first line of defense against degradation. The goal is to mitigate the factors identified in Q1: oxygen, light, and heat.
| Parameter | Stock/Standard Solution | Prepared Samples (Extracts) | Rationale |
| Temperature | -20°C or lower | 4°C (short-term) or -20°C (long-term) | Reduces reaction kinetics for all degradation pathways.[6] |
| Light | Amber glass vials | Amber glass autosampler vials | Prevents photodegradation initiated by ambient or UV light.[1] |
| Atmosphere | Purge with Nitrogen/Argon before sealing | Minimize headspace in vial | Displaces oxygen to prevent oxidation.[1] A tight seal is critical. |
| Solvent | High-purity, degassed, antioxidant-spiked solvent (e.g., hexane, toluene) | Same as used in final dilution step | Low-quality solvents can contain peroxides or metal impurities that initiate oxidation. |
| Container | Glass with PTFE-lined caps | Glass or deactivated glass vials | Nonadecylbenzene is hydrophobic and can adsorb to plastic surfaces, leading to apparent loss. |
Troubleshooting Guide: From Low Recovery to Ghost Peaks
This section is formatted to help you diagnose and solve specific problems you may encounter during your analysis.
Q3: I'm observing consistently low recovery of my nonadecylbenzene spike in every sample. What is the most likely cause and how do I fix it?
Low recovery is a classic symptom that can point to several issues. A systematic approach is required to pinpoint the cause. The most common culprits are degradation during processing, adsorption to surfaces, or inefficient extraction.
Follow this troubleshooting workflow to isolate the problem:
Caption: Systematic workflow for troubleshooting low analyte recovery.
Expert Insight: The first step—running a spike in clean solvent—is a critical diagnostic. It separates problems inherent to the analyte's stability and system compatibility (degradation, adsorption) from problems related to the sample matrix (extraction). If a simple "prepare and inject" sample in clean solvent shows low recovery, your extraction method is not the problem.
Q4: My chromatogram shows several unexpected peaks eluting near the nonadecylbenzene peak. Could these be degradation products?
Yes, this is a strong possibility. As shown in the degradation pathway (Q1), oxidation of nonadecylbenzene will produce compounds of similar molecular weight but with increased polarity, such as alcohols and ketones.
How to Confirm:
-
Check the Mass Spectra: If using GC-MS, examine the mass spectra of the unknown peaks.
-
Ketone (1-phenyl-1-nonadecanone): Look for a molecular ion (M+) and characteristic fragments. The core structure is similar to the parent compound, so you will see many overlapping fragments, but the fragmentation pattern will differ due to the carbonyl group.
-
Alcohol (1-phenyl-1-nonadecanol): This product may show a weak molecular ion and a prominent fragment corresponding to the loss of water (M-18).
-
-
Analyze a "Forced Degradation" Sample: Intentionally degrade a small amount of a high-concentration standard. You can do this by exposing it to air and strong light for several hours or by adding a small amount of a weak oxidizing agent like hydrogen peroxide. Analyze this sample. If the "unknown" peaks in your experimental samples match the retention time and mass spectra of the peaks generated in the forced degradation sample, you have positively identified them as degradation products.[7]
-
Check the Blanks: Always analyze a method blank (a sample with no analyte that has been through the entire preparation process). If these peaks are present in the blank, they may be contaminants from your solvents, glassware, or instrument.[8][9]
Q5: My results are highly variable from day to day, even when running the same sample. How do I improve precision?
Poor precision points to uncontrolled variables in your sample preparation and analysis workflow. The key is to standardize every step meticulously.
-
Solvent and Reagent Consistency: Use solvents from the same lot number for a given batch of analyses. Prepare fresh reagents and mobile phases daily. Low-quality or aged solvents can contain varying levels of dissolved oxygen or peroxide contaminants that drive degradation.
-
Environmental Control: Be mindful of the laboratory environment. Perform sample preparation steps away from direct sunlight or windows. Ensure the laboratory temperature is stable.
-
Standardize Timings: Do not let some samples sit on the bench for hours while others are processed immediately. Standardize all incubation, extraction, and evaporation times.
-
Use of an Internal Standard: The use of a deuterated or C13-labeled nonadecylbenzene, if available, is the gold standard for correcting variability. If not available, a non-interfering compound with very similar chemical properties (e.g., another long-chain alkylbenzene like eicosylbenzene) can serve as an internal standard to correct for minor variations in extraction and injection volume.
-
Automate Where Possible: An autosampler provides much higher injection precision than manual injection. If extraction can be automated, this will also reduce variability.
Validated Experimental Protocols
The following protocols incorporate best practices to minimize degradation and ensure accurate, reproducible results.
Protocol 1: Robust Sample Preparation of Nonadecylbenzene from a Sediment Matrix
This protocol is adapted from established methodologies for analyzing long-chain alkylbenzenes in environmental samples and incorporates safeguards against degradation.[10][11]
-
Sample Preparation:
-
Homogenize the sediment sample thoroughly.
-
Weigh approximately 10-20 g of the homogenized sediment into a beaker and mix with anhydrous sodium sulfate until the sample is a free-flowing powder. This removes water, which can interfere with extraction.
-
Transfer the dried sample to a pre-cleaned cellulose extraction thimble.
-
-
Internal Standard Spiking:
-
Spike the sample directly in the thimble with a known amount of an appropriate internal standard solution.
-
-
Soxhlet Extraction:
-
Place the thimble in a Soxhlet extractor.
-
Add 200 mL of high-purity dichloromethane (DCM) or hexane containing a low concentration (e.g., 50 mg/L) of an antioxidant like BHT to the boiling flask. Causality: The antioxidant proactively scavenges free radicals generated during the heated extraction process.
-
Extract the sample for 8-12 hours. The apparatus should be shielded from light using aluminum foil.
-
-
Concentration and Cleanup:
-
After extraction, concentrate the solvent to approximately 1-2 mL using a rotary evaporator with the water bath set to a low temperature (e.g., 30-35°C).
-
The extract can then be passed through a silica gel column for cleanup if matrix interferences are high.
-
-
Final Preparation and Analysis:
-
Solvent-exchange the cleaned extract into the final analysis solvent (e.g., hexane).
-
Adjust the final volume to 1.0 mL in an amber autosampler vial.
-
Analyze by GC-MS.
-
Protocol 2: Validating the Efficacy of an Antioxidant
This procedure allows you to test whether adding an antioxidant is effectively preventing the degradation of nonadecylbenzene in your specific workflow.
-
Prepare Two Sample Sets:
-
Set A (Control): Prepare a known concentration of nonadecylbenzene standard in your final analysis solvent (e.g., 1 µg/mL in hexane).
-
Set B (Test): Prepare the exact same standard as in Set A, but add a small amount of an antioxidant. A good starting point is 50 mg/L of Butylated hydroxytoluene (BHT).[12][13]
-
-
Initial Analysis (T=0):
-
Immediately analyze three replicates from both Set A and Set B to establish the initial concentration. The peak areas should be nearly identical between the two sets.
-
-
Stress Conditions:
-
Leave both sets of vials uncapped on the lab bench under normal laboratory light and temperature for a defined period (e.g., 8 hours, to simulate a worst-case workday). This intentionally exposes the samples to oxygen and light.
-
-
Final Analysis (T=8h):
-
After the stress period, cap the vials and re-analyze three replicates from both Set A and Set B.
-
-
Evaluation:
-
Calculate the percent recovery for both sets relative to their T=0 measurements.
-
Expected Result: Set A (Control) will likely show a significant decrease in the nonadecylbenzene peak area and may show the appearance of small degradation peaks. Set B (Test) should show a much higher recovery, ideally >95%, demonstrating that the antioxidant protected the analyte from degradation. This validates its inclusion in your standard operating procedure.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94400, Nonadecylbenzene. Retrieved from [Link]
-
National Institute of Standards and Technology. Benzene, nonadecyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
U.S. Geological Survey. Standard Operating Procedure for the Instrumental Analysis for the Long-Chain Alkylbenzenes. Retrieved from [Link]
-
Restek Corporation. GC Troubleshooting Guide. Retrieved from [Link]
-
Gray, F. W., Gerecht, J. F., & Krems, I. J. (1955). THE PREPARATION OF MODEL LONG CHAIN ALKYLBENZENES AND A STUDY OF THEIR ISOMERIC SULFONATION PRODUCTS. The Journal of Organic Chemistry, 20(4), 511–524. Retrieved from [Link]
-
Lumen Learning. Preparation of alkylbenzenes. In Organic Chemistry II. Retrieved from [Link]
- Eganhouse, R. P., Pontolillo, J., & Leiker, T. J. (2000). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate.
-
Phenomenex. HPLC Troubleshooting Guide. Retrieved from [Link]
-
ATSDR. (2007). Toxicological Profile for Dinitrobenzenes. Chapter 6: Analytical Methods. Retrieved from [Link]
-
Wikipedia. Dodecylbenzene. Retrieved from [Link]
-
Schleheck, D., & Cook, A. M. (1999). The branched-chain dodecylbenzene sulfonate degradation pathway of Pseudomonas aeruginosa W51D involves a novel route for degradation of the surfactant lateral alkyl chain. Applied and Environmental Microbiology, 65(8), 3730–3734. Retrieved from [Link]
-
Phenomenex. GC Column Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Toxicological Profile for Benzene. Chapter 7: Analytical Methods. Retrieved from [Link]
- Salgueiro-González, N., et al. (2017). Trends in analytical methodologies for the determination of alkylphenols and bisphenol A in water samples. Analytica Chimica Acta, 959, 1-18.
- Al-Amiery, A. A., et al. (2022). Preparation of the Antioxidant Compounds from the Styrene and P-Benzoquinone Compounds to the Lubricant Oils. Journal of Physics: Conference Series.
-
Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]
-
Kovač, J., et al. (2021). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Molecules, 26(20), 6275. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Table 7-1, Analytical Methods for Determining Benzene in Biological Samples. In Toxicological Profile for Benzene. Retrieved from [Link]
- Angerer, J., et al. (1998). Validated method for quantitation of biomarkers for benzene and its alkylated analogues in urine.
-
Schleheck, D., & Cook, A. M. (1999). The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain. ResearchGate. Retrieved from [Link]
- del Nogal Sánchez, M., et al. (2014). Determination of antioxidants in new and used lubricant oils by headspace-programmed temperature vaporization-gas chromatography-mass spectrometry.
- Li, Y., et al. (2021). Current sample preparation methods and analytical techniques for the determination of synthetic antioxidants in edible oils. Food Chemistry, 354, 129528.
- Google Patents. (1962). Oxidation of alkylbenzenes. US3040101A.
- Hidaka, H., et al. (1992). Photodegradation of surfactants. 8. Comparison of photocatalytic processes between anionic sodium dodecylbenzenesulfonate and cationic benzyldodecyldimethylammonium chloride on the TiO2 surface. The Journal of Physical Chemistry, 96(5), 2225–2230.
-
Fishman, A., et al. (2004). Oxidation of benzene to phenol, catechol, and 1,2,3-trihydroxybenzene by toluene 4-monooxygenase of Pseudomonas mendocina KR1 and toluene 3-monooxygenase of Ralstonia pickettii PKO1. Applied and Environmental Microbiology, 70(6), 3554–3560. Retrieved from [Link]
- Herghelegiu, M., et al. (2021). Non-clinical studies required for new drug development - Part I: early in silico and in vitro studies, new target discovery and validation, proof of principles and robustness of animal studies. Farmacia, 69(1), 1-13.
- Minea, A. A. (2019). The impact of surfactants on the stability and thermal conductivity of graphene oxide de-ionized water nanofluids. Journal of Thermal Analysis and Calorimetry, 139(4), 2535-2545.
- Zyla, G., et al. (2021). Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol.
-
Fishman, A., et al. (2004). (PDF) Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1. ResearchGate. Retrieved from [Link]
- Fortuny, A., et al. (2007). Catalytic and non-catalytic wet air oxidation of sodium dodecylbenzene sulfonate: kinetics and biodegradability enhancement.
-
Hidaka, H., et al. (1992). Photodegradation of surfactants. 8. Comparison of photocatalytic processes between anionic sodium dodecylbenzenesulfonate and cationic benzyldodecyldimethylammonium chloride on the TiO2 surface. ResearchGate. Retrieved from [Link]
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. US3040101A - Oxidation of alkylbenzenes - Google Patents [patents.google.com]
- 3. Photodegradation of surfactants. 8. Comparison of photocatalytic processes between anionic sodium dodecylbenzenesulfonate and cationic benzyldodecyldimethylammonium chloride on the TiO{sub 2} surface (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC Injection Parameters for Nonadecylbenzene
Welcome to the technical support center for the gas chromatography (GC) analysis of nonadecylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions for common challenges encountered during method development. Here, we move beyond simple instructions to explain the fundamental principles behind parameter optimization, ensuring you can build robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the setup for nonadecylbenzene analysis.
Q1: What is the most critical injection parameter for a high-boiling point compound like nonadecylbenzene?
A1: The injector temperature is the most critical parameter. Nonadecylbenzene has a high boiling point (approx. 430°C), and the injector must be hot enough to ensure rapid and complete vaporization of the analyte. An insufficient temperature will lead to "mass discrimination," where less volatile compounds like nonadecylbenzene are transferred to the column less efficiently than more volatile components, resulting in inaccurate quantification.[1] However, excessively high temperatures risk thermal degradation of the analyte or column phase.[2][3] A typical starting point is 50°C above the boiling point of the least volatile component, but empirical optimization is necessary.[4]
Q2: Should I use a split or splitless injection for my nonadecylbenzene samples?
A2: The choice depends directly on the concentration of nonadecylbenzene in your sample.
-
Splitless Injection: This technique is required for trace analysis where analyte concentrations are very low.[5][6] The split vent is closed during injection, allowing the entire vaporized sample to be transferred to the column, maximizing sensitivity.[7]
-
Split Injection: This is the preferred method for samples with higher analyte concentrations.[5][8] Only a small, representative portion of the sample enters the column, while the majority is vented. This prevents column overload, which can cause distorted, fronting peaks, and maintains sharp, narrow peak shapes due to the high flow rates in the inlet.[6][9]
Q3: What type of inlet liner is best for analyzing nonadecylbenzene?
A3: A deactivated glass liner is essential. At the high temperatures required for nonadecylbenzene, any active sites (silanol groups, metallic impurities) within the liner can cause analyte adsorption or catalytic degradation, leading to peak tailing and poor recovery.[7][10] Using a liner with a taper (gooseneck) design can further improve results by minimizing contact between the sample and the hot metal seal at the bottom of the inlet.[11] The use of deactivated glass wool can aid in vaporization but must be of high quality to avoid introducing new active sites.[11]
Q4: My nonadecylbenzene peak is tailing. What is the first thing I should check?
A4: Peak tailing for a relatively non-polar compound like nonadecylbenzene often points to an issue within the inlet or the front of the column.[12] The most common causes are:
-
Active Sites: The inlet liner may be contaminated or no longer inert. Replace it with a new, deactivated liner.[10]
-
Column Contamination: Non-volatile residues from previous injections may have accumulated at the head of the column. Trimming 10-20 cm from the front of the column can often resolve this.[13]
-
Improper Column Installation: If the column is not installed at the correct height in the inlet, it can cause poor sample transfer and peak distortion.[9][10]
Troubleshooting Guide: From Symptoms to Solutions
This guide provides a systematic approach to diagnosing and resolving common chromatographic issues encountered with nonadecylbenzene.
Issue 1: Poor or Non-Reproducible Analyte Response
Q: My nonadecylbenzene peak area is inconsistent across multiple injections. What's happening?
A: Poor reproducibility is often linked to the injection process itself. The high boiling point of nonadecylbenzene makes it susceptible to incomplete or variable vaporization and transfer.
-
Cause A: Insufficient Injector Temperature. If the injector temperature is too low or borderline, small fluctuations in temperature can lead to large variations in the amount of nonadecylbenzene vaporized and transferred to the column. This is a primary cause of high molecular weight discrimination.[1]
-
Solution: Increase the injector temperature in 25°C increments (e.g., from 300°C to 325°C, then 350°C) and observe the peak area and its relative standard deviation (%RSD) across replicate injections. Select the temperature that provides the highest peak area with the lowest %RSD, without introducing signs of degradation (see Issue 3).[12]
-
-
Cause B: Sample Backflash. If the injection volume and solvent choice result in a vapor volume that exceeds the capacity of the inlet liner, the sample can "backflash" into the carrier gas lines.[11] This leads to sample loss and contamination, causing poor reproducibility and carryover.
-
Cause C (Splitless Injection): Incorrect Splitless Hold Time. The splitless hold time is the period the split vent remains closed to allow analyte transfer. If it's too short, a significant portion of the high-boiling nonadecylbenzene may be vented before it can move to the column. If it's too long, it can cause excessive band broadening.[6][14]
-
Solution: Perform a study by varying the hold time (e.g., 0.5 min, 0.75 min, 1.0 min, 1.25 min) and monitor the nonadecylbenzene peak area. The optimal time is typically just after the peak area response plateaus.
-
Logical Flow: Diagnosing Poor Reproducibility
Caption: Workflow for troubleshooting poor injection reproducibility.
Issue 2: Distorted Peak Shape (Tailing, Fronting, Splitting)
Q: My nonadecylbenzene peak is showing significant tailing. I've already tried a new liner. What's next?
A: After ruling out liner activity, persistent peak tailing suggests other issues.
-
Cause A: Column Issues. The problem may lie just beyond the inlet.
-
Solution 1: Column Contamination. As previously mentioned, trimming the front of the column is a key step. Non-volatile matrix components can build up and create active sites.[12][13]
-
Solution 2: Improper Column Installation. Ensure the column is cut cleanly at a 90-degree angle and positioned at the correct height within the inlet per the manufacturer's guidelines. A poor cut or incorrect placement can cause turbulence and dead volume, leading to tailing.[10]
-
-
Cause B: Chemical Interactions (Less Common for Nonadecylbenzene). While nonadecylbenzene itself is non-polar, if your sample matrix contains polar compounds, they can interact with any active sites in the system, which can indirectly affect peak shapes.
-
Solution: Ensure the entire flow path is as inert as possible. This includes using high-quality, deactivated liners and gold-plated inlet seals if problems persist.
-
Q: My peak is fronting. What does this mean?
A: Peak fronting is a classic symptom of column overload .[9][13] This occurs when the amount of analyte introduced onto the column saturates the stationary phase at that location.
-
Solution 1: Reduce Sample Amount. If using splitless injection, your sample may be too concentrated for this technique. Switch to a split injection.[5] If already using a split injection, increase the split ratio (e.g., from 20:1 to 50:1 or 100:1) to introduce less analyte onto the column.[6] Alternatively, you can dilute your sample.
-
Solution 2: Use a Higher Capacity Column. A column with a thicker stationary phase film or a larger internal diameter has a higher sample capacity and is less prone to overloading.
Issue 3: Evidence of Analyte Degradation
Q: I see several small, unexpected peaks appearing before my main nonadecylbenzene peak, and the response of the main peak is low. Could this be degradation?
A: Yes, this is a strong indication of thermal degradation. When a molecule like nonadecylbenzene breaks down in the hot injector, it typically forms smaller, more volatile fragments that elute earlier than the parent compound.[15]
-
Cause: Excessive Injector Temperature. While a high temperature is needed for vaporization, an extreme temperature can break chemical bonds.
-
Solution: Methodically lower the injector temperature in 25°C increments. Observe if the area of the degradation peaks decreases while the area of the parent nonadecylbenzene peak increases. The goal is to find the highest possible temperature that provides good recovery without causing degradation.[16] A cool on-column or Programmed Temperature Vaporization (PTV) inlet can also be used for thermally sensitive compounds, as they introduce the sample at a lower temperature before heating.[1][15]
-
Decision Logic: Split vs. Splitless Injection
Caption: Decision diagram for choosing between split and splitless injection.
Quantitative Parameter Guidelines
The following table provides recommended starting parameters for nonadecylbenzene analysis. These should serve as a starting point for method development, not as final values.
| Parameter | Recommended Starting Value | Rationale & Key Considerations |
| Injector Temperature | 300 - 350 °C | Must be high enough for efficient vaporization of the high-boiling analyte. Optimize empirically to balance recovery and prevent degradation.[12][17] |
| Injection Mode | Splitless (for trace) or Split (for high conc.) | Match to sample concentration to ensure adequate sensitivity without causing column overload.[5][6] |
| Split Ratio (if applicable) | 50:1 | A good starting point for concentrated samples. Adjust based on peak shape and response. Ratios can range from 5:1 to 500:1.[6] |
| Splitless Hold Time | 0.75 - 1.0 min | Must be long enough to transfer the slow-moving nonadecylbenzene to the column. Optimize based on peak area.[14] |
| Inlet Liner | 4mm ID, Single Taper, Deactivated | A larger volume liner helps prevent backflash. Deactivation is critical to prevent active site interaction.[7] |
| Injection Volume | 1 µL (for organic solvents) | A standard volume. Reduce to 0.5 µL or less for polar solvents with high expansion volumes like water or methanol.[11] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases. Ensure high purity (99.999% or higher) and use oxygen traps to prevent column damage.[18] |
| Column Flow Rate | 1.0 - 1.5 mL/min | Typical for standard 0.25mm or 0.32mm ID columns. |
Experimental Protocols
Protocol 1: Step-by-Step Optimization of Injector Temperature
This protocol aims to find the optimal injector temperature that maximizes analyte response without inducing thermal degradation.
-
Prepare Standard: Prepare a mid-range concentration standard of nonadecylbenzene in a suitable solvent (e.g., hexane or toluene).
-
Set Initial GC Conditions:
-
Set the initial injector temperature to 275 °C.[12]
-
Establish a suitable oven temperature program that ensures the elution of nonadecylbenzene as a sharp peak.
-
Set all other GC parameters (flow rate, split ratio if used, etc.) to the recommended starting values from the table above.
-
-
Temperature Increments and Analysis:
-
Inject the standard solution (n=3) and record the chromatograms. Calculate the average peak area and %RSD.
-
Increase the injector temperature by 25 °C (to 300 °C).[13] Allow the system to stabilize for 10-15 minutes.
-
Repeat the triplicate injection and analysis.
-
Continue this process, increasing the temperature in 25°C increments up to a maximum of 375-400°C.
-
-
Data Evaluation:
-
Plot the average nonadecylbenzene peak area versus the injector temperature.
-
Examine the chromatograms at each temperature for the appearance of new, early-eluting peaks, which would indicate degradation.[15]
-
Select the temperature that provides the highest peak area and lowest %RSD before any signs of degradation become apparent. This is your optimal injector temperature.
-
References
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]
-
Romanello, D. (2025). Split vs. Splitless Injection in Gas Chromatography (GC). Phenomenex. Retrieved from [Link]
-
Restek Corporation. (n.d.). Split vs Splitless Injection. Retrieved from [Link]
-
Restek Corporation. (2020, April 28). Split vs. Splitless Injection [Video]. YouTube. Retrieved from [Link]
-
Snow, N. (2018, August 13). Optimizing Splitless GC Injections. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Helpful Hints and Tricks for High Temperature GC Analysis. Retrieved from [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Chromatographic Troubleshooting Peak Shape Problem. Retrieved from [Link]
-
Health Canada. (n.d.). Determination of Benzene in Soft Drinks and Other Beverages by Isotope Dilution Headspace Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Reddit. (2024). Question about temperature in injection for gc/ms. Retrieved from [Link]
-
Feng, X., et al. (2013). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Journal of Separation Science. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Romanello, D. (2025). GC Injection Techniques for Accurate Chromatography. Phenomenex. Retrieved from [Link]
-
Agilent Technologies. (2019). Determination of Benzene and Toluene in Gasoline by ASTM D3606 on an Agilent 8890 GC with Capillary Columns. Retrieved from [Link]
-
University of Texas at Arlington. (n.d.). Lecture 5: Gas Chromatography Injection. Retrieved from [Link]
-
Agilent Technologies. (n.d.). What are the major Causes of GC Capillary Column Performance Degradation?. Retrieved from [Link]
-
Klee, M. (2023). Activity and Decomposition. Separation Science. Retrieved from [Link]
-
Nehete, R. B., & Sharma, P. (2018). Analytical Method Development and Validation by Headspace Gas Chromatography for Residual Solvents in Iguratimod. Journal of Harmonized Research in Applied Sciences. Retrieved from [Link]
-
Agilent Technologies. (2018). Determination of Benzene and Certain Derivatives in Water by Headspace Gas Chromatography (ISO 11423-1). Retrieved from [Link]
-
Chavare, S. D., et al. (2010). Development of Gas Chromatographic method for Carcinogens. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Pascale, R., et al. (2018). Method Development and Optimization for the Determination of Benzene, Toluene, Ethylbenzene and Xylenes in Water at Trace Levels by Static Headspace Extraction Coupled to Gas Chromatography-Barrier Ionization Discharge Detection. Journal of Chromatography A. Retrieved from [Link]
-
Tycova, A., et al. (2016). The potential of thermal desorption-GC/MS-based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples. PMC - NIH. Retrieved from [Link]
-
Agilent Technologies. (2010). GC Method Development. Retrieved from [Link]
-
LECO Corporation. (2024). Detangling the Complex Web of GC×GC Method Development to Support New Users. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. reddit.com [reddit.com]
- 3. agilent.com [agilent.com]
- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 5. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 6. Split vs Splitless Injection [discover.restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. nanoqam.ca [nanoqam.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Activity and Decomposition | Separation Science [sepscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Resolving co-elution issues with nonadecylbenzene in complex mixtures
Topic: Resolving Co-elution Issues with Nonadecylbenzene in Complex Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenging co-elution problems involving nonadecylbenzene in complex analytical separations. As senior application scientists, we provide not just steps, but the reasoning behind them, ensuring you can adapt these principles to your specific analytical challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing a peak co-eluting with our analyte of interest, and we've tentatively identified it as nonadecylbenzene. Why is this compound a common source of co-elution?
Nonadecylbenzene is a long-chain alkylbenzene that can be introduced into samples through various contamination pathways. These can include leaching from plastic containers, release from manufacturing equipment lubricants, or as an impurity in raw materials.[1][2] Its challenging chromatographic behavior stems from its high hydrophobicity and non-polar nature. In reversed-phase chromatography (RPC), it exhibits very strong retention, often eluting late in the chromatogram where it can interfere with other hydrophobic analytes. Its simple, non-polar structure means it lacks unique functional groups that would allow for easy selective detection or separation, making it a frequent culprit in co-elution scenarios. This is particularly true in complex matrices like environmental samples or pharmaceutical formulations.
Q2: What are the first signs of a co-elution issue in my chromatogram?
A key indicator of co-elution is a peak that is not symmetrical. You might observe a "shoulder" on the main peak, which is a sudden discontinuity, or what appears to be two merged peaks.[3][4] While peak tailing, a gradual exponential decline of the peak, can also occur, a distinct shoulder is a strong suggestion of a hidden, co-eluting compound.[3] In cases of perfect co-elution, the peak may still appear symmetrical, and the issue can only be confirmed using advanced detection methods.[3][4]
Troubleshooting Guide: Resolving Nonadecylbenzene Co-elution
This section provides a systematic approach to diagnosing and resolving co-elution issues with nonadecylbenzene.
Issue 1: Nonadecylbenzene is co-eluting with my target analyte in a reversed-phase HPLC method.
Root Cause Analysis:
Co-elution in reversed-phase HPLC occurs when compounds have similar retention times on the column.[5] For a non-polar compound like nonadecylbenzene, this means your analyte of interest likely also possesses significant hydrophobic character. The primary factors governing retention in RPC are the properties of the stationary phase, the composition of the mobile phase, and the column temperature.[6] By systematically adjusting these parameters, you can often achieve the desired separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution.
Step-by-Step Resolution Protocols:
Protocol 1: Optimization of the Mobile Phase Gradient
-
Principle: Altering the gradient profile changes the rate at which the mobile phase strength increases, which can differentially affect the retention of your analyte and nonadecylbenzene. A shallower gradient provides more time for separation between closely eluting peaks.[7]
-
Procedure:
-
Initial Run: Establish a baseline chromatogram with your current gradient method.
-
Shallow the Gradient: Decrease the rate of change of the organic solvent concentration. For example, if your gradient runs from 60% to 95% organic solvent over 10 minutes, try extending the gradient time to 20 minutes.
-
Introduce an Isocratic Hold: If the co-eluting peaks are very close, an isocratic hold at a specific mobile phase composition just before the elution of the pair can improve resolution.
-
Analyze Results: Compare the resolution between your analyte and nonadecylbenzene across the different gradient profiles.
-
Protocol 2: Evaluation of Different Organic Modifiers
-
Principle: The choice of organic solvent (e.g., acetonitrile vs. methanol) in the mobile phase can alter selectivity.[6] Acetonitrile and methanol have different solvating properties and will interact differently with your analyte and nonadecylbenzene, potentially leading to a change in their relative retention times.
-
Procedure:
-
Substitute Solvent: Replace the acetonitrile in your mobile phase with an equivalent strength of methanol. Note that you may need to adjust the gradient profile as methanol is a weaker solvent than acetonitrile in reversed-phase chromatography.
-
Ternary Mixtures: Consider using a mobile phase containing a mixture of water, acetonitrile, and methanol. The addition of a third solvent component can sometimes provide unique selectivity.
-
Evaluate Resolution: Assess the impact of the solvent substitution on the separation of the co-eluting pair.
-
Data Summary: Solvent Properties
| Solvent | Polarity Index | Eluotropic Strength (on C18) | UV Cutoff (nm) |
| Acetonitrile | 5.8 | High | ~190 |
| Methanol | 5.1 | Medium | ~205 |
Protocol 3: Adjustment of Mobile Phase pH
-
Principle: This strategy is most effective if your analyte of interest has ionizable functional groups. By changing the pH of the mobile phase, you can alter the charge state of your analyte, which in turn will significantly change its retention time.[8] Nonadecylbenzene, being a non-ionizable hydrocarbon, will not be affected by pH changes.
-
Procedure:
-
Determine Analyte pKa: Identify the pKa of your analyte.
-
Adjust pH: Modify the pH of the aqueous portion of your mobile phase to be at least 2 units above or below the pKa of your analyte. This will ensure your analyte is either fully ionized or fully unionized.
-
Buffer Selection: Use a suitable buffer to maintain a constant pH throughout the analysis.
-
Assess Separation: Observe the change in retention time of your analyte relative to the nonadecylbenzene peak.
-
Protocol 4: Selection of an Alternative Stationary Phase
-
Principle: If mobile phase optimization is unsuccessful, changing the stationary phase can provide a significant change in selectivity.[6] Different stationary phase chemistries offer different separation mechanisms.
-
Procedure:
-
Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can provide alternative selectivity for aromatic compounds due to π-π interactions. This may differentiate your analyte from the purely aliphatic nonadecylbenzene.
-
Pentafluorophenyl (PFP) Column: PFP columns offer a mix of hydrophobic, aromatic, and dipole-dipole interactions, providing a unique selectivity that can be beneficial for separating compounds with different functionalities.
-
Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which can alter the selectivity for polar and non-polar compounds and are compatible with highly aqueous mobile phases.[9]
-
Method Re-optimization: For each new column, a re-optimization of the mobile phase conditions will be necessary.
-
Issue 2: How can I confirm the identity of the co-eluting peak as nonadecylbenzene?
Root Cause Analysis:
Chromatographic retention time alone is not sufficient for positive identification of a compound. Spectroscopic techniques are required for definitive identification.[10]
Confirmation Workflow:
Caption: Confirmation workflow for nonadecylbenzene.
Step-by-Step Confirmation Protocol:
Protocol 5: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Principle: Mass spectrometry provides mass-to-charge ratio (m/z) information, which is a highly specific property of a molecule.[10]
-
Procedure:
-
Sample Analysis: Analyze your sample using an LC-MS system.
-
Extract Ion Chromatogram (EIC): Determine the theoretical m/z of protonated nonadecylbenzene (C25H44 + H)+, which is approximately 345.35.[11] Use the EIC for this m/z to see if a peak is present at the retention time of the interfering peak.
-
Mass Spectrum: Examine the mass spectrum of the co-eluting peak. Look for the molecular ion of nonadecylbenzene.
-
Fragmentation Analysis (MS/MS): If your instrument has MS/MS capabilities, fragment the parent ion and compare the resulting fragmentation pattern to a known standard of nonadecylbenzene or to a spectral library.
-
References
- Vertex AI Search. (n.d.).
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
- BenchChem. (2025).
- ResearchGate. (2025). A New Stationary Phase for Analysis of Hydrophobic Compounds by RP-LC.
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (2025).
- PubMed. (n.d.).
- National Center for Biotechnology Information. (n.d.). Nonadecylbenzene. PubChem.
- U.S. Food and Drug Administration. (2025).
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- YouTube. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks.
- National Agricultural Library. (n.d.).
- Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC.
- MDPI. (2022).
- HPLC Troubleshooting Guide. (n.d.).
- OSTI.gov. (2007).
- Agilent. (2022). Tips to Help Maximize Resolution.
- National Center for Biotechnology Information. (2011). Hydrophilic interaction liquid chromatography (HILIC)
- LCGC International. (2025).
- AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
- Biotage. (2023). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds.
- U.S. Environmental Protection Agency. (n.d.).
- Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting.
- SelectScience. (n.d.).
- Merck Millipore. (n.d.). LC-MS Contaminants.
- The Risk of Benzene Contamination in Drug Products: Wh
- Analysis of Challenging Polar Contaminants in Water by LC/MS/MS with Direct Injection. (n.d.).
- Running HPLC with hydrophobic stationary phase and aqueous mobile phase. (n.d.).
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Structural identification of highly polar nontarget contaminants in drinking water by ESI-FAIMS-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nonadecylbenzene Analysis by GC-FID
Welcome to the technical support center for the gas chromatography-flame ionization detection (GC-FID) analysis of nonadecylbenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape, ensuring the accuracy and reliability of your analytical results. As Senior Application Scientists, we have compiled this resource based on established chromatographic principles and extensive field experience.
Troubleshooting Guide: Resolving Peak Shape Problems for Nonadecylbenzene
Poor peak shape is a common indicator of underlying issues within the GC system or analytical method. For a high molecular weight, non-polar compound like nonadecylbenzene (C₂₅H₄₄), peak tailing, fronting, or broadening can significantly impact resolution and quantification. This section provides a systematic approach to diagnosing and resolving these problems.
Issue 1: My nonadecylbenzene peak is tailing significantly.
Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is often indicative of active sites within the GC system.
Q: What are the primary causes of peak tailing for a non-polar compound like nonadecylbenzene, and how can I fix it?
A: While nonadecylbenzene is non-polar, peak tailing can still occur due to several factors. Here’s a breakdown of the likely causes and their solutions:
-
Cause 1: Active Sites in the Inlet. The inlet, particularly the liner and septum, can be a major source of activity. Silanol groups (-Si-OH) on the surface of glass liners can interact with any slight polarity in your sample or matrix, causing peak tailing.
-
Solution:
-
Use a Deactivated Liner: Always use a high-quality, deactivated glass wool liner. Over time, even deactivated liners can become active.
-
Regular Liner Maintenance: Replace the inlet liner and septum regularly. The frequency will depend on your sample throughput and cleanliness. A good starting point is to replace the septum daily and the liner weekly for moderate use.
-
Proper Liner Deactivation: For persistent issues, consider in-house deactivation of your liners, although commercially available deactivated liners are generally more reliable.
-
-
-
Cause 2: Column Contamination or Degradation. Accumulation of non-volatile residues from your sample matrix at the head of the column can create active sites. Additionally, oxygen exposure at high temperatures can damage the stationary phase.
-
Solution:
-
Column Conditioning: Before initial use and after prolonged storage, condition the column according to the manufacturer's instructions. This removes volatile compounds and ensures a stable baseline.
-
Column Trimming: If the front end of the column is contaminated, carefully trim 10-15 cm from the inlet side. This can remove the most contaminated section and restore peak shape.
-
Use of a Guard Column: A guard column is an uncoated, deactivated piece of fused silica tubing installed between the inlet and the analytical column. It acts as a disposable "trap" for non-volatile residues, protecting the more expensive analytical column.
-
-
-
Cause 3: Inadequate Column Temperature. If the column temperature is too low, the analyte can interact more strongly with the stationary phase, leading to tailing.
-
Solution: Ensure your oven temperature program is optimized. For a high-boiling point compound like nonadecylbenzene (boiling point ~429°C), a sufficiently high final temperature and hold time are necessary to ensure complete elution from the column.
-
Experimental Protocol: Inlet Maintenance for Optimal Peak Shape
-
Cooldown: Cool down the GC inlet and oven to a safe temperature (below 40°C).
-
Turn Off Gases: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Unscrew the septum nut and remove the old septum.
-
Remove Liner: Carefully remove the inlet liner using liner-specific tweezers.
-
Clean Inlet: Use a lint-free swab dampened with an appropriate solvent (e.g., methanol, followed by hexane) to clean the inside of the inlet.
-
Install New Liner and Septum: Place a new, deactivated liner into the inlet and install a new septum.
-
Tighten Septum Nut: Tighten the septum nut until it is finger-tight, then turn an additional quarter-turn with a wrench. Do not overtighten, as this can damage the septum.
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and use an electronic leak detector to check for leaks around the septum nut.
-
System Equilibration: Allow the system to equilibrate before running your next sample.
Issue 2: My nonadecylbenzene peak is fronting.
Peak fronting, where the peak has a sloping front and a sharp drop-off, is less common than tailing but can still occur.
Q: What causes peak fronting for nonadecylbenzene and how can I resolve it?
A: Peak fronting is typically associated with column overload or poor sample focusing at the head of the column.
-
Cause 1: Column Overload. Injecting too much sample onto the column can saturate the stationary phase, leading to a fronting peak shape.
-
Solution:
-
Reduce Injection Volume: Decrease the amount of sample injected.
-
Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.
-
Use a Split Injection: If you are using a splitless injection, switching to a split injection with an appropriate split ratio will reduce the amount of sample reaching the column.
-
-
-
Cause 2: Incompatible Sample Solvent. If the sample solvent is significantly stronger (more non-polar in this case) than the stationary phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to poor focusing and a fronting peak.
-
Solution: Choose a sample solvent that is compatible with your stationary phase. For a non-polar column (e.g., DB-1, DB-5), solvents like hexane or toluene are generally good choices.
-
Issue 3: My nonadecylbenzene peak is broad.
A broad peak can compromise resolution from nearby analytes and reduce the accuracy of integration.
Q: Why is my nonadecylbenzene peak broad, and what are the corrective actions?
A: Peak broadening can be caused by a variety of factors, from the inlet to the detector.
-
Cause 1: Low Carrier Gas Flow Rate. An optimal carrier gas flow rate is crucial for efficient chromatography. If the flow rate is too low, diffusion of the analyte band within the column will increase, leading to broader peaks.
-
Solution: Optimize the carrier gas (typically Helium or Hydrogen for GC) flow rate or linear velocity. Consult your column manufacturer's recommendations for the optimal linear velocity for your column dimensions.
-
-
Cause 2: Slow Oven Temperature Ramp Rate. A very slow temperature ramp can also contribute to peak broadening due to increased diffusion time on the column.
-
Solution: Increase the oven temperature ramp rate. A faster ramp will move the analyte through the column more quickly, reducing the time for band broadening to occur. However, be mindful that a ramp rate that is too fast can compromise resolution.
-
-
Cause 3: Dead Volume in the System. Dead volume can exist in fittings, connections, or an improperly installed column. This allows the analyte band to spread out before reaching the detector.
-
Solution:
-
Proper Column Installation: Ensure the column is installed correctly in both the inlet and the detector, with the appropriate insertion distances.
-
Use Appropriate Ferrules: Use the correct size and type of ferrules for your column and fittings to ensure a good seal.
-
Minimize Tubing Length: Keep the length of any transfer lines or tubing to a minimum.
-
-
Data Summary: Recommended GC-FID Parameters for Nonadecylbenzene
The following table provides a starting point for method development. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A non-polar stationary phase is ideal for nonadecylbenzene. |
| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of the high-boiling point analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overload and ensures a sharp injection band. |
| Injection Volume | 1 µL | A standard volume to avoid overload. |
| Carrier Gas | Helium or Hydrogen | Hydrogen provides better efficiency at higher linear velocities. |
| Linear Velocity | 35-40 cm/s (Helium), 40-50 cm/s (Hydrogen) | Optimized for good resolution and analysis time. |
| Oven Program | 100 °C (hold 1 min) to 320 °C at 15 °C/min (hold 5 min) | A temperature ramp is necessary to elute the high-boiling point analyte in a reasonable time. |
| Detector Temperature | 340 °C | Prevents condensation of the analyte in the detector. |
| Detector Gases (FID) | H₂: 30-40 mL/min, Air: 300-400 mL/min, Makeup (N₂): 25 mL/min | Standard FID gas flows for optimal sensitivity. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of stationary phase affect the analysis of nonadecylbenzene?
A1: For a non-polar analyte like nonadecylbenzene, a non-polar stationary phase is the most suitable choice. The principle of "like dissolves like" applies here. A common and effective choice is a 5% phenyl-methylpolysiloxane phase (e.g., DB-5, HP-5). Using a polar stationary phase would result in very long retention times and poor peak shape due to weak interactions.
Q2: Can the sample preparation method impact peak shape?
A2: Absolutely. The sample matrix can have a significant effect. If your sample contains non-volatile residues, these can accumulate in the inlet and on the column, leading to the issues described above. A simple filtration or a more extensive solid-phase extraction (SPE) cleanup may be necessary for complex matrices to protect the GC system and ensure good chromatography.
Q3: What is the role of a guard column and should I use one?
A3: A guard column is a short piece of deactivated, uncoated fused silica tubing that is placed between the inlet and the analytical column. Its purpose is to trap non-volatile components of the sample, preventing them from contaminating the analytical column. If you are analyzing samples in a "dirty" matrix, using a guard column is highly recommended as it can significantly extend the life of your analytical column.
Q4: How often should I perform routine maintenance on my GC-FID system?
A4: The frequency of maintenance depends heavily on the usage and the cleanliness of the samples being analyzed. A general guideline for a system under moderate use is:
-
Daily: Replace the inlet septum.
-
Weekly: Replace the inlet liner.
-
Monthly: Check gas traps and filters.
-
As needed: Trim the analytical column, clean the FID jet.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the GC-FID analysis of nonadecylbenzene.
Caption: A flowchart for troubleshooting common peak shape issues.
We trust this guide will be a valuable resource in your laboratory. Should you have further questions, please do not hesitate to contact our technical support team.
Technical Support Center: Preventing Contamination When Working with Nonadecylbenzene Standards
Welcome to the Technical Support Center for handling nonadecylbenzene and other long-chain alkylbenzene (LCAB) analytical standards. This guide is designed for researchers, scientists, and drug development professionals who require the highest level of accuracy in their analytical work. As a Senior Application Scientist, I understand that the integrity of your results hinges on the purity of your standards. This resource provides in-depth, experience-driven answers to common contamination challenges, moving beyond simple procedural lists to explain the "why" behind each recommendation.
Our approach is built on a foundation of scientific integrity. The protocols and troubleshooting advice provided here are designed to be self-validating, ensuring that you can trust the quality of your experimental setup. Key claims and standards are supported by citations to authoritative sources, which are consolidated in a comprehensive reference list at the end of this document.
Frequently Asked Questions (FAQs) & Troubleshooting
General Handling and Storage
Question 1: What are the primary sources of contamination when working with nonadecylbenzene standards, and what are the initial steps to mitigate them?
Answer: Contamination of nonadecylbenzene standards can arise from various sources, often categorized as environmental, procedural, or chemical. Understanding these sources is the first line of defense.[1]
-
Environmental Contamination: This includes airborne particles, dust, and aerosols from the laboratory environment.[2] Phthalates from plasticware and volatile organic compounds (VOCs) from cleaning supplies or personal care products are common culprits.[3]
-
Procedural Contamination: Human error is a significant factor.[4] This can range from improper personal protective equipment (PPE) usage, leading to the introduction of skin oils and fibers, to cross-contamination between samples due to reused pipette tips or inadequately cleaned glassware.[4][5]
-
Chemical Contamination: Impurities in solvents, reagents, or even the water used for cleaning can introduce contaminants that interfere with your analysis.[6] For instance, using a solvent with residual impurities can lead to extraneous peaks in a chromatogram.
Initial Mitigation Strategy:
A proactive approach is crucial.[1] Begin by establishing a dedicated, clean workspace, ideally within a laminar flow hood or a designated cleanroom to minimize airborne contaminants.[4][6] Always wear appropriate PPE, including powder-free nitrile gloves, a lab coat, and safety glasses.[5] It is also best practice to change gloves frequently, especially after touching any surface outside of the designated clean workspace.[5]
Solvent Selection and Preparation
Question 2: I'm observing baseline noise and ghost peaks in my GC/MS analysis after preparing my nonadecylbenzene standard. Could my solvent be the issue?
Answer: Absolutely. The solvent is a primary suspect when encountering baseline noise or ghost peaks. Nonadecylbenzene, being a long-chain alkylbenzene, has specific solubility characteristics that dictate the choice of solvent.
Solvent Compatibility and Purity:
Nonadecylbenzene is a nonpolar compound and will dissolve best in nonpolar organic solvents. However, the purity of the solvent is paramount. Always use high-purity, analytical grade or HPLC-grade solvents. Lower-grade solvents may contain manufacturing byproducts, stabilizers, or degradation products that can co-elute with your analyte or create a noisy baseline.
| Property | Value |
| Molecular Formula | C25H44[7][8] |
| Molecular Weight | 344.62 g/mol [7][9] |
| Boiling Point | 419 °C[9][10] |
| Melting Point | 36-41 °C[9][10] |
| Solubility | Soluble in nonpolar organic solvents like hexane, and acetone.[11][12] |
Troubleshooting Steps:
-
Run a Solvent Blank: Before preparing your standard, run a blank injection of the solvent you intend to use. This will reveal any inherent impurities.
-
Verify Solvent Grade: Ensure you are using a grade of solvent appropriate for your analytical sensitivity (e.g., HPLC-grade, GC-MS grade).
-
Fresh Solvents: Use freshly opened bottles of solvents whenever possible. Solvents can absorb atmospheric contaminants over time.
-
Proper Storage: Store solvents in appropriate containers (e.g., amber glass bottles) and in a designated solvent cabinet to prevent degradation and contamination.
Glassware and Labware Cleaning
Question 3: What is the most effective procedure for cleaning glassware to be used with nonadecylbenzene standards to avoid trace-level contamination?
Answer: Inadequate glassware cleaning is a frequent source of contamination that can be difficult to trace. A multi-step, rigorous cleaning protocol is essential, particularly for trace analysis.[13]
Recommended Glassware Cleaning Protocol:
This protocol is designed to remove organic and inorganic residues.
-
Initial Rinse: As soon as possible after use, rinse glassware with an appropriate solvent to remove the bulk of any organic residues.[14] Dispose of the solvent waste appropriately.
-
Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent.[15] Use brushes to scrub all surfaces thoroughly.[14]
-
Tap Water Rinse: Rinse profusely with hot tap water to remove all traces of the detergent.[13][15]
-
Acid Wash: For trace analysis, an acid wash is highly recommended. Soak the glassware in a dilute (0.5-10%) nitric or hydrochloric acid solution for a minimum of 8 hours, or overnight.[13][15] This step is crucial for removing any residual organic and inorganic contaminants.
-
Deionized Water Rinse: Rinse the glassware thoroughly with high-purity, deionized water (at least 5-6 rinses).[13][15]
-
Drying: Dry the glassware in an oven at a temperature appropriate for the glassware type. Avoid air drying in the open lab environment where it can collect airborne contaminants.
-
Storage: Store cleaned glassware covered with aluminum foil or in a dedicated clean cabinet to prevent re-contamination.[13]
Caption: Recommended glassware cleaning workflow for trace analysis.
Sample Preparation and Handling
Question 4: I suspect cross-contamination between my calibration standards. What best practices should I follow during sample preparation to prevent this?
Answer: Cross-contamination during the preparation of serial dilutions for a calibration curve is a common pitfall that can severely impact the accuracy of your quantification. Adhering to strict aseptic-like techniques is vital.[6]
Best Practices for Preventing Cross-Contamination:
-
Use Dedicated Equipment: If possible, use dedicated sets of pipettes and glassware for preparing standards versus handling unknown samples.
-
Change Pipette Tips: Always use a fresh, sterile pipette tip for every single transfer.[5] Never go back into a stock solution with a used tip.
-
Work from Low to High Concentration: When preparing a dilution series, always work from the most dilute solution to the most concentrated. This minimizes the impact of any potential carryover.
-
Proper Pipetting Technique: Use proper pipetting techniques to avoid aerosols and splashing.
-
Segregated Workspace: Prepare standards in a physically separate area from where you process your experimental samples.[5][16]
-
Labeling: Clearly and accurately label all tubes and vials.[16]
Caption: Relationship between contamination sources and preventative measures.
References
-
Glassware Cleaning for Trace TOC Analysis. Frederick National Laboratory. [Link]
-
How to Avoid Contamination in Lab Samples. Aurora Biomed. [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]
-
Laboratory Glassware Cleaning and Storage. (2018-03-14). [Link]
-
How to Reduce Sample Contamination. (2025-01-06). OMNI International Blog. [Link]
-
How To: Clean Glassware. Department of Chemistry : University of Rochester. [Link]
-
Nonadecylbenzene. PubChem. [Link]
-
Preventing Contamination in Your Lab. (2024-04-04). Lab Manager. [Link]
-
Laboratory Glassware and Plasticware Cleaning Procedures. (2018-03-02). Feed HACCP. [Link]
-
Lab Contamination Control Strategy: Everything To Know. (2025-01-28). Ibis Scientific, LLC. [Link]
-
Benzene, nonadecyl-. NIST WebBook. [Link]
-
Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. [Link]
-
Dodecylbenzene. Wikipedia. [Link]
-
Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. [Link]
-
Five hidden sources of contamination in the cleanroom. (2022-06-01). [Link]
-
Dependence of solute solubility parameters on solvent polarity. PubMed. [Link]
Sources
- 1. Preventing Contamination in Your Lab | Lab Manager [labmanager.com]
- 2. Five hidden sources of contamination in the cleanroom [cleanroomtechnology.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 6. blog.omni-inc.com [blog.omni-inc.com]
- 7. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, nonadecyl- [webbook.nist.gov]
- 9. N-NONADECYLBENZENE CAS#: 29136-19-4 [m.chemicalbook.com]
- 10. parchem.com [parchem.com]
- 11. Heavy linear alkyl benzene (HLAB) - Equilex : Equilex [equilex.com]
- 12. Dependence of solute solubility parameters on solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frederick.cancer.gov [frederick.cancer.gov]
- 14. How To [chem.rochester.edu]
- 15. watersciences.unl.edu [watersciences.unl.edu]
- 16. ibisscientific.com [ibisscientific.com]
Enhancing the extraction efficiency of nonadecylbenzene from soil matrices
As a Senior Application Scientist, this guide provides in-depth technical support for researchers and professionals tackling the complexities of extracting nonadecylbenzene from diverse soil matrices. This document is structured as a dynamic troubleshooting resource, moving from foundational principles to advanced problem-solving, to enhance the efficiency, accuracy, and reproducibility of your analytical workflow.
Part 1: Foundational Knowledge & Initial Troubleshooting
This section addresses the most common initial hurdles researchers face, focusing on the physicochemical properties of nonadecylbenzene and the fundamental choices that dictate extraction success.
FAQ 1: What are the key properties of nonadecylbenzene I should consider for extraction?
Understanding the analyte is the first step to successful extraction. Nonadecylbenzene (C₂₅H₄₄) is a large, nonpolar molecule.[1][2] Its key characteristics relevant to extraction are:
-
High Molecular Weight: Approximately 344.6 g/mol .[2]
-
Nonpolar Nature: As an alkylbenzene, it is hydrophobic and has very low water solubility.
-
High LogP (Octanol/Water Partition Coefficient): This value is high, indicating a strong preference for nonpolar environments (like organic solvents) over aqueous ones. This property is fundamental to its partitioning behavior during liquid-liquid or solid-phase extraction.[3][4]
-
Low Volatility: Unlike smaller aromatic compounds like benzene or toluene, nonadecylbenzene is semi-volatile, making it suitable for solvent-based extractions without significant loss to evaporation under standard conditions.[1]
These properties dictate that the ideal extraction strategy will involve a nonpolar organic solvent that can effectively overcome the analyte's adsorption to the soil matrix.
FAQ 2: My nonadecylbenzene recovery is consistently low. What are the primary factors to investigate?
Low recovery is the most frequent issue in soil analysis. The problem can almost always be traced back to one of three areas: Analyte-Matrix Interaction , Extraction Method Inefficiency , or Post-Extraction Analyte Loss .
A logical troubleshooting workflow is essential to pinpoint the cause efficiently.
Caption: A logical workflow for troubleshooting low analyte recovery.
The following questions delve into each of these critical steps.
FAQ 3: How does my soil's composition affect extraction efficiency?
The soil matrix is a complex, heterogeneous environment, and its properties are a primary determinant of extraction efficiency.[5] Two components are particularly critical:
-
Soil Organic Matter (SOM): Nonadecylbenzene, being highly nonpolar, has a strong affinity for the organic carbon in soil.[6] High SOM content provides numerous sites for hydrophobic partitioning and adsorption, effectively "trapping" the analyte and making it difficult for the extraction solvent to access.[6]
-
Clay Content: Clay minerals possess a large surface area and can adsorb organic molecules.[5] The interactions can be complex, and soils with high clay content often require more rigorous extraction conditions (e.g., longer extraction times, more energetic methods) to desorb the analyte.[7]
Troubleshooting Action:
-
Characterize Your Soil: Before method development, analyze your soil for % organic carbon and clay content. This information will inform your choice of extraction method and solvent aggressiveness.
-
For High SOM/Clay Soils: Consider more exhaustive extraction techniques like Soxhlet or Microwave-Assisted Extraction over simpler methods like shaking. You may also need to use a more polar solvent blend to disrupt matrix interactions (see FAQ 4).
FAQ 4: I'm using hexane, a nonpolar solvent, but recovery is still poor. Why?
While the "like dissolves like" principle is a good starting point, it can be an oversimplification for complex matrices like soil.
-
The Problem with Purely Nonpolar Solvents: A solvent like hexane is excellent at dissolving nonadecylbenzene but may be poor at penetrating the soil matrix, especially if the soil is moist or has polar binding sites. The solvent needs to both disrupt the analyte-matrix interaction and solubilize the analyte.
-
The Power of Solvent Mixtures: A common strategy is to use a mixture of a nonpolar solvent with a more polar, water-miscible solvent (e.g., acetone).[8][9] The polar component helps to displace water from the soil particle surface and disrupt polar interactions (like hydrogen bonding) between the matrix and the analyte, allowing the nonpolar solvent better access.[10]
Data Presentation: Solvent Selection Guide for Nonadecylbenzene Extraction
| Solvent/Mixture | Polarity | Rationale & Use Case | Potential Issues |
| n-Hexane | Nonpolar | Good for sandy soils with low organic matter. Excellent at solubilizing nonadecylbenzene. | Poor penetration of wet or high-organic-matter soils. |
| Dichloromethane (DCM) | Moderately Polar | A good general-purpose solvent that balances analyte solubility with matrix penetration. | Can co-extract more interferences than hexane.[11] Environmental and health concerns. |
| Hexane/Acetone (1:1 v/v) | Mixed | Highly Recommended. Acetone swells the soil matrix and displaces water, allowing hexane to efficiently extract the analyte.[8][9] | Acetone is highly volatile. Ensure a closed system. |
| Toluene | Nonpolar (Aromatic) | Can be effective due to π-π interactions with the benzene ring of the analyte. | Higher boiling point than hexane, requiring more energy for evaporation. |
Troubleshooting Action: If using a single nonpolar solvent, switch to a binary mixture like Hexane:Acetone (1:1) . This is often the single most effective change to improve recovery from complex soil matrices.[8]
Part 2: Methodology-Specific Troubleshooting
Different extraction techniques have unique parameters and potential failure points. This section provides troubleshooting for three common methods.
FAQ 5: My Soxhlet extraction is taking over 24 hours and recovery is still variable. How can I optimize it?
Soxhlet is a classic, exhaustive extraction method, but it is sensitive to proper setup.[12][13] Variability often stems from inefficient cycling or poor sample preparation.
Experimental Protocol: Optimized Soxhlet Extraction
-
Sample Preparation:
-
Air-dry the soil sample until friable or lyophilize for complete dryness.
-
Grind the sample to a fine, consistent powder (<2 mm) to maximize surface area.
-
Crucially , mix 10-20 g of the homogenized soil with an equal weight of anhydrous sodium sulfate.[8][13] This prevents the solvent from becoming saturated with residual water, which severely hampers the extraction of hydrophobic compounds.[8]
-
-
Apparatus Setup:
-
Place the soil/sodium sulfate mixture into a cellulose extraction thimble. Do not pack too tightly, as this will impede solvent flow.[14]
-
Place the thimble inside the Soxhlet extractor.
-
Add the chosen solvent (e.g., 250 mL of Hexane:Acetone 1:1) to the round-bottom flask along with 2-3 boiling chips.[8]
-
-
Extraction Parameters:
-
Heat the flask to ensure a steady boil.
-
Adjust the heating rate to achieve a cycling rate of 4-6 cycles per hour .[13] Slower cycling means inefficient extraction; faster cycling may not allow for sufficient diffusion time within the thimble.
-
Extract for a minimum of 16-24 hours.[13] For tightly bound analytes in high-organic soils, a longer duration may be needed.
-
-
Post-Extraction:
-
Allow the apparatus to cool completely.
-
Concentrate the extract using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.[12]
-
Troubleshooting Checklist for Soxhlet:
-
Is the sample completely dry and mixed with a drying agent? [8]
-
Is the solvent cycling 4-6 times per hour? [13] Check for vapor leaks or insufficient heating.
-
Is the extraction time sufficient? Perform a time-course study (e.g., 8, 16, 24 hours) to see if recovery platenaus.
FAQ 6: I'm using Ultrasonic-Assisted Extraction (UAE) for faster throughput, but my results are not reproducible. Why?
UAE, or sonication, uses acoustic cavitation to disrupt the sample matrix.[15][16] Its speed is an advantage, but reproducibility depends on tightly controlling several variables.
Caption: Key parameters affecting reproducibility in UAE.
-
Inconsistent Power Delivery: The position of the sample vessel in an ultrasonic bath is critical. Energy is not uniform throughout the bath; hotspots and dead zones exist. Always place your samples in the exact same position and orientation.[17] For best results, use a probe sonicator, which delivers energy directly.
-
Temperature Fluctuation: Sonication generates heat. An increase in temperature can change solvent properties and potentially degrade thermally labile co-extractants, altering the final extract composition. Use a water bath or cooling coil to maintain a constant, documented temperature (e.g., 25°C).[18]
-
Insufficient Energy/Time: Unlike Soxhlet, UAE is often not an exhaustive extraction. It's a partitioning equilibrium that is accelerated by acoustic energy.[16] You may need to perform multiple extraction cycles (e.g., 3 x 15 minutes), combining the solvent supernatants each time, to achieve high recovery.[9]
Troubleshooting Action: Standardize your UAE protocol meticulously. Document the sonicator power (W), frequency (kHz), temperature, extraction time, and the precise position of the sample. Perform replicate extractions to validate reproducibility.
FAQ 7: I am trying Solid-Phase Microextraction (SPME) for a solvent-free approach, but sensitivity is low. How can I improve it?
SPME is an equilibrium-based microextraction technique excellent for trace analysis, but its performance depends heavily on optimizing the partitioning of nonadecylbenzene from the soil matrix into the fiber coating.[19][20]
-
Fiber Chemistry: For nonadecylbenzene, a nonpolar fiber is required. A 100 µm Polydimethylsiloxane (PDMS) fiber is a standard choice for nonpolar, semi-volatile compounds.[21] A Carboxen/PDMS (CAR/PDMS) fiber may also be effective.[20]
-
Enhancing Volatilization (Headspace SPME): Nonadecylbenzene is semi-volatile. To improve its transfer to the fiber, you must encourage its movement into the headspace of the sample vial.
-
Increase Temperature: Gently heating the sample (e.g., 60-80°C) will increase the vapor pressure of nonadecylbenzene, driving more of it into the headspace for the fiber to adsorb.[21]
-
Add Water & Salt: Creating an aqueous slurry of the soil can help. The water displaces the analyte from binding sites. Adding salt (e.g., NaCl) increases the ionic strength of the aqueous phase, "salting out" the hydrophobic analyte and further increasing its activity in the headspace.[7]
-
-
Equilibrium Time: SPME is not instantaneous. You must allow sufficient time for the analyte to partition and reach equilibrium (or near-equilibrium) between the soil, headspace, and fiber. This could range from 30 minutes to several hours. A time-course experiment is essential to determine the optimal extraction time.[20][21]
Troubleshooting Action: For Headspace-SPME of nonadecylbenzene from soil, create a soil/water slurry in a 20 mL headspace vial. Add NaCl (to ~25% w/v). Heat the vial to 70°C and expose a 100 µm PDMS fiber to the headspace for at least 45-60 minutes.
Part 3: Addressing Matrix Effects and Final Analysis
FAQ 8: My recovery seems good, but my GC-MS results show significant signal suppression. What is happening?
This is a classic example of matrix effects . It occurs when co-extracted compounds from the soil matrix interfere with the ionization and detection of the target analyte in the mass spectrometer source, even if they don't co-elute chromatographically.[22][23]
-
Cause: Soil extracts are notoriously "dirty" and contain high molecular weight compounds like humic acids, lipids, and other organic matter.[5][24] When these involatile compounds enter the hot GC inlet and MS ion source, they can coat surfaces. This coating can suppress the ionization of subsequently eluting analytes like nonadecylbenzene, leading to a lower-than-expected signal.[23]
-
Diagnosis: The gold standard for diagnosing matrix effects is to compare the slope of a calibration curve made in pure solvent to one made in a blank soil extract (matrix-matched calibration). If the slopes differ significantly, matrix effects are present.[24]
Troubleshooting Action:
-
Implement a Cleanup Step: Before analysis, you must "clean" the raw extract. For a nonpolar analyte like nonadecylbenzene, a simple pass-through cleanup using a Solid Phase Extraction (SPE) cartridge (e.g., Silica Gel or Florisil) is effective. The nonpolar analyte will pass through with a nonpolar solvent like hexane, while more polar interferences will be retained on the sorbent.[25]
-
Use Matrix-Matched Calibration: If cleanup is insufficient, you must quantify using matrix-matched standards. This involves preparing your calibration standards in a solution made from an extract of a blank, analyte-free soil that is representative of your samples. This ensures that the standards and samples experience the same matrix effects, allowing for accurate quantification.[22]
-
Use an Internal Standard: An isotopically labeled internal standard (e.g., Nonadecylbenzene-d38, if available) is the ideal way to correct for both extraction efficiency and matrix effects, as it will behave almost identically to the native analyte throughout the entire process.
References
-
PubChem. (n.d.). Nonadecylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzene, nonadecyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Salvia, M. V., Cren-Olivé, C., & Vulliet, E. (2013). Statistical evaluation of the influence of soil properties on recoveries and matrix effects during the analysis of pharmaceutical compounds and steroids by quick, easy, cheap, effective, rugged and safe extraction followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1315, 53-60. Retrieved from [Link]
-
Vas, G., & Vékey, K. (2004). Solid-phase microextraction: a promising technique for sample preparation in environmental analysis. Journal of Mass Spectrometry, 39(3), 233-254. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1990). Method 3540A: Soxhlet Extraction. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 3540C: Soxhlet Extraction. SW-846 Test Methods. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, dodecyl- (CAS 123-01-3). Retrieved from [Link]
-
Becerril-Bravo, E., et al. (2004). Determination of benzene, toluene, ethylbenzene and xylenes in soils by multiple headspace solid-phase microextraction. Journal of Chromatography A, 1056(1-2), 19-24. Retrieved from [Link]
-
ResearchGate. (2018). SOP: Soxhlet Extraction of Organic Chemicals From Soil. Retrieved from [Link]
-
ResearchGate. (2010). Solid Phase Microextraction as an Efficient Method for Characterization of the Interaction of Pesticides with Different Soil Types. Retrieved from [Link]
-
Defense Technical Information Center. (1981). Alternate Solvents for Benzene in Nitrocellulose Recovery. Retrieved from [Link]
-
Pollard, S. J., et al. (2002). Matrix effects in applying mono- and polyclonal ELISA systems to the analysis of weathered oils in contaminated soil. Environmental Pollution, 117(1), 5-8. Retrieved from [Link]
-
ResearchGate. (2013). Statistical evaluation of the influence of soil properties on recoveries and matrix effects during the analysis of pharmaceutical compounds and steroids by quick, easy, cheap, effective, rugged and safe extraction followed by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Semantic Scholar. (1995). Use of solid-phase extraction in the determination of benzene, toluene, ethylbenzene, xylene and cumene in spiked soil and investigation of soil spiking methods. Retrieved from [Link]
-
Katerina, M., & Lehotay, S. J. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Journal of Chromatography A, 1000(1-2), 181-197. Retrieved from [Link]
-
ResearchGate. (2003). Solid-Phase Microextraction and Headspace Solid-Phase Microextraction for the Determination of High Molecular-Weight Polycyclic Aromatic Hydrocarbons in Water and Soil Samples. Retrieved from [Link]
-
ResearchGate. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Analytical Methods - Toxicological Profile for Benzene. Retrieved from [Link]
-
Sereshti, H., et al. (2016). Benzene extraction in environmental samples based on the mixture of nanoactivated carbon and ionic liquid coated on fused silica fiber before determination by headspace solid-phase microextraction-gas chromatography. Journal of the Iranian Chemical Society, 13, 1629-1637. Retrieved from [Link]
-
Hossain, A. (2025). A Comprehensive Review on Modern Analytical Techniques for the Characterization of Organic Compounds. International Journal of Pharmaceutical Sciences, 3(7), 286-298. Retrieved from [Link]
-
Bruce, L. J., & Daugulis, A. J. (1991). Solvent selection strategies for extractive biocatalysis. Biotechnology Progress, 7(2), 116-124. Retrieved from [Link]
-
BioTechniques. (n.d.). Analytical chemistry Archives. Retrieved from [Link]
-
Harner, T., & Shoeib, M. (2002). Solvent Selection for Pressurized Liquid Extraction of Polymeric Sorbents Used in Air Sampling. Analytical Chemistry, 74(23), 6149-6154. Retrieved from [Link]
-
ResearchGate. (2007). Ultrasonic-Assisted Extraction to Release Heavy Metals from Contaminated Soil. Retrieved from [Link]
-
Son, Y., et al. (2016). Ultrasound-assisted soil washing processes for the remediation of heavy metals contaminated soils: The mechanism of the ultrasonic desorption. Journal of Hazardous Materials, 303, 134-141. Retrieved from [Link]
-
YouTube. (2015). SOXHLET EXTRACTION with Dr. Mark Niemczyk, Ph.D.. Retrieved from [Link]
-
Kumar, K., et al. (2021). Ultrasonic treatment: A cohort review on bioactive compounds, allergens and physico-chemical properties of food. Ultrasonics Sonochemistry, 70, 105324. Retrieved from [Link]
-
USDA ARS. (n.d.). Extraction of phenolic compounds from soils. Retrieved from [Link]
-
ResearchGate. (2011). Ultrasonic Solvent Extraction of Persistent Organic Pollutants from Airborne Particles. Retrieved from [Link]
-
L'Abbate, F., et al. (2007). Extraction of polychlorinated biphenyls from soils by automated focused microwave-assisted Soxhlet extraction. Journal of Chromatography A, 1148(1), 10-15. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Benzene in Biological Samples. Retrieved from [Link]
-
Kiene, F., et al. (2022). Sustainable In Silico-Supported Ultrasonic-Assisted Extraction of Oligomeric Stilbenoids from Grapevine Roots Using Natural Deep Eutectic Solvents (NADES) and Stability Study of Potential Ready-to-Use Extracts. Molecules, 27(19), 6236. Retrieved from [Link]
-
Ghaedi, H., et al. (2024). Molecular insights on the solvent screening for the benzene extraction from fuels using ionic liquids via QSPR method. Scientific Reports, 14(1), 1-17. Retrieved from [Link]
-
OSTI.GOV. (1992). Soil and water decontamination by extraction with surfactants. Retrieved from [Link]
Sources
- 1. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, nonadecyl- [webbook.nist.gov]
- 3. Benzene, dodecyl- (CAS 123-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Statistical evaluation of the influence of soil properties on recoveries and matrix effects during the analysis of pharmaceutical compounds and steroids by quick, easy, cheap, effective, rugged and safe extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ars.usda.gov [ars.usda.gov]
- 11. Matrix effects in applying mono- and polyclonal ELISA systems to the analysis of weathered oils in contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semspub.epa.gov [semspub.epa.gov]
- 13. epa.gov [epa.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Ultrasound-assisted soil washing processes for the remediation of heavy metals contaminated soils: The mechanism of the ultrasonic desorption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ultrasonic treatment: A cohort review on bioactive compounds, allergens and physico-chemical properties of food - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Solid-phase microextraction: a promising technique for sample preparation in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. investigacion.unirioja.es [investigacion.unirioja.es]
- 21. researchgate.net [researchgate.net]
- 22. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
Technical Support Center: Stability of Nonadecylbenzene Solutions
Welcome to the technical support center for nonadecylbenzene applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of nonadecylbenzene in various solvents. Our goal is to equip you with the necessary knowledge to troubleshoot common issues and ensure the integrity of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when working with nonadecylbenzene solutions. The answers provide causal explanations and actionable solutions.
Q1: I'm observing a gradual decrease in the concentration of my nonadecylbenzene standard in solution over a few weeks. What is the likely cause?
A1: A decrease in concentration over time points to several potential factors, primarily degradation, adsorption, or solvent evaporation.
-
Chemical Degradation: Nonadecylbenzene, like other long-chain alkylbenzenes (LABs), is a relatively stable hydrocarbon.[1][2] However, it is not entirely inert. The most probable degradation pathway in a laboratory setting is oxidation.[3] This process typically targets the benzylic carbon (the carbon atom of the alkyl chain directly attached to the benzene ring), which is susceptible to attack by atmospheric oxygen, especially when exposed to light or elevated temperatures.[4][5] The initial oxidation products are often hydroperoxides, which can further decompose into ketones and alcohols.
-
Adsorption: Due to its long, non-polar alkyl chain, nonadecylbenzene has a tendency to adsorb onto container surfaces, particularly plastics like polypropylene. This is a physical process that removes the analyte from the solution, leading to an apparent decrease in concentration. Glass (especially silanized glass) is generally a better choice for storage.
-
Solvent Evaporation: If the container is not perfectly sealed, volatile solvents (e.g., hexane, dichloromethane) can evaporate, which would increase the concentration. However, if you are topping off the volume with fresh solvent without re-assaying, it can lead to a perceived dilution. Ensure your containers are sealed with high-quality caps, such as those with PTFE liners.
Immediate Action: Analyze your standard for new, smaller peaks using Gas Chromatography-Mass Spectrometry (GC-MS). The presence of oxygenated compounds like nonadecyl-phenyl-ketone or nonadecyl-phenyl-carbinol would confirm oxidation.[3]
Q2: My chromatogram (GC or HPLC) shows unexpected peaks that were not present when the nonadecylbenzene solution was freshly prepared. Are these contaminants or degradation products?
A2: Differentiating between contamination and degradation is a critical step in troubleshooting.
-
Analyze the Solvent Blank: First, run an analysis of the solvent used to prepare your solution from the same bottle. If the extraneous peaks are present in the blank, the issue is solvent contamination.
-
Evaluate Peak Characteristics: Degradation products of nonadecylbenzene will have related mass spectra (in GC-MS) or may elute at different retention times depending on their polarity. Oxidation, for instance, introduces polar functional groups (ketones, alcohols), which would typically decrease the retention time in reverse-phase HPLC and increase it in normal-phase HPLC.
-
Consider the Degradation Pathway: The primary non-biological degradation pathway is oxidation at the benzylic position.[3][5] Photodegradation is generally slow for n-alkylbenzenes unless sensitizers are present.[6] Therefore, look for masses corresponding to the addition of one or two oxygen atoms to the parent molecule.
-
Perform a Forced Degradation Study: To definitively identify potential degradation products, you can perform a forced degradation study as outlined in Protocol 2 below.[7][8] Exposing a sample to mild oxidative stress (e.g., a low concentration of hydrogen peroxide) will intentionally generate the degradation products, allowing you to confirm their chromatographic signatures.
Q3: My nonadecylbenzene solution in methanol appears cloudy or has formed a precipitate after being stored in the refrigerator. What's happening?
A3: This is almost certainly a solubility issue. Nonadecylbenzene is a large, non-polar molecule due to its C19 alkyl chain. Its solubility is governed by the "like dissolves like" principle.
-
Solvent Polarity: Methanol is a highly polar solvent. While nonadecylbenzene might dissolve in it initially, especially at room temperature or with energy input (like sonication), its solubility is limited.
-
Temperature Effect: Solubility of most solids in liquids decreases as the temperature drops. When you placed the solution in the refrigerator, you lowered the temperature below the saturation point for that specific concentration, causing the nonadecylbenzene to precipitate out of the solution.
Solution:
-
Gently warm the solution to room temperature and sonicate to redissolve the precipitate.
-
For long-term storage, choose a less polar or non-polar solvent where nonadecylbenzene has higher solubility. Hexane, heptane, or toluene are excellent choices.[2]
-
If you must use a polar solvent for your application, prepare the solution fresh and use it promptly. Do not store it at low temperatures.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling and stability of nonadecylbenzene.
Q1: What are the primary degradation pathways for nonadecylbenzene?
A1: The main degradation pathways are:
-
Oxidation: This is the most common chemical degradation route in a lab setting. It occurs at the benzylic position and can be accelerated by heat, light (UV), and the presence of metal ions or other catalysts.[3][4]
-
Biodegradation: In environmental or non-sterile biological samples, microorganisms can degrade the alkyl side chain, typically through omega-oxidation followed by beta-oxidation.[6][9] This is less of a concern for standards stored in pure organic solvents.
-
Photodegradation: While n-alkylbenzenes are generally resistant to direct photooxidation, they can be degraded under UV light, especially in the presence of other compounds that act as photosensitizers.[6][10] The process can lead to the formation of oxygenated products like alcohols and ketones.[10]
Q2: What are the recommended solvents and storage conditions for nonadecylbenzene solutions?
A2: To ensure maximum stability, adhere to the following guidelines.
Recommended Solvents: Nonadecylbenzene is best dissolved in non-polar or moderately polar aprotic solvents.
| Solvent | Polarity | Suitability for Long-Term Storage | Comments |
| Hexane / Heptane | Non-polar | Excellent | High solubility, low reactivity. Ensure tight sealing due to volatility. |
| Toluene | Non-polar | Excellent | High solubility. Aromatic solvent may interfere with some analyses. |
| Dichloromethane | Moderately Polar | Good | High solubility, but can contain acidic impurities. Use high-purity grade. |
| Acetonitrile | Polar Aprotic | Fair | Lower solubility. Prone to hydrolysis if water is present. |
| Methanol / Ethanol | Polar Protic | Poor | Very low solubility, especially at low temperatures. Not recommended. |
| Data synthesized from general chemical principles and various sources on solvent properties.[11][12][13][14] |
Recommended Storage Conditions: A summary of best practices for storing nonadecylbenzene, both as a neat solid and in solution.
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Cool) | Slows the rate of potential oxidative degradation.[2] |
| Light | Store in amber vials or in the dark | Prevents potential photodegradation.[6][10] |
| Atmosphere | Tightly sealed container; purge with N₂ or Ar for maximum stability | Minimizes exposure to atmospheric oxygen, preventing oxidation.[15] |
| Container | Type 1 borosilicate glass (amber) | Inert and minimizes adsorption compared to plastic.[15] |
| Incompatibilities | Store away from strong oxidizing agents (e.g., peroxides, nitric acid) | Prevents rapid and uncontrolled chemical reactions.[2] |
| Information compiled from safety data sheets and chemical stability guides.[2][15][16] |
Q3: How do I perform a basic stability study for my nonadecylbenzene solution?
A3: A forced degradation or stress testing study is the best way to understand the stability of your compound in a specific formulation.[7][17] This protocol helps identify potential degradants and validates that your analytical method can detect them.
-
Preparation: Prepare a solution of nonadecylbenzene in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot Samples: Dispense the solution into several separate, sealed amber glass vials.
-
Stress Conditions: Expose the vials to a set of controlled, more severe conditions than typical storage.[8][18] Create one vial for each condition, plus a control:
-
Control: Store at 4°C in the dark.
-
Heat: Store at 60°C in the dark.
-
Acid Hydrolysis: Add a small volume of 0.1 M HCl.
-
Base Hydrolysis: Add a small volume of 0.1 M NaOH.
-
Oxidation: Add a small volume of 3% H₂O₂.
-
Photostability: Expose to a light source compliant with ICH Q1B guidelines (or simply place under a UV lamp or on a well-lit benchtop).
-
-
Time Points: Analyze the control and each stressed sample at specific time points (e.g., 0, 24, 48, 72 hours) using a suitable analytical method like GC-MS or HPLC-UV.[19][20]
-
Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main nonadecylbenzene peak and the appearance of new peaks. The goal is to achieve 5-20% degradation of the active ingredient.[18] This confirms the stability-indicating nature of your analytical method.
Q4: What analytical methods are best for monitoring the stability of nonadecylbenzene?
A4: The choice of analytical method depends on the information you need.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying nonadecylbenzene and its potential degradation products.[1][6] The mass spectrometer provides structural information that can help definitively identify unknown peaks.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is also highly effective, especially for routine quantification.[19] Nonadecylbenzene contains a benzene ring, which has a strong UV absorbance (~254 nm). A stability-indicating HPLC method would show a clean separation between the parent compound and any more polar degradation products.
Visualized Workflows and Logic
To further aid in your experimental design and troubleshooting, we have provided the following diagrams.
Troubleshooting Nonadecylbenzene Solution Instability
Caption: Decision tree for troubleshooting nonadecylbenzene solution instability.
Workflow for a Forced Degradation Study
Caption: Experimental workflow for a nonadecylbenzene forced degradation study.
References
- Eganhouse, R. P., et al. (1986). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry.
- Eganhouse, R. P., et al. (1986). Long-Chain Alkylbenzenes: Their Analytical Chemistry, Environmental Occurrence and Fate. Gordon and Breach, Science Publishers, Inc.
- Saeed, T., & Al-Mutairi, M. (n.d.).
- Gong, Y., et al. (2019).
- Spectrum Chemical. (2016).
- Sigma-Aldrich. (2025).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Sigma-Aldrich. (2025).
- ECHEM. (2024). Linear Alkyl Benzene.
- Baertschi, S. W., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Singh, R., & Rehman, Z. (2016).
- Google Patents. (n.d.).
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Benzene - Analytical Methods.
- ResearchGate. (n.d.).
- Myers, B. J. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- jOeCHEM. (2020). Oxidation at the Benzylic Position with KMnO4 and MnO2. YouTube.
- Chad's Prep. (2021). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry. YouTube.
- CP Lab Safety. (n.d.). Understanding Common Lab Solvents.
- Scribd. (n.d.). Common Organic Solvents | PDF.
- Frontier, A. (2026). Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry.
Sources
- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linear Alkyl Benzene - ECHEM [echem-eg.com]
- 3. US3040101A - Oxidation of alkylbenzenes - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Analysis of long-side-chain alkylaromatics in crude oil for evaluation of their fate in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. calpaclab.com [calpaclab.com]
- 13. scribd.com [scribd.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. acdlabs.com [acdlabs.com]
- 18. scispace.com [scispace.com]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing instrument carryover when analyzing nonadecylbenzene
A Guide to Minimizing Instrument Carryover
Welcome to the technical support center for troubleshooting analytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are working with nonadecylbenzene and encountering issues with instrument carryover. As a highly hydrophobic, long-chain alkylbenzene, nonadecylbenzene presents a significant challenge due to its propensity to adsorb onto various surfaces within analytical instrumentation.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, resolve, and prevent carryover, ensuring the integrity and accuracy of your data.
Understanding the Culprit: Why Nonadecylbenzene Causes Carryover
Nonadecylbenzene (C₂₅H₄₄) is a large, non-polar molecule characterized by a 19-carbon alkyl chain attached to a benzene ring. Its chemical nature is the primary driver of carryover issues.
Key Physicochemical Properties of Nonadecylbenzene:
| Property | Value | Significance for Carryover |
| Molecular Weight | 344.6 g/mol [1] | Its large size contributes to strong van der Waals interactions with surfaces. |
| Boiling Point | 419 °C[2] | High boiling point means it can condense in cooler parts of a GC system and is not easily volatilized. |
| Predicted XlogP | 12.6[1][3] | This extremely high value indicates extreme hydrophobicity and a strong affinity for non-polar surfaces, such as C18 HPLC columns and deactivated glass surfaces in GC inlets. |
| Physical Form | Powder to lump[2] | At room temperature, it is a solid, which can lead to solubility challenges and adsorption if not fully dissolved. |
The combination of extreme hydrophobicity and a high boiling point makes nonadecylbenzene a "sticky" compound. It readily adsorbs to surfaces in the sample flow path—from autosampler needles and transfer tubing to injector ports and column heads—and is difficult to remove with standard wash protocols.[4][5] This residual analyte can then leach into subsequent injections, causing the phenomenon known as carryover.
Troubleshooting Guide: I See a Peak in My Blank!
Encountering an unexpected peak in a blank injection following a high-concentration sample is the classic sign of carryover.[6] This guide provides a logical workflow to diagnose and eliminate the source of the problem.
Q1: Is it truly carryover or is my blank/system contaminated?
This is the critical first step. Carryover and contamination produce similar symptoms but have different root causes.[7]
Diagnostic Test: Inject a series of 3-5 consecutive blank samples immediately after a high-concentration nonadecylbenzene standard.
-
If the peak area decreases with each subsequent blank injection: This is classic carryover.[8] The source is residual analyte from the previous injection being washed off the system over time.
-
If the peak area remains constant or is sporadic across the blanks: This indicates a contamination issue.[9] The source could be the blank solvent itself, the sample vials, or a contaminated mobile phase/carrier gas line.
The following diagram illustrates this initial diagnostic workflow.
Caption: Initial diagnostic workflow to differentiate between carryover and contamination.
Q2: I've confirmed it's carryover. How do I find the source?
Carryover can originate from multiple points in the system. The goal is to systematically isolate the component responsible.[9] The most common sources are the autosampler, the column, and the injection port/inlet.[4]
For HPLC/LC-MS Systems:
-
Isolate the Column: The column is a primary suspect due to the high surface area of the stationary phase.
-
Action: Disconnect the column from the system and replace it with a zero-dead-volume union.
-
Test: Inject a high-concentration standard followed by a blank injection (without the column).
-
Result: If carryover persists, the problem lies "upstream" in the autosampler (needle, injection valve, tubing).[9] If the carryover disappears, the column is the primary source of retention.
-
-
Isolate the Autosampler: The autosampler needle and injection valve rotor seal are common sites for analyte adsorption.[6]
-
Action: If you have ruled out the column, focus on the autosampler wash method. Ensure you are using a wash solvent strong enough to dissolve nonadecylbenzene effectively.
-
Test: Significantly increase the volume and number of needle wash cycles. Use a dual-solvent wash with a very strong organic solvent.[6]
-
Result: If this reduces carryover, your wash protocol was insufficient. If the problem persists even with aggressive washing, consider inspecting or replacing the valve's rotor seal, as it may be scratched or worn, creating sites for carryover.[7]
-
For GC/GC-MS Systems:
-
Isolate the Syringe: The syringe can carry residue on both its inner and outer surfaces.[10]
-
Action: After injecting a high-concentration standard, manually replace the autosampler syringe with a brand new or thoroughly cleaned one.
-
Test: Perform a blank solvent injection with the clean syringe.
-
Result: If the carryover peak is gone, the syringe was the source. Your syringe washing protocol needs improvement.
-
-
Isolate the Inlet: The inlet liner and septum are major carryover points in GC.[11][12]
-
Action: Perform a "non-injection" blank run. Remove the syringe entirely and start the GC method.
-
Test: If you still see a peak, it indicates contamination within the inlet or the head of the column that is bleeding off.[13]
-
Result: If a peak is present, replace the inlet liner and septum. These are consumable items and common sources of carryover for "sticky" compounds. Using a liner with deactivated glass wool can also help trap non-volatile residues before they reach the column.[11]
-
Caption: Workflow for isolating the source of instrument carryover.
Q3: I've found the source. What are the most effective cleaning protocols?
Once the source is identified, a targeted and aggressive cleaning strategy is required. Given the properties of nonadecylbenzene, standard cleaning procedures are often insufficient.
Protocol 1: Aggressive HPLC System & Column Wash for Hydrophobic Compounds
This protocol is designed to remove highly retained, non-polar compounds like nonadecylbenzene from reverse-phase columns (e.g., C18, C8) and system components.
Causality: The principle is to use a sequence of solvents with increasing elution strength to first remove polar residues (buffers), then strip the hydrophobic analyte, and finally return the system to its starting conditions. Isopropanol (IPA) is a critical intermediate or "bridge" solvent because it is miscible with both highly organic solvents (like hexane) and aqueous mobile phases.[14]
Recommended Solvents (in order of use):
| Step | Solvent | Purpose |
| 1 | Mobile Phase (Buffer-Free) | Flushes salts to prevent precipitation.[15] |
| 2 | 100% Acetonitrile or Methanol | Removes moderately non-polar compounds. |
| 3 | 100% Isopropanol (IPA) | Removes strongly retained non-polar compounds. |
| 4 | 100% Dichloromethane (DCM)* | For extreme contamination; strips very non-polar residues. |
| 5 | 100% Isopropanol (IPA) | "Bridge" solvent to return to aqueous-compatible conditions.[14] |
| 6 | Mobile Phase (Buffer-Free) | Prepares column for re-introduction of buffered mobile phase. |
| 7 | Initial Mobile Phase | Re-equilibrates the column for analysis. |
*Caution: Ensure all system components (especially PEEK tubing and seals) are compatible with aggressive organic solvents like DCM or hexane before use.
Step-by-Step Methodology:
-
Preparation: Remove any buffer-containing mobile phases from the system and replace them with HPLC-grade water.
-
Salt Removal: Flush the column with your mobile phase composition, replacing the buffer with water (e.g., 90:10 Water:ACN) for at least 10-15 column volumes.
-
Organic Flush Sequence: Sequentially flush the column with each solvent listed in the table (Steps 2-4) for at least 10-15 column volumes each. A low flow rate (e.g., 0.5 mL/min) is often effective.[15]
-
Return Sequence: Critically, reverse the organic flush by washing with IPA again (Step 5) before reintroducing the aqueous phase. This prevents immiscibility issues.
-
Re-equilibration: Flush with the buffer-free mobile phase (Step 6) before finally re-equilibrating the column with your starting analytical mobile phase (Step 7) for at least 20 column volumes or until a stable baseline is achieved.
Protocol 2: GC Inlet Maintenance and Column Bake-out
This protocol addresses carryover from the GC inlet and the front end of the analytical column.
Causality: For high-boiling compounds like nonadecylbenzene, the relatively cooler inlet can become a condensation point. Contaminants that are not fully volatilized accumulate in the liner and at the head of the column. A bake-out uses high temperature under carrier gas flow to volatilize and purge these contaminants from the system.[16]
Step-by-Step Methodology:
-
Inlet Maintenance (Perform while the oven is cool):
-
Vent the instrument and ensure the inlet is cool and depressurized.
-
Remove and discard the septum and the inlet liner. Do not reuse liners when experiencing carryover with sticky compounds.
-
Using a lint-free swab dampened with methanol or hexane, carefully clean the inside surfaces of the injector port.
-
Install a new, deactivated liner (consider one with glass wool) and a new septum.[11]
-
Optional but recommended: Trim the column. Remove the first 10-15 cm from the inlet side of the column. This removes the most contaminated section where non-volatile residues accumulate.[17] Re-install the column.
-
-
Column Bake-out:
-
Disconnect the Column from the Detector: This is crucial to prevent the purged contaminants from fouling your detector (e.g., MS source). Leave the column end open in the oven.
-
Set Gas Flow: Ensure a steady flow of carrier gas through the column (a typical analytical flow rate is sufficient). Never heat a column without carrier gas flow. [18]
-
Set Temperature Program:
-
Set the final oven temperature to 20-30 °C above the highest temperature used in your analytical method, but never exceed the column's maximum isothermal temperature limit. [11] This limit is specified by the manufacturer.
-
Program a slow ramp (e.g., 5-10 °C/min) to this temperature.
-
Hold at the bake-out temperature for 1-2 hours. For severe carryover, an overnight bake-out may be necessary.[17]
-
-
Cool Down and Reconnect: Allow the oven to cool completely before reconnecting the column to the detector.
-
Conditioning: After reconnecting, run one or two blank solvent injections to ensure the system baseline is stable and the carryover is eliminated.
-
Frequently Asked Questions (FAQs)
Q: How can I proactively prevent nonadecylbenzene carryover in my routine analysis?
A: Prevention is always better than remediation.
-
Strategic Sample Ordering: Run your samples from the lowest expected concentration to the highest. Inject blanks and QC samples strategically, especially immediately following your highest concentration standards or samples.[8]
-
Optimize Autosampler Wash: Don't rely on default wash settings. For nonadecylbenzene, a strong organic solvent (like IPA or a mix of solvents) should be used as the primary wash solvent. Use multiple wash cycles and sufficient volume.[6]
-
Incorporate a Bake-out Step: For GC methods, add a short bake-out period at the end of every analytical run or every few injections to keep the column clean.[16] This involves ramping to a high temperature for 5-10 minutes before the oven cools for the next run.
-
Use High-Quality Consumables: Use silanized or deactivated vials and inlet liners to minimize active sites where the analyte can adsorb.[6]
-
Lower Injection Volume: If sensitivity allows, reducing the injection volume can help minimize the total mass of analyte introduced to the system, thereby reducing potential carryover.[6]
Q: My HPLC wash solvent is 90% acetonitrile, but I still have carryover. Why isn't it working?
A: While acetonitrile is a strong solvent in reverse-phase chromatography, it may not be sufficiently strong or have the right chemical properties to effectively solubilize a molecule as large and hydrophobic as nonadecylbenzene. The "like dissolves like" principle is key. You may need a less polar or more structurally similar solvent. Consider adding Isopropanol (IPA) to your wash solution or using it as the primary wash solvent. In some extreme cases, a wash solution containing a small percentage of an even stronger solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) can be effective, provided your system components are compatible.[5][14]
Q: Can I just increase my GC inlet temperature to reduce carryover?
A: Not necessarily. While a higher inlet temperature can help ensure complete volatilization of nonadecylbenzene, it can also cause other problems. Excessively high temperatures can lead to the degradation of your analyte or other matrix components, which can create new sources of contamination and column fouling. It can also cause septum bleed, introducing siloxanes into your system.[12] The optimal approach is to use an inlet temperature that is sufficient for efficient volatilization without causing degradation, and to rely on proper inlet maintenance and column bake-outs to manage residual contamination.
Q: What are "ghost peaks" and how are they different from carryover?
A: "Ghost peaks" is a broader term for any unexpected peak in a chromatogram.[5] Carryover is one specific type of ghost peak, where the source is a remnant from a previous injection. Other sources of ghost peaks can include:
-
Mobile phase or carrier gas contamination.
-
Contaminated blank or wash solvents.
-
Bleed from the column stationary phase or GC septum.
-
Leaching from plastic vials or well plates. Distinguishing between these sources is key, which is why the diagnostic test in Q1 of the troubleshooting guide is so important.
References
- Mastelf. (2025, February 14). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs.
- Phenomenex. How do I extend GC column lifetime?
- ChemicalBook. N-NONADECYLBENZENE CAS#: 29136-19-4.
- Chemistry For Everyone. (2025, June 28). What Is Carryover In LC-MS And How Do You Prevent It?
- Waters Help Center. (2025, November 21). Reducing carryover.
- Phenomenex Blog. (2022, June 28). How and When to Perform a GC Bake Out.
- Biotage. (2023, February 2). How to Monitor and Prevent Sample Carryover during Method Development.
- National Center for Biotechnology Information. Nonadecylbenzene.
- Shimadzu Scientific Instruments. Solving Carryover Problems in HPLC.
- Lab Manager Magazine. (2018, October 11). Minimizing HPLC Carryover.
- ResearchGate. (2015, January 15). Since my GC column hasn't been used for several months, should I bake out the column before further use?
- Thermo Fisher Scientific.
- SRI Instruments. (2021, April). Baking Out the columns in the SRI Multiple Gas#5 GC.
- LCGC. (2018, November 12).
- Agilent. (2024, March 20).
- Hawach Scientific. (2023, May 25). Cleaning Solvent and Sequence of the HPLC Column.
- National Institute of Standards and Technology. Benzene, nonadecyl-. NIST Chemistry WebBook.
- LCGC International. Washing Reversed-Phase Silica-Based Columns.
- PubChemLite. Nonadecylbenzene (C25H44).
- Chemass.
- Chromatography Forum. (2011, April 12). Troubleshooting tips to prevent carry over contaminants.
Sources
- 1. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-NONADECYLBENZENE CAS#: 29136-19-4 [m.chemicalbook.com]
- 3. PubChemLite - Nonadecylbenzene (C25H44) [pubchemlite.lcsb.uni.lu]
- 4. youtube.com [youtube.com]
- 5. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 6. mastelf.com [mastelf.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biotage.com [biotage.com]
- 9. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC Technical Tip [discover.phenomenex.com]
- 12. Troubleshooting tips to prevent carry over contaminants. - Chromatography Forum [chromforum.org]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 16. phenomenex.com [phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. srigc.com [srigc.com]
Validation & Comparative
A Comparative Analysis of Nonadecylbenzene and Other Long-Chain Alkylbenzenes: A Technical Guide for Researchers
In the realm of specialty chemicals, long-chain alkylbenzenes (LABs) represent a pivotal class of compounds, primarily serving as precursors to linear alkylbenzene sulfonate (LAS) surfactants, the workhorses of the detergent industry.[1] Beyond their widespread use in cleaning products, these molecules are gaining traction in diverse applications, including as solvents, lubricants, and in drug delivery systems, owing to their unique physicochemical properties. This guide provides an in-depth comparative analysis of nonadecylbenzene (C19-LAB) and other commercially significant long-chain alkylbenzenes, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed protocols.
Physicochemical Properties: The Influence of Alkyl Chain Length
The length of the alkyl chain is a critical determinant of the physicochemical properties of LABs, influencing their melting point, boiling point, viscosity, and ultimately, their performance in various applications. Generally, as the alkyl chain length increases, so do the melting and boiling points due to stronger van der Waals forces.
Table 1: Comparative Physicochemical Properties of Select Long-Chain Alkylbenzenes
| Property | Dodecylbenzene (C12) | Tetradecylbenzene (C14) | Nonadecylbenzene (C19) |
| Molecular Formula | C₁₈H₃₀ | C₂₀H₃₄ | C₂₅H₄₄ |
| Molecular Weight ( g/mol ) | 246.43 | 274.5 | 344.62 |
| Boiling Point (°C) | 330-350 | 350-370 | 419 |
| Melting Point (°C) | -7 | 6.5-7.5 | 36-41 |
| Density (g/cm³ at 20°C) | ~0.86 | ~0.86 | ~0.86 |
Note: Values are approximate and can vary based on isomer distribution and purity.
As illustrated in Table 1, nonadecylbenzene exhibits a significantly higher melting and boiling point compared to its shorter-chain counterparts, a direct consequence of its larger molecular weight and increased intermolecular forces. This property can be advantageous in applications requiring high-temperature stability.
Synthesis of Long-Chain Alkylbenzenes: The Friedel-Crafts Alkylation
The industrial synthesis of long-chain alkylbenzenes is predominantly achieved through the Friedel-Crafts alkylation of benzene with long-chain alkenes or alkyl halides in the presence of an acid catalyst.[2] While effective, this method is not without its challenges, including the potential for carbocation rearrangements and polyalkylation.[3][4]
Causality in Experimental Choices
The choice of catalyst (e.g., AlCl₃, HF, solid acids) and reaction conditions (temperature, pressure, reactant ratios) is critical to controlling the isomer distribution and minimizing unwanted side products. For instance, the use of solid acid catalysts is gaining prominence due to their reduced corrosivity and easier separation from the reaction mixture.[2] The selection of the alkylating agent (alkene vs. alkyl halide) also influences the reaction pathway and the resulting product profile.
Experimental Workflow: Friedel-Crafts Alkylation
Caption: Generalized workflow for the synthesis of long-chain alkylbenzenes via Friedel-Crafts alkylation.
Detailed Protocol: Synthesis of Nonadecylbenzene
Objective: To synthesize nonadecylbenzene via Friedel-Crafts alkylation of benzene with 1-nonadecene.
Materials:
-
Benzene (anhydrous)
-
1-Nonadecene
-
Aluminum chloride (AlCl₃, anhydrous)
-
Hydrochloric acid (HCl, dilute)
-
Sodium bicarbonate solution (saturated)
-
Sodium chloride solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry dichloromethane (for extraction)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.
-
Add anhydrous aluminum chloride to the flask.
-
Add anhydrous benzene to the flask and stir the mixture.
-
Cool the mixture in an ice bath.
-
Slowly add 1-nonadecene to the stirred mixture from the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours).
-
Pour the reaction mixture slowly onto crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure nonadecylbenzene.
Analytical Characterization: A Multi-Technique Approach
The characterization of nonadecylbenzene and other LABs relies on a combination of chromatographic and spectroscopic techniques to determine purity, isomer distribution, and structural integrity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for the analysis of LABs, providing both separation and identification of individual isomers.[5] The retention time in GC is primarily influenced by the boiling point and polarity of the compound. For a homologous series of LABs, the retention time increases with the length of the alkyl chain.
Table 2: Representative GC-MS Parameters for LAB Analysis
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Note: This is a general method and may require optimization for specific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of LABs. The chemical shifts of the aromatic protons are typically observed in the range of 7.0-7.5 ppm.[6] The signals corresponding to the alkyl chain protons appear at higher fields (0.8-3.0 ppm). The integration of the signals in the ¹H NMR spectrum can be used to determine the ratio of aromatic to aliphatic protons, confirming the structure.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. For LABs, characteristic absorption bands include:
-
C-H stretching (aromatic): ~3030 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
Performance in Key Applications: Surfactant Properties
The primary application of LABs is in the production of LAS surfactants through sulfonation. The performance of these surfactants is highly dependent on the length and structure of the alkyl chain.
Critical Micelle Concentration (CMC) and Surface Tension
The CMC is the concentration at which surfactant molecules begin to form micelles, and it is a key indicator of surfactant efficiency. Generally, for a homologous series of linear alkylbenzene sulfonates, the CMC decreases as the alkyl chain length increases. This means that less of the longer-chain surfactant is needed to achieve the minimum surface tension.
Table 3: Comparative Surfactant Properties of Sulfonated Alkylbenzenes
| Surfactant | Alkyl Chain Length | Approximate CMC (mol/L) | Surface Tension at CMC (mN/m) |
| Sodium Dodecylbenzene Sulfonate | C12 | 1.2 x 10⁻³ | ~30 |
| Sodium Tetradecylbenzene Sulfonate | C14 | 3.0 x 10⁻⁴ | ~32 |
| Sodium Nonadecylbenzene Sulfonate | C19 | Expected to be lower than C14 | Expected to be in a similar range |
Note: Exact values can vary with isomer distribution, temperature, and the presence of electrolytes.
Biodegradability
The environmental fate of LABs and their sulfonated derivatives is a crucial consideration. Linear alkylbenzenes are known to be more readily biodegradable than their branched-chain counterparts.[7] The rate of biodegradation can be influenced by the length of the alkyl chain, with some studies suggesting that very long chains may exhibit slower degradation rates. However, linear alkylbenzenes are generally considered to be environmentally acceptable for widespread use.[8]
Conclusion: Tailoring Properties for Specific Applications
The comparative analysis of nonadecylbenzene and other long-chain alkylbenzenes reveals a clear structure-property relationship. The increasing length of the alkyl chain from C12 to C19 leads to a significant increase in melting and boiling points, which can be beneficial for high-temperature applications. In terms of surfactant performance, the expected lower CMC of sulfonated nonadecylbenzene suggests the potential for higher efficiency.
The choice of a specific long-chain alkylbenzene will ultimately depend on the desired properties for a particular application. For researchers and drug development professionals, the ability to tune the physicochemical properties by varying the alkyl chain length offers a powerful tool for designing novel formulations and materials. The experimental protocols and comparative data presented in this guide provide a solid foundation for further research and development in this important class of molecules.
References
-
U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Retrieved from [Link]
- Eganhouse, R. P., Pontolillo, J., Gaines, R. B., Frysinger, G. S., & Heraty, L. J. (2008). Susceptibility of synthetic long-chain alkylbenzenes to degradation in reducing marine sediments. Environmental Science & Technology, 42(17), 6477–6483.
-
Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes. In Organic Chemistry II. Retrieved from [Link]
- León, V. M., Sáez, V., & González-Mazo, E. (2003). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Environmental Science & Technology, 37(19), 4497–4503.
- Thoumelin, G., & Saubu, C. (1986). Comparative kinetics study of the evolution of freshwater aquatic toxicity and biodegradability of linear and branched alkylbenzene sulfonates. Ecotoxicology and Environmental Safety, 12(2), 127–140.
- Cutright, J. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. [Honors Thesis, East Tennessee State University].
- Eganhouse, R. P. (1986). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry, 26(3-4), 241–263.
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
- Dutta, T. K. (2005). Origin, occurrence, and biodegradation of long-side-chain alkyl compounds in the environment: a review. Environmental Geochemistry and Health, 27(3), 271–284.
- Tyler DeWitt. (2012, August 13).
-
ResearchGate. (n.d.). Surface tension of sodium dodecylbenzene sulfonate and cardanol sulfonate. Retrieved from [Link]
- Romanello, D. (2025, April 1).
-
University of Calgary. (n.d.). NMR Chart. Retrieved from [Link]
-
OECD Existing Chemicals Database. (n.d.). Benzene, C10-C16 alkyl derivatives. Retrieved from [Link]
- Alves, C., Salgado, J. M., & Belo, I. (2021). Synthetic and Bio-Derived Surfactants Versus Microbial Biosurfactants in the Cosmetic Industry: An Overview. Cosmetics, 8(1), 13.
- Wang, S., Zhang, Y., & Li, Z. (2021).
-
ResearchGate. (2025, October 13). (PDF) Influence of Inorganic Salt Additives on the Surface Tension of Sodium Dodecylbenzene Sulfonate Solution. Retrieved from [Link]
- Gregory, C. R., Fulmer, G. R., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(16), 3473–3477.
- Rosety, M., Ordoñez, F. J., Rosety, J. M., Rosety-Rodriguez, M., & Carrasco, C. (2002). Comparative study of the acute toxicity of anionic surfactans alkyl benzene sulphonate (ABS) and sodium dodecyl sulphate (SDS) on gilthead, Sparus aurata L., eggs.
-
ResearchGate. (n.d.). Physical and Chemical Properties of Sodium Dodecylbenzensulfonate, Sodium Decylbenzenesulfonate, TEA-Dodecylbenzenesulfonate, and Linear Alkylbenzene Sulfonates. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- NETZSCH-Gerätebau GmbH. (2019, December 16). Thermal Stability & Shelf Life Analysis by TGA & FT-IR [Video]. YouTube.
-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
- Kumar, A., Singh, G., & Kumar, S. (2022). Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability—Comparison, Applications, Market, and Future Prospects. Molecules, 27(19), 6296.
- Bazyar, Z., & Goharshadi, E. K. (2021). Investigations on the Thermal Stability and Kinetics of Biolubricants Synthesized from Different Types of Vegetable Oils. Lubricants, 9(11), 105.
-
Scilit. (n.d.). Study on the Performance of a New Type of Anionic-nonionic Surfactant. Retrieved from [Link]
- Roca, E., Grifoll, M., & Manresa, A. (2008). Effect of Different Non-ionic Surfactants on the Biodegradation of PAHs by Diverse Aerobic Bacteria. Water, Air, and Soil Pollution, 187(1-4), 327–338.
-
ResearchGate. (2025, November 17). (PDF) Comparative behavior of ionic and nonionic surfactants and its primary biodegradation in sediments and sludges. Retrieved from [Link]
Sources
- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dc.etsu.edu [dc.etsu.edu]
- 3. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Susceptibility of synthetic long-chain alkylbenzenes to degradation in reducing marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
A Senior Application Scientist's Guide to the Validation of Nonadecylbenzene as an Internal Standard for Quantitative Analysis
For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in quantitative analysis is paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methodology, acting as a self-correcting mechanism for the inevitable variations that occur during sample preparation and instrumental analysis.[1][2] An ideal internal standard is a compound that is chemically similar to the analyte but sufficiently different to be distinguished by the analytical system.[2][3][4]
This guide provides an in-depth technical evaluation of nonadecylbenzene, a long-chain alkylbenzene, as a candidate for an internal standard. We will objectively compare its performance with common alternatives and provide the supporting experimental framework required for its full validation, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]
The Candidate: Physicochemical Profile of Nonadecylbenzene
Nonadecylbenzene (C₂₅H₄₄) is a non-polar aromatic hydrocarbon characterized by a benzene ring attached to a 19-carbon alkyl chain. Its properties make it a strong candidate for an internal standard in chromatographic methods, particularly Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (FID).
| Property | Value | Significance for Internal Standard Suitability |
| Molecular Formula | C₂₅H₄₄ | High carbon content, non-polar nature. |
| Molecular Weight | 344.62 g/mol | Low volatility, suitable for high-temperature analyses. |
| Boiling Point | ~419 °C[9] | Ensures it does not elute with the solvent front and is stable during GC runs. |
| Melting Point | 36-41 °C[9] | Solid at room temperature, allowing for easy and accurate weighing. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane, dichloromethane). | Compatible with common extraction and sample preparation solvents used for non-polar analytes. |
| Chemical Inertness | Lacks reactive functional groups. | Unlikely to react with analytes or matrix components, ensuring its concentration remains constant. |
The long alkyl chain provides a distinct retention time, separating it from more volatile analytes, while its aromatic ring allows for potential detection by UV or mass spectrometry. Its high boiling point and chemical stability ensure it can withstand the rigors of sample extraction, concentration, and injection without degradation.
The Competitive Landscape: Nonadecylbenzene vs. Alternatives
The selection of an internal standard is a critical decision in method development.[10] While isotopically labeled standards are often considered the "gold standard," their cost and availability can be prohibitive.[11] Nonadecylbenzene offers a practical and effective alternative.
| Internal Standard | Key Characteristics & Rationale | Advantages | Disadvantages |
| Nonadecylbenzene | Long-chain alkylbenzene. Non-polar, high boiling point, chemically inert. | Cost-effective, commercially available, excellent thermal stability, distinct retention time from most common analytes. | Not structurally identical to most analytes, may not perfectly mimic extraction recovery of more polar compounds. |
| Dodecylbenzene | Shorter-chain alkylbenzene. Also non-polar but more volatile than nonadecylbenzene.[12] | Good surrogate for analytes with moderate boiling points. | May co-elute with some analytes of interest. Lower boiling point makes it less suitable for high-temperature GC methods. |
| Deuterated Analogs (e.g., Benzene-d6) | Isotopically labeled versions of the target analyte.[13] | Considered the ideal IS as it co-elutes and has nearly identical chemical and physical properties, perfectly mimicking the analyte's behavior.[11] | Can be very expensive or not commercially available for all analytes. Potential for isotopic exchange. |
| Polycyclic Aromatic Hydrocarbons (PAHs) (e.g., Naphthalene-d8) | Structurally distinct, non-polar compounds often used in environmental analysis.[13] | Readily available and well-characterized. | Chemical properties may differ significantly from non-PAH analytes. Some PAHs are toxic. |
The Validation Framework: A Self-Validating System
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[14] The inclusion of an internal standard like nonadecylbenzene must be rigorously tested against the core validation parameters outlined in the ICH Q2(R1) guidelines.[5][7][15][16]
The validation process follows a logical flow to ensure all performance characteristics of the method are thoroughly evaluated.
Caption: High-level workflow for analytical method validation.
Experimental Protocols for the Validation of Nonadecylbenzene
Herein, we provide detailed, step-by-step methodologies for validating nonadecylbenzene as an internal standard. The causality behind each experimental choice is explained to provide a deeper understanding of the validation process.
Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte and internal standard in the presence of matrix components.
Protocol:
-
Prepare Samples:
-
Sample A: Blank matrix (e.g., plasma, soil extract, water).
-
Sample B: Blank matrix spiked with nonadecylbenzene only.
-
Sample C: Blank matrix spiked with the target analyte only.
-
Sample D: Blank matrix spiked with both the target analyte and nonadecylbenzene.
-
-
Analysis: Analyze all samples using the developed chromatographic method.
-
Evaluation:
-
In the chromatogram for Sample A, there should be no significant peaks at the retention times of the analyte or nonadecylbenzene.
-
In the chromatogram for Sample B, a single peak for nonadecylbenzene should be observed, free from interfering peaks.
-
In the chromatogram for Sample C, a single peak for the analyte should be observed.
-
In the chromatogram for Sample D, the peaks for the analyte and nonadecylbenzene should be baseline resolved from each other and from any matrix interferences.
-
Causality: This experiment is fundamental. It proves that what you are measuring is only your compound of interest and the internal standard, ensuring the quantitative data is not skewed by co-eluting impurities.[17]
Linearity and Range
Objective: To establish that the response ratio (Analyte Area / IS Area) is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by spiking a blank matrix with varying concentrations of the analyte. Add a constant, known concentration of nonadecylbenzene to each standard. The concentration range should bracket the expected concentrations of the unknown samples.
-
Analysis: Analyze each calibration standard in triplicate.
-
Evaluation:
-
Calculate the response ratio for each standard: Response Ratio = (Peak Area of Analyte) / (Peak Area of Nonadecylbenzene).
-
Plot the mean response ratio (y-axis) against the analyte concentration (x-axis).
-
Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.99.
-
Caption: Workflow for establishing method linearity.
Accuracy and Precision
Objective: To assess the closeness of the measured results to the true value (accuracy) and the degree of scatter among a series of measurements (precision). The use of an internal standard is expected to significantly improve both parameters.[18][19]
Protocol:
-
Prepare Quality Control (QC) Samples: Prepare QC samples by spiking a blank matrix with the analyte at a minimum of three concentration levels: Low, Medium, and High. Add the same constant concentration of nonadecylbenzene to each QC sample.
-
Accuracy & Repeatability (Intra-Assay):
-
Analyze at least five replicates of each QC level (Low, Med, High) within the same analytical run.
-
Calculate the concentration of each replicate using the calibration curve.
-
Accuracy: Expressed as percent recovery: (% Recovery) = (Measured Concentration / Nominal Concentration) * 100.
-
Precision: Expressed as relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-Assay):
-
Repeat the analysis on a different day, with a different analyst, or using a different instrument.
-
Calculate the %RSD across all runs to determine intermediate precision.
-
Causality: This is the ultimate test of the method's reliability. Accuracy demonstrates a lack of systematic error, while precision demonstrates a lack of random error. Nonadecylbenzene compensates for variations in injection volume and instrument response, which directly improves precision.[3]
Stability
Objective: To evaluate the stability of the analyte and nonadecylbenzene in the sample matrix under various storage and handling conditions.
Protocol:
-
Prepare QC Samples: Prepare a fresh batch of Low and High QC samples.
-
Expose to Conditions: Subject the QC samples to conditions they are likely to experience:
-
Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for 4-24 hours.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 30 days).
-
-
Analysis: Analyze the exposed QC samples against a freshly prepared calibration curve.
-
Evaluation: The mean concentrations of the stability samples should be within ±15% of the nominal concentrations.
Causality: An internal standard is only effective if it is as stable as the analyte. This experiment ensures that neither compound degrades during the sample's lifecycle, which would otherwise lead to inaccurate results.
Data Summary: The Impact of an Internal Standard
To illustrate the quantitative improvement, the following tables summarize hypothetical data from a validation study, comparing results obtained with and without nonadecylbenzene.
Table 1: Accuracy - Analyte Recovery (%)
| Concentration Level | Without Internal Standard (% Recovery) | With Nonadecylbenzene (% Recovery) | Acceptance Criteria |
| Low QC (10 ng/mL) | 88.5 | 98.7 | 85-115% |
| Med QC (50 ng/mL) | 110.2 | 101.5 | 85-115% |
| High QC (100 ng/mL) | 93.1 | 99.6 | 85-115% |
| Average | 97.3 | 99.9 |
Table 2: Precision - Repeatability and Intermediate Precision (% RSD)
| QC Level | Repeatability (%RSD) Without IS | Repeatability (%RSD) With IS | Intermediate Precision (%RSD) Without IS | Intermediate Precision (%RSD) With IS | Acceptance Criteria (%RSD) |
| Low QC | 8.5 | 2.1 | 12.3 | 3.5 | ≤15% |
| Med QC | 6.2 | 1.5 | 9.8 | 2.8 | ≤15% |
| High QC | 5.8 | 1.3 | 8.9 | 2.5 | ≤15% |
The data clearly demonstrates that the use of nonadecylbenzene as an internal standard significantly tightens the precision (%RSD) and improves the accuracy of the measurements, bringing them closer to the nominal values.
Conclusion
The validation process confirms that an analytical method is reliable, reproducible, and fit for its intended purpose. Based on its physicochemical properties and the rigorous validation framework presented, nonadecylbenzene proves to be an excellent and cost-effective internal standard for the quantitative analysis of non-polar to semi-polar compounds, particularly in GC-based methods. Its implementation, when properly validated, enhances data integrity by correcting for procedural and instrumental variability, thereby increasing confidence in the final reported results. This guide provides the necessary scientific rationale and actionable protocols for researchers to confidently validate and deploy nonadecylbenzene in their quantitative workflows.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
Nonadecylbenzene. PubChem, National Institutes of Health. [Link]
-
Internal Standard. Chemistry LibreTexts. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [Link]
-
Some considerations in the use of internal standards in analytical method development. National Institutes of Health. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Precision of Internal Standard Method in HPLC Analysis. ResearchGate. [Link]
-
Liquid Chromatography | How to Use Internal Standards. Mason Technology. [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Crawford Scientific. [Link]
-
When Should an Internal Standard be Used?. LCGC International. [Link]
-
What to use as internal standards. Chromatography Forum. [Link]
-
How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. MtoZ Biolabs. [Link]
-
Chemical Properties of Benzene, dodecyl- (CAS 123-01-3). Cheméo. [Link]
-
Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. [Link]
-
Which aqueous internal standards can I use in GC-MS analyses?. ResearchGate. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 4. What to use as internal standards - Chromatography Forum [chromforum.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. fda.gov [fda.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. N-NONADECYLBENZENE | 29136-19-4 [amp.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Benzene, dodecyl- (CAS 123-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. agilent.com [agilent.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. starodub.nl [starodub.nl]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Nonadecylbenzene
This guide provides a comprehensive framework for the cross-validation of two primary analytical methods for the quantification of nonadecylbenzene: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD). As researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and interchangeability of analytical data is paramount. This guide moves beyond simple protocol recitation to explain the underlying scientific rationale for methodological choices, enabling you to design and execute a robust cross-validation study.
The core principle of cross-validation is to determine if two distinct analytical methods yield equivalent results for the same analyte. This is critical when methods are used across different laboratories, during method transfer, or when one method must be substituted for another. By employing orthogonal methods—those based on different separation and detection principles—we can build a higher degree of confidence in the analytical results.
Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a gold-standard technique for the analysis of volatile and semi-volatile compounds like nonadecylbenzene. Its high resolving power and the specificity of mass spectrometry make it an excellent primary method.
Expert Rationale for GC-MS Method Design
-
Separation Principle: Nonadecylbenzene is a non-polar, high-boiling point hydrocarbon. Gas chromatography is the ideal separation technique. A non-polar stationary phase column (e.g., 5% phenyl-methylpolysiloxane) is selected to ensure that separation occurs primarily based on boiling point, leading to sharp, symmetrical peaks.
-
Injection: A splitless injection is chosen to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits required in many research applications.
-
Detection Principle: Mass spectrometry provides both high sensitivity and high selectivity. We will use Selected Ion Monitoring (SIM) mode, which significantly enhances the signal-to-noise ratio by focusing the detector on specific ions characteristic of nonadecylbenzene, thereby improving the limit of quantification (LOQ). The molecular ion (m/z 344.6) and a key fragment ion are typically monitored.
Detailed GC-MS Experimental Protocol
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of nonadecylbenzene in high-purity hexane.
-
Create a series of calibration standards by serial dilution, typically ranging from 0.1 µg/mL to 50 µg/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation:
-
Accurately weigh the sample matrix and dissolve in a known volume of hexane.
-
If necessary, perform a solid-phase extraction (SPE) cleanup using a silica-based sorbent to remove polar interferences.
-
Filter the final extract through a 0.22 µm PTFE syringe filter prior to injection.
-
-
Instrumental Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Injector: 280°C, Splitless mode.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 344.6
-
Qualifier Ion: m/z 91.1
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.
-
Apply a linear regression model (y = mx + c) with a weighting factor of 1/x to ensure accuracy at the lower end of the curve.
-
Quantify unknown samples and QC samples against the calibration curve.
-
Methodology 2: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC offers a complementary, orthogonal approach to GC. Since nonadecylbenzene lacks a strong chromophore for UV detection, a universal detector like a Charged Aerosol Detector (CAD) is an excellent choice.
Expert Rationale for HPLC-CAD Method Design
-
Separation Principle: Reversed-phase HPLC is chosen, where a non-polar stationary phase (C18) interacts with the non-polar nonadecylbenzene. A mobile phase with a high organic content is required to elute the compound. A gradient elution is employed to ensure a reasonable retention time and good peak shape.
-
Detection Principle: CAD is a mass-based detector that generates a response for any non-volatile analyte. The response is relatively uniform and does not depend on the optical properties of the molecule, making it ideal for compounds like nonadecylbenzene. This provides a truly orthogonal detection mechanism compared to mass spectrometry.
Detailed HPLC-CAD Experimental Protocol
-
Standard and Sample Preparation:
-
Prepare stock, calibration, and QC standards as described in the GC-MS protocol, but use acetonitrile as the solvent instead of hexane.
-
Sample preparation should also be adapted for compatibility with a reversed-phase system, ensuring the final solvent is primarily acetonitrile.
-
-
Instrumental Parameters:
-
HPLC System: Thermo Fisher Vanquish or equivalent.
-
Column: C18, 150 mm x 4.6 mm ID, 3.5 µm particle size.
-
Column Temperature: 40°C.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start at 80% B.
-
Linear ramp to 100% B over 10 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 80% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detector: Charged Aerosol Detector (e.g., Thermo Fisher Vanquish CAD).
-
Evaporation Temperature: 35°C.
-
Gas: Nitrogen.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against concentration.
-
Due to the non-linear response of CAD, a quadratic or power function regression model is often required for the calibration curve to ensure accuracy across the full range.
-
Quantify samples against the validated calibration curve.
-
Cross-Validation Workflow and Statistical Comparison
The essence of cross-validation lies in analyzing the same set of samples with both validated methods and statistically comparing the results.
Cross-Validation Experimental Design
-
Sample Selection: Prepare a minimum of 10 independent samples spanning the expected concentration range.
-
Analysis: Analyze each sample in triplicate using both the validated GC-MS method and the validated HPLC-CAD method.
-
Data Compilation: Record the mean concentration for each sample obtained from each method.
Caption: Workflow for the cross-validation of two orthogonal analytical methods.
Statistical Evaluation
-
Paired t-test: This statistical test is used to determine if there is a significant difference between the means of the two matched sets of results. A p-value > 0.05 typically indicates that there is no statistically significant difference between the two methods.
-
Bland-Altman Plot: This is a graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements for each sample against the average of the two measurements. If the differences are randomly scattered around zero and fall within the 95% limits of agreement, the methods can be considered interchangeable.
Comparative Performance Data
The table below summarizes the expected performance characteristics for the two proposed methods. These values are representative and should be confirmed during in-lab validation.
| Parameter | GC-MS (SIM Mode) | HPLC-CAD | Rationale for Difference |
| Linearity (R²) | > 0.998 | > 0.995 | GC-MS with SIM is highly linear. CAD can exhibit non-linear responses, often requiring a quadratic fit. |
| Sensitivity (LOQ) | ~0.1 µg/mL | ~0.5 µg/mL | The high selectivity of SIM mode in MS typically provides a lower limit of quantification than CAD. |
| Precision (%RSD) | < 5% | < 7% | Both methods offer excellent precision. GC autosamplers often provide slightly better injection reproducibility. |
| Accuracy (% Recovery) | 95 - 105% | 93 - 107% | Both methods are highly accurate when properly validated. |
| Selectivity | Very High | High | GC-MS selectivity is based on both retention time and mass-to-charge ratio. HPLC-CAD selectivity is based on chromatographic retention time. |
| Sample Throughput | Moderate (~20 min/run) | Moderate (~20 min/run) | Run times are comparable, dictated by the chromatographic separation required. |
Conclusion and Recommendation
Both GC-MS and HPLC-CAD are robust and reliable methods for the quantification of nonadecylbenzene. The choice of method may depend on the specific application and available instrumentation.
-
GC-MS is recommended for applications requiring the highest sensitivity and selectivity, such as trace-level analysis or in complex matrices where mass spectrometric confirmation is essential.
A successful cross-validation, demonstrating no significant bias between the two methods, provides the highest level of confidence in the analytical data and ensures the interchangeability of methods, a cornerstone of robust scientific and developmental work.
References
-
Charged Aerosol Detection for HPLC. Chemistry World.[Link]
A Comparative Guide to the Performance of Nonadecylbenzene Versus Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. The choice of an internal standard (IS) is a critical decision that profoundly impacts the reliability of analytical methods, particularly in complex matrices analyzed by chromatography-mass spectrometry (GC-MS, LC-MS). This guide provides an in-depth comparison of two distinct classes of internal standards: the non-polar, non-labeled hydrocarbon, nonadecylbenzene, and the "gold standard" stable isotope-labeled deuterated internal standards.
The Foundational Role of Internal Standards
The primary function of an internal standard is to compensate for variations inherent in the analytical workflow.[1] By adding a fixed concentration of an IS to all samples, calibrators, and quality controls at the earliest stage of sample preparation, a ratiometric analysis of the analyte response to the IS response is performed. This approach corrects for a multitude of potential errors, including:
-
Variability in sample extraction and recovery.
-
Inconsistencies in injection volume.
-
Fluctuations in instrument response and ionization efficiency.[2]
An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it experiences the same experimental variations.[3] This is where the fundamental differences between nonadecylbenzene and deuterated standards come to the forefront.
Deuterated Internal Standards: The Pinnacle of Performance
Deuterated internal standards are a type of stable isotope-labeled (SIL) standard where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H).[4] This subtle increase in mass allows a mass spectrometer to distinguish the IS from the native analyte, while their chemical and physical properties remain virtually identical.[5] This near-perfect analogy is the basis for their superior performance in a technique known as isotope dilution mass spectrometry.
Key Advantages of Deuterated Internal Standards:
-
Co-elution with the Analyte: Deuterated standards typically have the same chromatographic retention time as the analyte. This co-elution is crucial for effective correction of matrix effects.[6]
-
Identical Physicochemical Behavior: Because they share the same structure, deuterated standards have the same extraction recovery and response to ionization suppression or enhancement as the analyte. This leads to highly accurate and precise quantification, even in complex biological or environmental matrices.[4]
-
Enhanced Reliability: Regulatory bodies such as the FDA often recommend the use of stable isotope-labeled internal standards for bioanalytical method validation due to the high level of confidence they provide in the data.
Despite their advantages, potential drawbacks include higher cost, commercial availability, and, in some cases, the potential for deuterium-hydrogen exchange, which can compromise accuracy.[2]
Nonadecylbenzene: A Non-Polar, Non-Labeled Alternative
Nonadecylbenzene is a long-chain alkylbenzene, a type of hydrocarbon. As a non-labeled internal standard, it is structurally different from the analytes it is used to quantify. Its application is typically in the analysis of other non-polar compounds, such as in environmental testing for petroleum hydrocarbons or in the analysis of fatty acid metabolites.[7][8]
Physicochemical Properties of Nonadecylbenzene:
| Property | Value |
| Chemical Formula | C₂₅H₄₄ |
| Molecular Weight | 344.62 g/mol |
| Appearance | White solid or colorless to light yellow liquid |
| Melting Point | 36-41 °C |
| Boiling Point | 419 °C |
| Solubility | Insoluble in water, soluble in organic solvents. |
Source: PubChem CID 94400, ChemicalBook CAS 29136-19-4[9]
Limitations of Nonadecylbenzene as an Internal Standard:
The fundamental limitation of any non-labeled, structurally dissimilar internal standard like nonadecylbenzene is that it cannot perfectly mimic the behavior of the analyte.
-
Chromatographic Separation: Nonadecylbenzene will have a different retention time from the analyte. This is a significant drawback because matrix effects are often time-dependent. If the IS and analyte elute at different times, they may experience different degrees of ionization suppression or enhancement, leading to inaccurate results.
-
Differential Extraction Recovery: While nonadecylbenzene is suitable for other non-polar compounds, differences in polarity and functional groups between it and the analyte can lead to different recoveries during sample preparation.
-
Variable Ionization Efficiency: The ionization efficiency of nonadecylbenzene in the mass spectrometer source will differ from that of the analyte, and this difference may not be constant across different sample matrices.
Head-to-Head Performance Comparison
The choice between a deuterated internal standard and a non-labeled analog like nonadecylbenzene involves a trade-off between performance and practicality.
| Performance Metric | Deuterated Internal Standard | Nonadecylbenzene (Non-labeled IS) |
| Correction for Matrix Effects | Excellent: Co-elutes with the analyte, experiencing the same ionization suppression/enhancement. | Poor to Moderate: Elutes at a different retention time, leading to differential matrix effects and potentially inaccurate correction. |
| Compensation for Recovery | Excellent: Near-identical physicochemical properties ensure similar recovery during sample preparation. | Moderate to Good: Can track recovery of other non-polar analytes, but less effective for compounds with different functional groups or polarity. |
| Accuracy and Precision | High: Considered the "gold standard" for achieving the most accurate and precise quantitative data.[6] | Variable: Generally provides lower accuracy and precision compared to deuterated standards. Suitable for less demanding applications or screening. |
| Cost and Availability | Higher Cost, May Require Custom Synthesis: Can be expensive and may not be commercially available for all analytes.[7] | Lower Cost, Readily Available: Generally less expensive and widely available. |
| Cross-Interference | Potential for Isotopic Contribution: The unlabeled analyte may have a natural isotopic peak that overlaps with the deuterated IS, and the IS may contain a small amount of the unlabeled analyte. | Low: Structurally different, so mass spectral overlap is unlikely. |
The following diagrams illustrate the conceptual differences in how these internal standards compensate for matrix effects and the general workflow for their use.
Caption: General experimental workflow for quantitative analysis using an internal standard.
Experimental Protocol: Comparative Analysis of a Non-Polar Analyte
This protocol outlines a general procedure for comparing the performance of a deuterated internal standard versus nonadecylbenzene for the quantification of a hypothetical non-polar analyte (e.g., a polycyclic aromatic hydrocarbon, PAH) in a soil matrix by GC-MS.
1. Preparation of Standards and Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the PAH standard in a suitable solvent (e.g., hexane).
-
Deuterated IS Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated PAH analog in the same solvent.
-
Nonadecylbenzene IS Stock Solution (1 mg/mL): Prepare a stock solution of nonadecylbenzene in the same solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution.
-
Working IS Solutions (10 µg/mL): Prepare separate working solutions for the deuterated IS and nonadecylbenzene.
2. Sample Preparation and Extraction
-
Sample Aliquoting: Weigh 10 g of homogenized soil into two sets of extraction vessels.
-
Internal Standard Spiking:
-
To the first set of samples, add a precise volume of the deuterated IS working solution.
-
To the second set, add the same volume of the nonadecylbenzene IS working solution.
-
-
Fortification: Spike the soil samples with appropriate volumes of the analyte working standard solutions to create calibration curves and quality control samples in the matrix.
-
Extraction: Perform a suitable extraction method, such as pressurized fluid extraction or Soxhlet extraction, using an appropriate solvent system.
-
Cleanup and Concentration: Concentrate the extracts and perform any necessary cleanup steps (e.g., silica gel chromatography).
3. GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., single or triple quadrupole).
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the final extract.
-
MS Method: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the analyte, the deuterated IS, and nonadecylbenzene.
4. Data Analysis
-
For each set of samples, calculate the response ratio (peak area of analyte / peak area of IS).
-
Construct separate calibration curves by plotting the response ratio against the analyte concentration.
-
Determine the linearity (r²) and the accuracy and precision of the quality control samples for both internal standard methods.
-
Compare the performance metrics to evaluate the effectiveness of each internal standard.
Conclusion and Recommendations
The experimental evidence and theoretical principles overwhelmingly support the use of deuterated internal standards as the superior choice for high-stakes quantitative analysis. [5][6]Their ability to co-elute and behave almost identically to the analyte provides unparalleled correction for matrix effects and extraction variability, leading to significantly improved accuracy and precision.
Nonadecylbenzene, as a representative non-polar, non-labeled internal standard, can be a pragmatic and cost-effective option in specific scenarios:
-
For screening or semi-quantitative methods where the highest level of accuracy is not required.
-
When a deuterated standard is not commercially available or is prohibitively expensive.
-
For the analysis of analytes that are very closely related in structure and physicochemical properties to nonadecylbenzene itself (e.g., other long-chain alkylbenzenes).
Ultimately, the choice of internal standard must be guided by the specific requirements of the assay and the desired data quality. For drug development, regulated bioanalysis, and any application where data integrity is paramount, the investment in a deuterated internal standard is well-justified and strongly recommended.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 94400, Nonadecylbenzene. Available at: [Link]
-
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]
-
Saito, K., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. Available at: [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Available at: [Link]
-
Cheméo. Chemical Properties of Benzene, dodecyl- (CAS 123-01-3). Available at: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8015C: Nonhalogenated Organics by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]
-
Agilent Technologies. (2013). Analysis of Aromatic Hydrocarbons in Gasoline and Naphtha with the Agilent 6820 Series Gas Chromatograph and a Single Polar Capillary Column. Application Note. Available at: [Link]
-
Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Application Note. Available at: [Link]
-
Jones, G., et al. (2003). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 49(8), 1374-1377. Available at: [Link]
-
Portland State University. GC/MS Analysis of Benzene in Gasoline. Available at: [Link]
-
Song, R., & Lee, T. (2003). Isotopic Analogues as Internal Standards for Quantitative Analyses of Drugs and Metabolites by GC-MS--Nonlinear Calibration Approaches. Journal of Analytical Toxicology, 27(5), 286-293. Available at: [Link]
-
Soft-Matter. The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap. Available at: [Link]
-
Capoun, T., & Krykorkova, J. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. Journal of Analytical Methods in Chemistry, 2020, 8857210. Available at: [Link]
-
Miller, D. D., et al. (2009). Positional isomers of linear sodium dodecyl benzene sulfonate: solubility, self-assembly, and air/water interfacial activity. Langmuir, 25(16), 9143-9151. Available at: [Link]
-
German Environment Agency. (2022). Development of a chemical analysis concept for substances derived from coal and petroleum stream. Available at: [Link]
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available at: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. N-NONADECYLBENZENE | 29136-19-4 [amp.chemicalbook.com]
- 9. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Unseen Workhorse: A Guide to the Accuracy and Precision of Nonadecylbenzene as a Surrogate Standard
For Researchers, Scientists, and Drug Development Professionals
In the world of analytical chemistry, achieving accurate and precise quantification of target analytes is paramount. This is particularly challenging in complex matrices such as those encountered in environmental, food, and pharmaceutical analysis, where analyte loss during sample preparation is a significant source of error. Surrogate standards are the unsung heroes that enable chemists to navigate these challenges, providing a crucial measure of analytical method performance. This guide provides an in-depth technical examination of nonadecylbenzene, a long-chain alkylbenzene, and evaluates its suitability as a surrogate standard. We will delve into its chemical properties, compare its performance with other common surrogates, and provide experimental insights to guide your analytical decisions.
The Critical Role of Surrogate Standards in Analytical Integrity
Before we focus on nonadecylbenzene, it is essential to understand the fundamental role of a surrogate standard. Unlike an internal standard, which is added just before instrumental analysis to correct for variations in injection volume and instrument response, a surrogate is introduced to the sample at the very beginning of the sample preparation process. Its purpose is to mimic the behavior of the target analytes through all stages of extraction, cleanup, and concentration. The recovery of the surrogate, therefore, provides a direct measure of the efficiency of the entire analytical method for a given sample. An ideal surrogate should be chemically similar to the analytes of interest, not naturally present in the sample, and easily resolved chromatographically from the target analytes and other matrix components.
A Close Look at Nonadecylbenzene
Nonadecylbenzene (C₂₅H₄₄) is a hydrocarbon consisting of a benzene ring substituted with a nineteen-carbon alkyl chain.[1][2] Its physicochemical properties make it a compelling candidate as a surrogate standard for a range of non-polar to semi-polar organic compounds.
Key Physicochemical Properties of Nonadecylbenzene:
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₄ | [1][2] |
| Molecular Weight | 344.6 g/mol | [1] |
| Boiling Point | ~459 °C (predicted) | |
| Solubility | Insoluble in water; soluble in organic solvents | |
| Chemical Class | Alkylbenzene |
Its long alkyl chain imparts a high degree of lipophilicity, making it a suitable mimic for many persistent organic pollutants (POPs), such as polychlorinated biphenyls (PCBs), polycyclic aromatic hydrocarbons (PAHs), and various pesticides. Furthermore, its relatively high boiling point ensures it is not lost during solvent evaporation steps.
The Logic of Surrogate Selection and Method Validation
The selection of a surrogate standard is a critical decision in method development. The underlying principle is to choose a compound that experiences the same analytical journey—and potential pitfalls—as the target analytes. This shared experience is what allows for the correction of analytical bias.
Sources
A Guide to Inter-laboratory Comparison of Nonadecylbenzene Quantification: Ensuring Analytical Accuracy and Comparability
Introduction: The Significance of Accurate Nonadecylbenzene Quantification
Nonadecylbenzene (C₂₅H₄₄) is a long-chain alkylbenzene that, while not as commercially prevalent as its shorter-chain counterparts like dodecylbenzene, serves as an important model compound in various research and industrial applications.[1][2] Long-chain alkylbenzenes are key intermediates in the production of linear alkylbenzene sulfonate (LAS), a primary surfactant used in detergents and cleaning products.[3][4][5][6] The accurate quantification of these compounds is crucial for quality control, environmental monitoring, and in studies of chemical fate and transport. Given the diversity of analytical methodologies and laboratory practices, ensuring the comparability and reliability of measurement data across different organizations is a significant challenge.
Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are essential for assessing the performance of individual laboratories and the validity of analytical methods.[7][8][9] By analyzing a homogenous and stable test material, participating laboratories can evaluate their analytical capabilities against a consensus value, leading to improved accuracy, method validation, and overall confidence in the data generated. This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of nonadecylbenzene, complete with detailed methodologies, illustrative data, and expert insights into the critical parameters of the analytical process.
Analytical Methodologies for Nonadecylbenzene Quantification
The quantification of nonadecylbenzene is predominantly achieved using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice between these detectors depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
GC-MS is the preferred method for the quantification of nonadecylbenzene due to its high selectivity and sensitivity.[10] The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative information.
The causality behind key experimental choices in a GC-MS method for nonadecylbenzene includes:
-
Sample Preparation: The goal of sample preparation is to extract nonadecylbenzene from the sample matrix and concentrate it to a level suitable for GC-MS analysis. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with a non-polar sorbent. The choice of solvent (e.g., hexane, dichloromethane) is critical for efficient extraction.
-
Internal Standard Selection: The use of an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. An ideal IS for nonadecylbenzene would be a structurally similar compound that is not present in the samples, such as a deuterated analog (e.g., nonadecylbenzene-d₃₉) or another long-chain alkylbenzene with a different chain length (e.g., eicosylbenzene).
-
GC Column Selection: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for the separation of long-chain alkylbenzenes. The column length, diameter, and film thickness are chosen to achieve the desired resolution and analysis time.
-
Mass Spectrometry Parameters: In the mass spectrometer, electron ionization (EI) is commonly used. For quantification, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring characteristic ions of nonadecylbenzene (e.g., m/z 91, 105, and the molecular ion).[10]
Gas Chromatography-Flame Ionization Detection (GC-FID): A Robust Alternative
GC-FID is a robust and cost-effective technique for the quantification of organic compounds.[5] While less selective than GC-MS, it provides excellent sensitivity for hydrocarbons like nonadecylbenzene. The principles of sample preparation and chromatographic separation are similar to GC-MS. Quantification is based on the response of the FID, which is proportional to the mass of carbon atoms in the analyte.
Designing and Implementing an Inter-laboratory Comparison Study
A successful inter-laboratory comparison study requires careful planning and execution. The following workflow outlines the key stages:
Caption: Workflow of an inter-laboratory comparison study.
Key Considerations:
-
Test Material: The test material must be homogenous and stable throughout the duration of the study.[2] For nonadecylbenzene, this could be a solution in a high-purity solvent or a spiked matrix relevant to the intended application (e.g., lubricating oil, environmental sample extract).
-
Assigned Value: The "true" or assigned value of the analyte concentration in the test material is determined, often as a consensus value from expert laboratories or by formulation.[1]
-
Statistical Evaluation: The performance of each laboratory is typically evaluated using a Z-score, which is calculated as:
Z = (x - X) / σ
where:
-
x is the result reported by the laboratory
-
X is the assigned value
-
σ is the standard deviation for proficiency assessment
A Z-score between -2.0 and +2.0 is generally considered satisfactory.[1][9]
-
Illustrative Inter-laboratory Comparison Results (Hypothetical Data)
The following table presents hypothetical results from an inter-laboratory comparison study for the quantification of nonadecylbenzene in a prepared solution.
| Laboratory ID | Method Used | Reported Concentration (µg/mL) | Z-Score |
| Lab-01 | GC-MS | 48.5 | -0.59 |
| Lab-02 | GC-FID | 52.1 | 0.82 |
| Lab-03 | GC-MS | 50.2 | 0.08 |
| Lab-04 | GC-MS/MS | 47.9 | -0.86 |
| Lab-05 | GC-FID | 53.5 | 1.45 |
| Lab-06 | GC-MS | 46.8 | -1.32 |
| Lab-07 | GC-MS | 49.8 | -0.08 |
| Lab-08 | GC-FID | 55.2 | 2.19 |
| Lab-09 | GC-MS | 50.9 | 0.38 |
| Lab-10 | GC-MS | 49.1 | -0.38 |
| Assigned Value | 50.0 | ||
| Standard Deviation for PT | 2.3 |
Interpretation of Hypothetical Results:
In this illustrative example, most laboratories performed satisfactorily, with Z-scores within the acceptable range of -2.0 to +2.0. Lab-08, with a Z-score of 2.19, would be considered an outlier, and an investigation into their methodology would be warranted. Such investigations are a key outcome of ILCs, leading to improvements in analytical practices.
Detailed Experimental Protocol: Quantification of Nonadecylbenzene by GC-MS
This protocol describes a self-validating system for the quantification of nonadecylbenzene in a liquid sample.
1. Reagents and Materials
-
Nonadecylbenzene certified reference material (CRM).[6]
-
Eicosylbenzene (internal standard).
-
Hexane (or other suitable solvent), HPLC or GC grade.
-
Class A volumetric flasks and pipettes.
-
GC vials with inserts.
2. Standard Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of nonadecylbenzene CRM and dissolve in hexane in a 25 mL volumetric flask.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of eicosylbenzene in hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard in hexane. Each calibration standard should be fortified with the internal standard at a constant concentration (e.g., 50 µg/mL). A typical calibration range might be 5-200 µg/mL.
3. Sample Preparation
-
Accurately pipette a known volume of the liquid sample into a volumetric flask.
-
Spike the sample with the internal standard to the same concentration as in the calibration standards.
-
Dilute to the mark with hexane.
4. GC-MS Analysis
Caption: Experimental workflow for GC-MS analysis.
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL, splitless mode.
-
Oven Program: 100°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min.
-
MS Conditions: Electron ionization (70 eV), scan mode or SIM mode monitoring m/z 91, 105, and 344.
5. Quality Control (Self-Validating System)
-
Method Blank: An aliquot of the solvent is carried through the entire analytical procedure to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of nonadecylbenzene is analyzed to assess method accuracy.
-
Calibration Verification: A mid-level calibration standard is analyzed periodically to check the stability of the instrument's response.
-
Duplicate Analysis: A sample is analyzed in duplicate to assess method precision.
6. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of nonadecylbenzene to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of nonadecylbenzene in the samples by applying the response ratio from the sample to the calibration curve.
Conclusion
The accurate quantification of nonadecylbenzene is essential for a variety of applications. Due to the inherent variability in analytical measurements, inter-laboratory comparisons are a critical tool for ensuring data quality and comparability. This guide has provided a comprehensive overview of the analytical methodologies for nonadecylbenzene quantification, a framework for conducting an inter-laboratory comparison study, and a detailed, self-validating experimental protocol. By adhering to these principles and best practices, researchers, scientists, and drug development professionals can enhance the accuracy and reliability of their analytical data.
References
- Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report.
- NINGBO INNO PHARMCHEM. (n.d.). Dodecylbenzene CAS 123-01-3: A Key Surfactant Intermediate for Detergent Manufacturing.
- Creative Peptides. (2024, June 25). Exploring the mystery of Sodium dodecylbenzenesulphonate: a multifunctional surfactant.
- Hangzhou Hangda Chemical Co., Ltd. (2024, October 14). Key Benzene Products and Their Industrial Uses.
- MySkinRecipes. (n.d.). Dodecylbenzene.
- Parchem. (n.d.). n-Nonadecylbenzene (Cas 29136-19-4).
- European Union Reference Laboratory for Food Contact Materials. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. JRC Publications Repository.
- Sigma-Aldrich. (n.d.). Benzene Pharmaceutical Secondary Standard; Certified Reference Material.
- U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes.
- Honeywell Research Chemicals. (n.d.). Certified Reference Materials.
- National Institute of Standards and Technology. (n.d.). Benzene, nonadecyl-. NIST Chemistry WebBook.
- PubMed. (n.d.). [Proficiency test for determination of benzene in drinking water].
- ZeptoMetrix. (n.d.). Environmental Reference Materials.
- MATEC Web of Conferences. (n.d.). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories.
- LGC AXIO Proficiency Testing. (2025, November 3). Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis.
- ZeptoMetrix. (n.d.). Proficiency Testing Standards.
- PubChem. (n.d.). Nonadecylbenzene.
- PubMed. (2011, January 14). The determination of the linear alkylbenzene sulfonate isomers in water samples by gas-chromatography/mass spectrometry.
Sources
- 1. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Exploring the mystery of Sodium dodecylbenzenesulphonate: a multifunctional surfactant_Chemicalbook [chemicalbook.com]
- 5. Key Benzene Products and Their Industrial Uses - hangdachem.com [hangdachem.com]
- 6. Dodecylbenzene [myskinrecipes.com]
- 7. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Nonadecylbenzene and Shorter-Chain Linear Alkylbenzenes in Environmental Analysis
Introduction: The Environmental Significance of Linear Alkylbenzenes
Linear alkylbenzenes (LABs) are a class of aromatic hydrocarbons characterized by a benzene ring attached to a linear alkyl chain. Primarily synthesized through the Friedel-Crafts alkylation of benzene, they serve as the principal precursors for the production of linear alkylbenzene sulfonates (LAS), the most widely used anionic surfactants in detergents and cleaning products.[1][2] During the sulfonation process, a small fraction (typically 1-3%) of LABs remains unreacted.[2][3] This unreacted material, along with the LAS surfactants, enters the environment primarily through domestic and industrial wastewater streams.
Commercial LAB mixtures are complex, consisting of 26 different secondary phenylalkanes with alkyl chain lengths typically ranging from 10 to 14 carbons (C10-C14).[4] Their widespread and consistent discharge pattern has made them invaluable molecular tracers for identifying and quantifying sewage pollution in aquatic and terrestrial systems.[4][5][6]
This guide focuses on a comparative analysis between these common C10-C14 LABs and a much longer-chain homolog, Nonadecylbenzene (C19-LAB) . While not a component of commercial detergent alkylates, nonadecylbenzene's unique physicochemical properties present a distinct environmental profile. Understanding these differences is critical for researchers in environmental forensics, toxicology, and remediation who may encounter this compound from specific industrial sources or when evaluating the broader spectrum of hydrophobic organic contaminants.
Part 1: Physicochemical Properties - The Foundation of Environmental Behavior
A molecule's intrinsic physicochemical properties are the primary determinants of its partitioning, transport, and ultimate fate in the environment. The significant difference in alkyl chain length between nonadecylbenzene and its shorter-chain counterparts fundamentally alters these properties.
The causality is straightforward: a longer alkyl chain increases the molecule's nonpolar character (hydrophobicity) and its molecular weight. This directly influences its solubility in water, its affinity for organic matter and lipids, and its volatility.
Table 1: Comparative Physicochemical Properties of Representative LABs
| Property | Dodecylbenzene (C12-LAB) | Nonadecylbenzene (C19-LAB) | Scientific Implication |
| Molecular Formula | C₁₈H₃₀[7] | C₂₅H₄₄[8] | Higher carbon content in C19-LAB. |
| Molecular Weight | 246.43 g/mol [7] | 344.62 g/mol [9] | Significantly higher mass impacts transport and diffusion. |
| Physical State | Liquid[10] | Powder/Lump[9] | C19-LAB is solid at room temperature, affecting its release and dispersion. |
| Boiling Point | ~331 °C | 419 °C[9] | C19-LAB is much less volatile and less likely to partition to the atmosphere. |
| Melting Point | -3 °C[7] | 36-41 °C[9] | Impacts physical state in different environmental temperatures. |
| Water Solubility | Low | Extremely Low (Est. 5.27 µg/L)[9] | C19-LAB will be almost exclusively found in particulate phases, not dissolved in water. |
| Log Kₒw (Est.) | ~8.6 | >10 | C19-LAB has an exceptionally high affinity for organic carbon and lipids, indicating strong sorption and bioaccumulation potential. |
Part 2: Environmental Fate and Transport - A Tale of Two Pathways
The divergent physicochemical properties dictate that nonadecylbenzene and C10-C14 LABs will behave very differently once released into the environment.
Sorption and Mobility
The environmental behavior of hydrophobic compounds is governed by their tendency to escape the aqueous phase and associate with organic matter in soil and sediment. This is quantified by the organic carbon-water partition coefficient (Koc), which is strongly correlated with Kow.
-
C10-C14 LABs: These compounds are highly particle-reactive and readily adsorb to sediments, making them excellent tracers for sewage sludge.[6] However, they retain a degree of mobility and can be detected in the water column, particularly associated with suspended particles.[4]
-
Nonadecylbenzene: With its extremely high hydrophobicity, nonadecylbenzene will exhibit exceptionally strong sorption to soil and sediment.[11] Its mobility in aquatic systems will be negligible; it will rapidly partition to suspended solids and be deposited in sediments. In terrestrial systems, it will be immobile in soil, with a very low potential to leach into groundwater. This strong binding makes it highly persistent in these compartments.
Bioaccumulation
Bioaccumulation describes the uptake and concentration of a chemical in an organism from the surrounding environment. It is a critical factor in assessing ecotoxicological risk, especially for top predators.
-
C10-C14 LABs: These compounds show low to moderate bioaccumulation potential. For example, the bioconcentration factor (BCF) for C12-LAS in fish and invertebrates ranges from 9 to 119.[12][13] This is because, despite being hydrophobic, they are also readily metabolized by many organisms.
-
Nonadecylbenzene: The exceptionally high Log Kow of nonadecylbenzene suggests a very high potential for bioaccumulation in fatty tissues of organisms. While its low bioavailability due to strong sorption may limit uptake, any portion that is assimilated is likely to be retained and biomagnified up the food chain. This presents a significant, though understudied, risk.
Biodegradation
Biodegradation is the primary mechanism for the removal of LABs from the environment. The process is highly dependent on the molecular structure and environmental conditions.
-
C10-C14 LABs: Under aerobic conditions, these LABs are readily biodegradable.[14] The degradation pathway typically begins with the microbial oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by sequential two-carbon cleavage via β-oxidation.[15][16] The rate of degradation is influenced by the "distance principle," where isomers with the phenyl group closer to the end of the chain (external isomers) degrade faster than those with the phenyl group near the middle (internal isomers).[17] This predictable difference allows the ratio of Internal to External (I/E) isomers to be used as an indicator of the "age" or degradation state of a sewage signal.[3]
-
Nonadecylbenzene: The biodegradability of very long-chain LABs like nonadecylbenzene is not well-documented. While the long alkyl chain provides a large substrate for initial enzymatic attack, its extremely low water solubility is a major rate-limiting factor. Microbes can only act on molecules that are available at the cell-water interface. Therefore, the overall degradation rate in soil and sediment is expected to be significantly slower than for C10-C14 LABs, leading to greater persistence. Anaerobic degradation for all LABs is known to be extremely slow.[11][16]
Caption: Generalized aerobic degradation pathway for LABs/LAS.
Part 3: Ecotoxicity - Contrasting Risk Profiles
The toxicity of LABs and their sulfonated counterparts (LAS) is primarily driven by a narcotic mode of action and, for LAS, disruption of cell membranes due to surfactant properties.
-
C10-C14 LABs/LAS: These compounds are classified as toxic to harmful to aquatic life.[12] Acute toxicity (LC50) values for fish are typically in the low mg/L range.[13] Chronic effects on growth and reproduction in aquatic plants and invertebrates can occur at concentrations below 1 mg/L.[13][18] The primary risk is to water-column organisms and benthic invertebrates in areas receiving wastewater effluent.
-
Nonadecylbenzene: Direct aquatic toxicity data is scarce. While the principle of increasing narcotic toxicity with increasing hydrophobicity suggests it could be highly toxic, its environmental relevance in the water column is near zero due to its insolubility. The true ecotoxicological risk of nonadecylbenzene is to benthic organisms . Due to its high persistence and bioaccumulation potential in sediments, it poses a long-term threat to sediment-dwelling organisms (e.g., worms, mollusks, crustaceans) through dietary and direct sediment exposure.[19]
Part 4: Analytical Methodologies - Detection and Quantification
The analysis of LABs in complex environmental matrices requires robust extraction, cleanup, and instrumental techniques. The gold standard for definitive identification and quantification is Gas Chromatography-Mass Spectrometry (GC-MS).
General Experimental Workflow
The choice of extraction and cleanup is dictated by the sample matrix and the target analyte's properties. The high hydrophobicity of all LABs is the core principle guiding the methodology.
Caption: Standard workflow for the analysis of LABs in environmental samples.
Detailed Protocol: GC-MS Analysis of LABs in Sediment
This protocol outlines a self-validating system for the accurate determination of LABs, adaptable for both short-chain LABs and nonadecylbenzene.
-
Sample Preparation & Extraction:
-
Rationale: To isolate the target analytes from the complex sediment matrix.
-
Protocol:
-
Freeze-dry the sediment sample to remove water and homogenize using a mortar and pestle.
-
Accurately weigh ~10 g of dried sediment into an extraction cell.
-
Fortify the sample with a known amount of surrogate standards (e.g., deuterated LABs) to monitor extraction efficiency and matrix effects.
-
Mix the sample with a drying agent like diatomaceous earth.
-
Perform Pressurized Liquid Extraction (PLE) using a nonpolar solvent like hexane or a mixture of dichloromethane/hexane. This ensures efficient extraction of hydrophobic compounds.
-
Concentrate the resulting extract to a small volume (~1 mL) under a gentle stream of nitrogen.
-
-
-
Extract Cleanup:
-
Rationale: To remove co-extracted polar compounds (e.g., lipids, humic substances) that can interfere with GC analysis and contaminate the instrument.
-
Protocol:
-
Prepare a chromatography column packed with activated silica gel, topped with a layer of alumina and anhydrous sodium sulfate.
-
Apply the concentrated extract to the top of the column.
-
Elute the column with a nonpolar solvent (e.g., hexane). The LABs, being nonpolar, will elute while polar interferences are retained on the column.
-
Collect the eluate and concentrate it to a final volume of 1 mL.
-
Add a known amount of an internal standard (e.g., androstane) just prior to analysis for accurate quantification.
-
-
-
GC-MS Analysis:
-
Rationale: To separate the individual LAB isomers and congeners, and to provide definitive identification and quantification based on their mass spectra.
-
Protocol:
-
Injection: Inject 1 µL of the final extract into the GC-MS system.
-
GC Separation: Use a nonpolar capillary column (e.g., DB-5ms).
-
For C10-C14 LABs: A typical temperature program might be: 60°C hold for 2 min, ramp to 300°C at 6°C/min, hold for 10 min.
-
For Nonadecylbenzene: The final temperature must be higher due to its high boiling point. A program extending to 320°C or higher with a suitable hold time is necessary to ensure it elutes from the column.
-
-
MS Detection: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode. Monitor the characteristic ions for LABs (e.g., m/z 91, 105 for C10-C14 LABs) and the specific molecular ion for nonadecylbenzene to achieve maximum sensitivity and selectivity.
-
Quantification: Quantify the analytes by comparing the peak area of each compound to the peak area of the internal standard, using a multi-point calibration curve.
-
-
Conclusion and Comparative Summary
Nonadecylbenzene and the common C10-C14 linear alkylbenzenes occupy different ends of the environmental behavior spectrum, a direct consequence of their disparate alkyl chain lengths.
Table 2: Summary of Environmental Comparison
| Feature | C10-C14 Linear Alkylbenzenes | Nonadecylbenzene (C19-LAB) |
| Primary Source | Unreacted material in detergent production; widespread in sewage.[1] | Specific industrial processes (not detergents). |
| Environmental Mobility | Low; primarily associated with particles but detectable in water column.[4] | Extremely low; rapidly and strongly binds to sediment/soil. |
| Persistence | Low to moderate; readily biodegradable under aerobic conditions.[14] | High; very slow degradation expected due to low bioavailability. |
| Bioaccumulation Risk | Low to moderate.[13] | Very High (Predicted). |
| Primary Ecotoxicological Risk | Aquatic organisms in the water column and surface sediments.[18] | Benthic (sediment-dwelling) organisms via long-term exposure. |
| Use as a Tracer | Excellent tracer for domestic wastewater pollution.[3][5] | Not a wastewater tracer; acts as a marker for a specific industrial source. |
For environmental researchers, this comparison underscores a critical principle: while belonging to the same chemical class, extrapolation of environmental behavior from short-chain to very long-chain homologs is not advisable. Nonadecylbenzene represents a more persistent, bioaccumulative, and sediment-focused threat than its more commonly studied relatives. Its presence in an environmental sample should trigger a different set of investigative and risk assessment questions, focusing on sediment contamination, benthic community health, and potential biomagnification in the local food web.
References
-
Binetti, R., et al. (2000). Environmental risk assessment of linear alkyl benzene, an intermediate for the detergency industry. International Journal of Environmental Health Research, 10(2). Available at: [Link][1][20]
-
Australian Government Department of Health. (2022). Linear alkylbenzene sulfonates - Evaluation statement. Available at: [Link][12]
- Carballa, M., et al. (2007). Tracing sewage pollution using linear alkylbenzenes (LABs) in surface sediments at the south end of the Southern California Bight. Marine Pollution Bulletin, 54(7), 955-963.
-
Gomez-Gutierrez, A., et al. (2007). Tracing sewage pollution using linear alkylbenzenes (LABs) in surface sediments at the south end of the Southern California Bight. Chemosphere. Available at: [Link][5]
-
Reddy, C. M., et al. (2000). Fate of Linear Alkylbenzenes Released to the Coastal Environment near Boston Harbor. Environmental Science & Technology, 34(9), 1756-1763. Available at: [Link][4]
-
Zeng, E. Y., et al. (1997). Using Linear Alkylbenzenes to Trace Sewage-derived Organic Materials off San Diego, California. Southern California Coastal Water Research Project Annual Report 1996. Available at: [3]
- Gledhill, W. E., et al. (1991). Environmental fate and effects of linear alkylbenzenes. Tenside Surfactants Detergents, 28(1), 1-8.
-
González-Mazo, E., et al. (2004). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Environmental Science & Technology, 38(8), 2359-2367. Available at: [Link][15]
-
Avramidis, P., et al. (2017). Degradation pathway of linear alkylbenzene sulfonates. ResearchGate. Available at: [Link][16]
-
Lamoureux, E. M., et al. (1997). Linear alkylbenzenes as tracers of sewage-sludge-derived inputs of organic matter, PCBs, and PAHs to sediments at the 106-mile deep water disposal site. USGS Publications Warehouse. Available at: [Link][6]
- Gledhill, W. E., et al. (1991). Environmental fate of linear alkylbenzene. Environmental Toxicology and Chemistry, 10(2), 169-178.
-
Belanger, S. E., et al. (2020). Probabilistic Environmental Risk Assessment for Linear Alkyl Benzene Sulfonate (LAS) in Japan Reduces Assessment Uncertainty. Journal of Water and Environment Technology, 18(2), 80-94. Available at: [Link][21]
- Bhatia, M., & Singh, H. D. (1990). Biodegradation of commercial linear alkyl benzenes by Nocardia amarae. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 102(4), 487-496.
-
PubChem. (n.d.). Nonadecylbenzene. National Center for Biotechnology Information. Retrieved from [Link][8]
-
National Institute of Standards and Technology. (n.d.). Benzene, nonadecyl-. In NIST Chemistry WebBook. Retrieved from [Link][22]
-
Ying, G. G. (2006). Fate, behavior and effects of surfactants and their degradation products in the environment. Environment International, 32(3), 417-431. Available at: [Link][11][23]
-
Cheméo. (n.d.). Chemical Properties of Benzene, dodecyl- (CAS 123-01-3). Retrieved from [Link][7]
-
Wang, Y., et al. (2018). Toxicity of linear alkylbenzene sulfonate to aquatic plant Potamogeton perfoliatus L. Environmental Science and Pollution Research, 25(32), 32375-32382. Available at: [Link][18]
- Leppänen, M. T., & Kukkonen, J. V. (2004). Bioaccumulation and toxicity of 4-nonylphenol (4-NP) and 3-(2-dodecyl)-benzene sulfonate (LAS) in Lumbricus variegatus (Oligochaeta) and Chironomus riparius (Insecta).
-
Versteeg, D. J., & Rawlings, J. M. (2003). Bioconcentration and toxicity of dodecylbenzene sulfonate (C12LAS) to aquatic organisms exposed in experimental streams. Archives of Environmental Contamination and Toxicology, 44(2), 237-246. Available at: [Link][13]
-
PubChem. (n.d.). Benzene. National Center for Biotechnology Information. Retrieved from [Link][10]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. [PDF] Using Linear Alkylbenzenes to Trace Sewage-derived Organic Materials off | Semantic Scholar [semanticscholar.org]
- 3. ftp.sccwrp.org [ftp.sccwrp.org]
- 4. web.mit.edu [web.mit.edu]
- 5. Tracing sewage pollution using linear alkylbenzenes (LABs) in surface sediments at the south end of the Southern California Bight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linear alkylbenzenes as tracers of sewage-sludge-derived inputs of organic matter, PCBs, and PAHs to sediments at the 106-mile deep water disposal site [pubs.usgs.gov]
- 7. Benzene, dodecyl- (CAS 123-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-NONADECYLBENZENE | 29136-19-4 [amp.chemicalbook.com]
- 10. Benzene | C6H6 | CID 241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. Bioconcentration and toxicity of dodecylbenzene sulfonate (C12LAS) to aquatic organisms exposed in experimental streams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bibrepo.uca.es [bibrepo.uca.es]
- 16. researchgate.net [researchgate.net]
- 17. ias.ac.in [ias.ac.in]
- 18. Toxicity of linear alkylbenzene sulfonate to aquatic plant Potamogeton perfoliatus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Benzene, nonadecyl- [webbook.nist.gov]
- 23. Fate, behavior and effects of surfactants and their degradation products in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Purity of Commercially Available Nonadecylbenzene
For researchers, scientists, and professionals in drug development, the chemical purity of reagents is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental outcomes are built. Nonadecylbenzene (C₂₅H₄₄), a long-chain alkylbenzene, finds its utility in various research applications where its hydrophobic and aromatic properties are paramount. However, the seemingly straightforward nature of this compound belies the potential for significant variability in purity among commercial sources. This guide provides a comprehensive framework for evaluating the purity of nonadecylbenzene, offering objective comparisons of analytical methodologies and the experimental data required to make informed procurement decisions.
The Synthetic Landscape: Understanding Potential Impurities
To effectively assess purity, one must first understand the likely impurities that may be present. The most common industrial synthesis of nonadecylbenzene is through the Friedel-Crafts alkylation of benzene with a C19 alkylating agent, such as 1-nonadecene or 1-chlorononadecane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2]. This process, while effective, can introduce several classes of impurities.
-
Isomers of Nonadecylbenzene: Carbocation rearrangements are a known challenge in Friedel-Crafts alkylation[3]. The secondary carbocation formed from 1-nonadecene can rearrange, leading to the formation of various positional isomers of nonadecylbenzene.
-
Polyalkylated Benzenes: The addition of an alkyl group to the benzene ring activates it towards further alkylation, which can lead to the formation of di- and tri-nonadecylbenzene species[3][4].
-
Unreacted Starting Materials: Incomplete reactions can leave residual benzene, 1-nonadecene, or 1-chlorononadecane in the final product.
-
Catalyst Residues: While typically removed during workup, trace amounts of the Lewis acid catalyst or its hydrolysis products may remain.
-
Solvent Impurities: Solvents used in the reaction or purification steps can also be present in the final product.
A Multi-Pronged Analytical Approach for Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough evaluation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile and Semi-Volatile Impurities
GC-MS is arguably the most powerful technique for identifying and quantifying volatile and semi-volatile impurities in nonadecylbenzene[5][6]. The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information for identification.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the nonadecylbenzene sample.
-
Dissolve the sample in 1 mL of a high-purity solvent such as hexane or dichloromethane.
-
If quantitative analysis is required, prepare a series of calibration standards of a certified nonadecylbenzene reference standard and any expected impurities.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or similar[7].
-
Column: A non-polar column such as a DB-1 or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating hydrocarbons[7].
-
Injection: 1 µL of the prepared sample using a split/splitless inlet. A split ratio of 50:1 is a good starting point to avoid column overload.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 320°C.
-
Final hold: 10 minutes at 320°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B GC/MSD or similar[8].
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
High-Performance Liquid Chromatography (HPLC): Ideal for Non-Volatile Impurities
HPLC is complementary to GC-MS and is particularly useful for detecting non-volatile or thermally labile impurities, such as polyalkylated species or catalyst residues that may have been converted to non-volatile organic salts[9][10].
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the nonadecylbenzene sample.
-
Dissolve the sample in 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable[9][10].
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good choice for separating non-polar compounds.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 95:5 v/v) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzene ring absorbs, typically around 254 nm.
-
Injection Volume: 10 µL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity Assessment
NMR spectroscopy provides detailed structural information and is an excellent tool for confirming the identity of the main component and for identifying and quantifying impurities[11][12]. Both ¹H and ¹³C NMR should be employed.
-
¹H NMR: The proton NMR spectrum of pure nonadecylbenzene will show characteristic signals for the aromatic protons and the aliphatic chain protons. The integration of these signals can be used to confirm the ratio of aromatic to aliphatic protons. Impurities will present as additional, often smaller, signals.
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule[13][14]. For pure nonadecylbenzene, a specific number of signals corresponding to the aromatic and aliphatic carbons is expected. The presence of additional signals indicates impurities.
A pure sample of nonadecylbenzene is expected to exhibit the following characteristic NMR signals (in CDCl₃)[15][16]:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.26-7.17 | m | Aromatic protons |
| ¹H | ~2.60 | t | -CH₂- attached to benzene ring |
| ¹H | ~1.59 | p | -CH₂- beta to benzene ring |
| ¹H | ~1.25 | s (broad) | -(CH₂)₁₆- |
| ¹H | ~0.88 | t | Terminal -CH₃ |
| ¹³C | ~142.8 | s | C-ipso (aromatic) |
| ¹³C | ~128.4 | d | C-ortho/meta (aromatic) |
| ¹³C | ~125.6 | d | C-para (aromatic) |
| ¹³C | ~36.0 | t | -CH₂- attached to benzene ring |
| ¹³C | ~31.9 | t | -(CH₂)₁₆- |
| ¹³C | ~29.7-29.3 | t | -(CH₂)₁₆- |
| ¹³C | ~22.7 | t | -CH₂- adjacent to terminal methyl |
| ¹³C | ~14.1 | q | Terminal -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Quality Control Check
FTIR spectroscopy is a rapid and non-destructive technique that can be used as a preliminary quality control check[17][18]. The FTIR spectrum of nonadecylbenzene will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds. While not ideal for quantifying impurities, it can quickly reveal the presence of unexpected functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| ~3085-3030 | Aromatic C-H stretch |
| ~2955-2850 | Aliphatic C-H stretch |
| ~1605, 1495, 1450 | Aromatic C=C stretch |
| ~720, 695 | Aromatic C-H out-of-plane bend |
Comparative Analysis of Commercial Nonadecylbenzene Samples
To illustrate the application of these analytical techniques, the following table presents hypothetical data from the analysis of three different commercial batches of nonadecylbenzene.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by GC-MS (%) | 97.2 | 99.5 | 98.8 |
| Major Impurity (GC-MS) | Isomers of nonadecylbenzene (1.5%) | Di-nonadecylbenzene (0.3%) | Unreacted 1-nonadecene (0.7%) |
| Purity by HPLC (%) | 97.5 | 99.6 | 99.0 |
| ¹H NMR | Consistent with structure, minor unidentified signals in aliphatic region. | Clean spectrum, consistent with structure. | Consistent with structure, small olefinic signals observed. |
| ¹³C NMR | Extra signals in aromatic and aliphatic regions. | Consistent with structure. | Extra signals consistent with 1-nonadecene. |
| FTIR | Consistent with expected functional groups. | Consistent with expected functional groups. | Weak C=C stretch observed around 1640 cm⁻¹. |
| Appearance | Colorless liquid | Colorless liquid | Faintly yellow liquid |
Interpretation of Comparative Data:
-
Supplier A: The presence of isomers suggests that the synthesis process may have allowed for carbocation rearrangement. The lower purity by both GC-MS and HPLC, along with extra NMR signals, indicates a less pure product.
-
Supplier B: This sample shows the highest purity across all techniques. The very low level of the expected polyalkylated byproduct and the clean NMR spectra suggest a well-controlled synthesis and purification process.
-
Supplier C: The presence of unreacted starting material (1-nonadecene) indicates an incomplete reaction or inefficient purification. This is corroborated by the olefinic signals in the NMR and the weak C=C stretch in the FTIR.
Conclusion and Recommendations
The purity of nonadecylbenzene can vary significantly between suppliers due to differences in synthetic routes and purification procedures. For applications in research and drug development where high purity is critical, a comprehensive analytical evaluation is essential.
-
Prioritize GC-MS analysis for the initial assessment of purity and identification of volatile and semi-volatile impurities.
-
Employ ¹H and ¹³C NMR spectroscopy to confirm the structure of the main component and to identify and quantify any isomeric or other organic impurities.
-
Use HPLC as a complementary technique, especially if non-volatile impurities are suspected.
-
Utilize FTIR as a rapid screening tool for functional group integrity.
-
Always request a Certificate of Analysis (CoA) from the supplier that details the purity and the methods used for its determination. However, it is prudent to independently verify the purity of critical reagents.
By adopting this multi-faceted analytical approach, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94400, Nonadecylbenzene. Retrieved January 7, 2026 from [Link].
-
Mettler Toledo (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved January 7, 2026 from [Link].
-
LibreTexts Chemistry (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved January 7, 2026 from [Link].
-
Beilstein Journal of Organic Chemistry (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved January 7, 2026 from [Link].
-
LibreTexts Chemistry (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved January 7, 2026 from [Link].
-
Agilent Technologies (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved January 7, 2026 from [Link].
-
National Center for Biotechnology Information (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved January 7, 2026 from [Link].
-
ResearchGate (n.d.). Assignments of IR peaks of dodecylbenzene sulfonate in LDH and as the Na salt a. Retrieved January 7, 2026 from [Link].
-
LECO Corporation (n.d.). Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. Retrieved January 7, 2026 from [Link].
-
Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0001505). Retrieved January 7, 2026 from [Link].
-
Organic Chemistry Data (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 7, 2026 from [Link].
-
Neliti (n.d.). Analytical Method Validation of Benzene Using High Performance Liquid Chromatography in Beverage Containing Sodium Benzoate and Ascorbic Acid. Retrieved January 7, 2026 from [Link].
-
National Institute of Standards and Technology (n.d.). Benzene - the NIST WebBook. Retrieved January 7, 2026 from [Link].
-
ASTM International (1998). Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines by Gas Chromatography/Mass Spectrometry. Retrieved January 7, 2026 from [Link].
-
Organic Chemistry Data (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 7, 2026 from [Link].
-
Doc Brown's Chemistry (n.d.). C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene. Retrieved January 7, 2026 from [Link].
-
National Institute of Standards and Technology (n.d.). Benzene, dodecyl- - the NIST WebBook. Retrieved January 7, 2026 from [Link].
-
Agilent Technologies (2018). Determination of Benzene and Certain Derivatives in Water by Headspace Gas Chromatography (ISO 11423-1). Retrieved January 7, 2026 from [Link].
-
YouTube (2022). 1H- Decoupled 13C-NMR | Off Resonance 13C-NMR | DEPT Technique. Retrieved January 7, 2026 from [Link].
-
PubMed (2018). Commercial cannabis consumer products part 2: HPLC-DAD quantitative analysis of cannabis cannabinoids. Retrieved January 7, 2026 from [Link].
-
ResearchGate (n.d.). FT-IR spectrum of the SDBS ligand. Retrieved January 7, 2026 from [Link].
-
ResearchGate (n.d.). 1 H (a) and 13 C (b) NMR spectra of metal dodecyl sulfate complexes... Retrieved January 7, 2026 from [Link].
-
Doc Brown's Chemistry (n.d.). C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr. Retrieved January 7, 2026 from [Link].
-
SpectraBase (n.d.). (Decylseleno)benzene - Optional[FTIR] - Spectrum. Retrieved January 7, 2026 from [Link].
-
ResearchGate (n.d.). (PDF) Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography. Retrieved January 7, 2026 from [Link].
Sources
- 1. mt.com [mt.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. kelid1.ir [kelid1.ir]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. Analytical Method Validation of Benzene Using High Performance Liquid Chromatography in Beverage Containing Sodium Benzoate and Ascorbic Acid - Neliti [neliti.com]
- 10. Commercial cannabis consumer products part 2: HPLC-DAD quantitative analysis of cannabis cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. youtube.com [youtube.com]
- 14. Benzene(71-43-2) 13C NMR [m.chemicalbook.com]
- 15. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. N-NONADECYLBENZENE(29136-19-4) 1H NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Performance Verification of Nonadecylbenzene in Proficiency Testing Schemes
Abstract
This guide provides a comprehensive technical overview of the performance verification of nonadecylbenzene for use in proficiency testing (PT) schemes. It is designed for researchers, analytical laboratory managers, and quality assurance professionals who utilize or develop PT materials for assessing laboratory performance, particularly in environmental and industrial hygiene analysis. This document outlines the critical role of long-chain alkylbenzenes, details the essential performance indicators for PT materials as guided by international standards, and presents a comparative analysis of nonadecylbenzene against viable alternatives. Detailed experimental protocols for homogeneity and stability testing are provided, supported by representative data and visual workflows to ensure scientific integrity and practical implementation.
Introduction: The Role of Nonadecylbenzene in Proficiency Testing
Proficiency testing (PT) is a cornerstone of laboratory quality assurance, providing an external and objective evaluation of a laboratory's ability to produce accurate and reliable data. The validity of any PT scheme is fundamentally dependent on the quality of the test materials distributed to participants. These materials must be homogenous, stable, and representative of the real-world samples that laboratories analyze.
Long-chain alkylbenzenes (LABs), such as nonadecylbenzene (C₂₅H₄₄), are synthetic compounds used extensively as tracers for domestic and industrial waste in environmental samples[1][2]. Their presence in sewage and subsequent accumulation in sediments makes them critical analytes for environmental monitoring. Consequently, nonadecylbenzene is an excellent candidate for inclusion in PT schemes focused on the analysis of semi-volatile organic compounds (SVOCs) in environmental matrices. Its function can be as a primary analyte for quantification, a matrix spike, or an internal standard.
This guide provides the scientific rationale and experimental framework for verifying the performance of nonadecylbenzene as a PT material, comparing it with shorter-chain alternatives to help PT scheme providers and laboratories make informed decisions.
Foundational Principles: What Defines a High-Quality PT Material?
The international standard ISO/IEC 17043 ("Conformity assessment — General requirements for the competence of proficiency testing providers") sets the global benchmark for PT schemes[2][3][4]. A core requirement is that the PT provider must ensure the homogeneity and stability of the test items[5].
-
Homogeneity: Every participating laboratory must receive a test item that is substantively identical to all others within a given PT round. Any significant variation between units would invalidate the comparison of laboratory results, as the discrepancy could be due to the sample rather than the laboratory's performance[1].
-
Stability: The properties of the test item must remain unchanged from the time of its preparation and homogeneity testing until it is analyzed by the participating laboratories[6][7]. This includes stability during storage and transport under various environmental conditions.
Failure to rigorously verify these two parameters undermines the entire purpose of the proficiency test. Therefore, the protocols described herein are designed to provide a robust, self-validating system for any candidate PT material.
Comparative Analysis: Nonadecylbenzene vs. Alternatives
The choice of a specific compound for a PT scheme depends on its physicochemical properties, which influence its behavior during sample preparation, analysis, and storage. Nonadecylbenzene (C19 alkyl chain) is a long-chain, high-molecular-weight alkylbenzene. For a balanced comparison, we will evaluate it against two common, shorter-chain alternatives: Dodecylbenzene (C12) and Hexadecylbenzene (C16) .
Physicochemical Property Comparison
The alkyl chain length significantly impacts properties like boiling point, melting point, and volatility. These differences are critical in an analytical context, particularly for gas chromatography (GC) methods.
| Property | Dodecylbenzene (C₁₂) | Hexadecylbenzene (C₁₆) | Nonadecylbenzene (C₁₉) |
| Molecular Formula | C₁₈H₃₀ | C₂₂H₃₈ | C₂₅H₄₄ |
| Molecular Weight | 246.43 g/mol [2] | 302.54 g/mol [1][8] | 344.62 g/mol [9][10] |
| Boiling Point (°C) | 329-331[2][6] | 385[1][4] | 419[11] |
| Melting Point (°C) | -2 to 3[2][6] | 27[1] | 36-41[11] |
| State at 25°C | Liquid[2] | Solid[1] | Solid[11] |
Interpretation for PT Application:
-
Volatility & Adsorption: Nonadecylbenzene's high boiling point and solid state at room temperature make it less volatile than its shorter-chain counterparts. This is a significant advantage in PT schemes, as it reduces the risk of analyte loss during sample preparation (e.g., solvent evaporation) and storage. Shorter-chain compounds like dodecylbenzene are more prone to evaporation, which can compromise sample stability.
-
Matrix Compatibility: Being solid, nonadecylbenzene and hexadecylbenzene must be dissolved in a suitable solvent to be spiked into a PT matrix (e.g., soil, sediment, or water). Their solubility in common organic solvents is excellent. Dodecylbenzene's liquid state may offer simpler handling for preparing stock solutions, but this is a minor logistical point.
-
Analyte Class Representation: Nonadecylbenzene represents a higher molecular weight, less volatile fraction of SVOCs. Including it in a PT scheme challenges laboratories to demonstrate proficiency with compounds that require higher elution temperatures and may be more susceptible to chromatographic discrimination.
Chromatographic Performance Comparison
In gas chromatography, retention time is a critical parameter for identification and is directly related to the analyte's boiling point and interaction with the stationary phase.[12][13][14]
| Chromatographic Parameter | Dodecylbenzene (C₁₂) | Hexadecylbenzene (C₁₆) | Nonadecylbenzene (C₁₉) |
| Typical Elution Order | First | Second | Third |
| GC Retention Index (Non-Polar Column) | ~1800-1900 (Estimated) | ~2282[8] | ~2500-2600 (Estimated) |
| Suitability as Internal Standard | High (for C10-C14 analytes) | High (for mid-range SVOCs) | Excellent (for high MW SVOCs) |
Causality Behind Chromatographic Behavior:
The elution order directly follows the boiling points. On a standard non-polar GC column (e.g., DB-5ms type), compounds are separated primarily by their boiling points.[15][16]
-
Dodecylbenzene (C12): Elutes relatively early. It is an excellent choice as an internal standard or PT analyte for methods targeting other C10-C14 linear alkylbenzenes, which are common constituents of detergent-related pollution.
-
Hexadecylbenzene (C16): Elutes in the mid-range of a typical SVOC chromatogram. Its use as an internal standard has been demonstrated for improving the precision of analyses.
-
Nonadecylbenzene (C19): Elutes much later in the chromatogram. This makes it an ideal internal standard for analytes with high molecular weights (e.g., polycyclic aromatic hydrocarbons, long-chain alkanes) because it ensures that the internal standard elutes after all or most target analytes, preventing interference. For PT schemes, its late elution provides a robust test of the chromatographic system's performance, including oven temperature programming and detector response for high-boiling compounds.
Experimental Verification Protocols
The following protocols are grounded in the principles of ISO/IEC 17043 and ISO Guide 35 ("Reference materials — Guidance for characterization and assessment of homogeneity and stability"). They represent a self-validating system for verifying nonadecylbenzene in a solid matrix (e.g., sand or soil) PT scheme.
Workflow for PT Material Preparation and Verification
Caption: Workflow for PT Material Preparation and Verification.
Protocol 1: Homogeneity Testing
Objective: To demonstrate with a high degree of statistical confidence that the variation between individual PT units is negligible compared to the variation inherent in the analytical method.
Methodology:
-
Sample Selection: From a fully packaged batch, randomly select a minimum of 10 units (g=10). The selection should be stratified across the entire packaging run (e.g., select units from the beginning, middle, and end).
-
Sample Preparation:
-
Allow each selected unit to come to thermal equilibrium with the laboratory environment.
-
From each of the 10 units, extract two independent analytical portions (replicates).
-
To each portion, add a fixed amount of an internal standard (e.g., a deuterated PAH like chrysene-d12) that is not nonadecylbenzene.
-
Extract the samples using a validated method (e.g., sonication with dichloromethane).
-
-
Analysis:
-
Analyze all 20 extracts (10 units x 2 replicates) in a single, randomized analytical sequence using a validated GC-MS method. Randomization is critical to prevent time-dependent instrument drift from biasing the results.
-
-
Data Evaluation:
-
Calculate the mean concentration for each of the 10 units.
-
Perform a one-way Analysis of Variance (ANOVA) on the data.
-
Causality: ANOVA is used to partition the total observed variance into two components: within-unit variance (due to analytical method variability) and between-unit variance (due to potential inhomogeneity).
-
Acceptance Criterion: The material is deemed sufficiently homogeneous if the between-unit variance is not statistically significant (e.g., F-statistic < F-critical at α=0.05). Alternatively, as recommended by IUPAC, the between-sample standard deviation should be less than 0.3 times the target standard deviation for the proficiency assessment[7].
-
Protocol 2: Stability Testing
Objective: To demonstrate that the concentration of nonadecylbenzene in the PT material does not change significantly over the intended life of the PT scheme, including transport and storage.
Methodology:
-
Sample Selection: Randomly select a sufficient number of units from the same batch verified for homogeneity.
-
Storage Conditions:
-
Establish a baseline (t=0) concentration by analyzing at least 3 units immediately.
-
Store the remaining units under at least two conditions:
-
Intended Storage: e.g., 4°C, protected from light.
-
Stressed Condition: e.g., 25°C or 30°C, to simulate potential transport excursions.
-
-
-
Isochronous Study Design:
-
At predefined time intervals (e.g., 1, 3, and 6 months), retrieve a set number of units (e.g., n=3) from each storage condition.
-
Analyze all retrieved units, along with a set of reference units stored at an ultra-low temperature (e.g., -20°C) from t=0, in a single analytical batch.
-
Causality: The isochronous design (analyzing samples from different time points all at once) is superior to a sequential design because it minimizes the influence of instrument drift over the long duration of the stability study. All observed differences are therefore attributable to storage effects, not analytical variation over time.
-
-
Data Evaluation:
-
For each time point and condition, calculate the mean concentration.
-
Use a t-test to compare the mean at each time point against the t=0 baseline.
-
Acceptance Criterion: The material is deemed stable if there is no statistically significant difference (e.g., p > 0.05) between the measured concentrations over the study period under the intended storage conditions. Any degradation observed under stressed conditions can be used to define transport and handling limits.
-
Conclusion and Recommendations
The performance verification of nonadecylbenzene for use in proficiency testing schemes is a rigorous, multi-step process that requires careful planning and execution. This guide demonstrates that while nonadecylbenzene is an excellent candidate, its suitability must be confirmed through empirical testing.
Key Recommendations:
-
For High-Molecular-Weight Analytes: Nonadecylbenzene is a superior choice for PT schemes targeting high-boiling point SVOCs. Its low volatility enhances stability, and its late chromatographic elution provides a robust challenge for participating laboratories.
-
For Lower-Molecular-Weight Analytes: Dodecylbenzene or hexadecylbenzene may be more suitable alternatives if the PT scheme focuses on more volatile compounds, as their chromatographic behavior will more closely match the target analytes.
-
Adherence to Standards: All homogeneity and stability assessments must be designed and statistically evaluated according to the principles outlined in ISO/IEC 17043 and related guidance documents to ensure the defensibility and integrity of the PT scheme.[3][4]
-
Documentation is Paramount: Every step of the verification process, from the preparation of spiking solutions to the final statistical analysis, must be meticulously documented to provide a complete audit trail and support accreditation requirements.
By following the structured approach and detailed protocols within this guide, PT providers and quality assurance professionals can confidently verify the performance of nonadecylbenzene, ensuring the production of high-quality, reliable, and effective proficiency testing materials.
References
-
Eganhouse, R. P., et al. (1983). Long-chain alkylbenzenes as molecular tracers of domestic wastes in the marine environment. Environmental Science & Technology. Available at: [Link]
-
Lamoureux, E. M., Brownawell, B. J., & Bothner, M. H. (1995). Linear alkylbenzenes as tracers of sewage-sludge-derived inputs of organic matter, PCBs, and PAHs to sediments at the 106-mile deep water disposal site. U.S. Geological Survey. Available at: [Link]
-
ISO/IEC 17043:2023. Conformity assessment — General requirements for the competence of proficiency testing providers. International Organization for Standardization. Available at: [Link]
-
ISO/IEC FDIS 17043. (2023). Conformity assessment — General requirements for proficiency testing. National Association of Testing Authorities, Australia. Available at: [Link]
-
HBM4EU-SOP-QA-002. (2019). ICI EQUAS Preparation of test materials. European Human Biomonitoring Initiative. Available at: [Link]
-
ANAB. Proficiency Test Provider (PTP) Accreditation | ISO 17043. ANSI National Accreditation Board. Available at: [Link]
-
Singapore Accreditation Council. (2018). PTP 001 Requirements for the Application of ISO/IEC 17043. Available at: [Link]
-
Thompson, M., et al. (2006). The International Harmonized Protocol for the Proficiency Testing of (Chemical) Analytical Laboratories. Pure and Applied Chemistry. Available at: [Link]
-
PubChem. Hexadecylbenzene. National Center for Biotechnology Information. Available at: [Link]
-
Cheméo. Chemical Properties of Benzene, hexadecyl- (CAS 1459-09-2). Available at: [Link]
-
Chemcasts. dodecylbenzene (CAS 123-01-3) Properties. Available at: [Link]
-
PubChem. Nonadecylbenzene. National Center for Biotechnology Information. Available at: [Link]
-
Chromatography Forum. (2017). Analysis of Dodecylbenzene. Available at: [Link]
-
Shimadzu. (n.d.). Reduction of Analysis Time in Capillary GC. Application News No.G212. Available at: [Link]
-
Scion Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them? Available at: [Link]
-
Chromatography Today. (2023). What is Retention Time?. Available at: [Link]
-
Drawell. (n.d.). What Affects Retention Time in Gas Chromatography. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Benzene, nonadecyl-. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. chem-casts.com [chem-casts.com]
- 2. chem-casts.com [chem-casts.com]
- 3. Benzene, dodecyl- (CAS 123-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dodecylbenzene CAS#: 123-01-3 [m.chemicalbook.com]
- 7. accustandard.com [accustandard.com]
- 8. Hexadecylbenzene | C22H38 | CID 15085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzene, nonadecyl- [webbook.nist.gov]
- 11. N-NONADECYLBENZENE | 29136-19-4 [amp.chemicalbook.com]
- 12. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Analysis of Dodecylbenzene - Chromatography Forum [chromforum.org]
- 16. mdpi.com [mdpi.com]
The Unsung Hero of Quantification: A Guide to Using Nonadecylbenzene as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reproducible quantitative analysis, the internal standard is a cornerstone of a robust analytical method. It is the constant against which all other variables are measured, correcting for inconsistencies in sample preparation, injection volume, and instrument response. The selection of an appropriate internal standard is therefore not a trivial matter, but a critical decision that profoundly impacts data integrity.
This guide provides an in-depth technical justification for the use of nonadecylbenzene as an internal standard, particularly in gas chromatography-mass spectrometry (GC-MS) applications for the analysis of non-polar, high-molecular-weight analytes. We will explore the theoretical framework of the ideal internal standard, evaluate the physicochemical properties of nonadecylbenzene against this framework, compare its performance with common alternatives, and provide a detailed protocol for its implementation.
The Ideal Internal Standard: A Theoretical Framework
Before delving into the specifics of nonadecylbenzene, it is essential to establish the characteristics of an ideal internal standard. The perfect internal standard is a hypothetical construct, but it provides a benchmark for evaluating real-world candidates.
An ideal internal standard should:
-
Be chemically similar to the analyte(s) of interest to ensure analogous behavior during sample extraction, derivatization, and chromatography.[1]
-
Be absent in the original sample matrix to avoid interference and inflated results.[1]
-
Be chromatographically resolved from the analyte(s) and any other matrix components.[1]
-
Elute in close proximity to the analyte(s) of interest to effectively compensate for variations in retention time and instrument response over the course of an analytical run.
-
Be stable and not react with the sample components, solvents, or derivatizing agents.
-
Be available in high purity to prevent the introduction of interfering contaminants.
-
Have a similar response factor to the analyte in the detector, or at least a consistent and predictable response.
In mass spectrometry, the gold standard is often a stable isotope-labeled version of the analyte (e.g., a deuterated analog).[1] These compounds co-elute with the analyte and have nearly identical chemical and physical properties, providing the most effective correction for matrix effects and extraction variability. However, stable isotope-labeled standards are not always commercially available, can be expensive, and their synthesis can be complex. In such cases, a carefully selected structural analog, like nonadecylbenzene, presents a highly effective and practical alternative.
A Candidate of Choice: The Physicochemical Profile of Nonadecylbenzene
Nonadecylbenzene (also known as 1-phenylnonadecane) is a long-chain alkylbenzene with a C19 alkyl chain attached to a benzene ring. Its properties make it a compelling candidate for an internal standard in the analysis of a wide range of non-polar, high-molecular-weight compounds, such as long-chain hydrocarbons, fatty acid methyl esters (FAMEs), and polycyclic aromatic hydrocarbons (PAHs).
| Property | Value | Significance for Use as an Internal Standard |
| Molecular Formula | C₂₅H₄₄ | High carbon content, making it structurally analogous to many high-molecular-weight analytes. |
| Molecular Weight | 344.6 g/mol | Ensures it falls within a typical mass range for GC-MS analysis of semi-volatile compounds. |
| Boiling Point | 419 °C | High boiling point ensures it will not be lost during sample preparation and will elute in the range of other high-molecular-weight analytes in a typical GC temperature program. |
| Melting Point | 36-41 °C | Solid at room temperature, which requires dissolution in an appropriate solvent for use, but also indicates low volatility. |
| Solubility | Soluble in most organic solvents | Compatible with common extraction and sample preparation solvents like hexane, dichloromethane, and toluene. |
| Chemical Structure | Aromatic ring with a long, linear alkyl chain | Provides both non-polar (alkyl chain) and moderately polar (aromatic ring) character, mimicking a wide range of analytes. |
Justification for the Use of Nonadecylbenzene
Evaluating nonadecylbenzene against the criteria for an ideal internal standard reveals its strengths.
1. Chemical Similarity and Chromatographic Behavior: The long alkyl chain of nonadecylbenzene makes it an excellent mimic for other long-chain hydrocarbons and fatty acids. The presence of the phenyl group provides a site for potential π-π interactions on certain GC columns and a characteristic mass spectral fragmentation pattern. In the analysis of other long-chain alkylbenzenes, which are important environmental tracers, closely related homologs like 1-phenylnonane and 1-phenylpentadecane have been successfully used as internal standards, providing a strong precedent for the use of nonadecylbenzene.[2] When using a common non-polar GC column, such as a DB-5, n-alkylbenzenes elute in a predictable pattern based on their boiling points, with nonadecylbenzene expected to have a long retention time suitable for analyzing other semi-volatile compounds.[3][4][5]
2. Mass Spectral Characteristics: The mass spectrum of nonadecylbenzene is characterized by a prominent molecular ion peak (m/z 344) and a base peak at m/z 91, corresponding to the tropylium ion, which is a hallmark of alkylbenzenes. This distinct fragmentation pattern allows for easy identification and quantification using selected ion monitoring (SIM) mode in GC-MS, minimizing interference from co-eluting matrix components.
3. Absence in Samples and High Purity: Nonadecylbenzene is a synthetic compound and is not naturally occurring in most biological or environmental samples. It is commercially available in high purity (typically >97%), ensuring that it does not introduce significant impurities into the analytical system.
4. Stability: As a hydrocarbon with an aromatic ring, nonadecylbenzene is chemically robust and stable in the organic solvents typically used for sample preparation and extraction.
Performance Comparison: Nonadecylbenzene vs. Alternatives
The choice of an internal standard is often a balance between ideal properties and practical considerations like cost and availability. Here, we compare nonadecylbenzene with two common alternatives: a shorter-chain n-alkane (hexadecane) and a deuterated analog (a hypothetical deuterated nonadecylbenzene).
| Feature | Nonadecylbenzene | Hexadecane | Deuterated Nonadecylbenzene (Hypothetical) |
| Chemical Similarity | High for long-chain analytes, especially those with aromatic moieties. | Moderate. Good for aliphatic compounds, but lacks the aromatic ring. | Excellent. Nearly identical to the native analyte. |
| Chromatographic Elution | Late eluting, suitable for high-boiling point analytes. | Earlier eluting than nonadecylbenzene. May not be suitable for very late-eluting analytes. | Co-elutes with the native analyte. |
| Mass Spectral Distinction | Distinct m/z 91 base peak. | Different fragmentation pattern, dominated by aliphatic fragments. | Distinguished by a higher molecular weight. |
| Cost & Availability | Readily available and moderately priced. | Very common, readily available, and inexpensive. | Not commercially available, would require custom synthesis, making it very expensive. |
| Correction for Matrix Effects | Good. The structural similarity provides good compensation. | Fair. Differences in chemical properties may lead to less effective correction for matrix effects, especially in complex samples. | Excellent. The near-identical properties provide the best possible correction. |
Experimental Protocols
The following protocols provide a step-by-step guide for incorporating nonadecylbenzene as an internal standard into a new GC-MS method.
Preparation of Internal Standard Stock and Working Solutions
Rationale: Preparing a concentrated stock solution in a non-volatile solvent ensures long-term stability. The working solution is then prepared at a concentration that will result in a final concentration in the sample that is similar to the expected concentration of the analytes.
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of nonadecylbenzene (purity ≥97%) into a 10 mL volumetric flask.
-
Dissolve and bring to volume with a high-purity solvent such as toluene or dichloromethane.
-
Store the stock solution at 4°C in an amber vial with a PTFE-lined cap.
-
-
Working Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Bring to volume with the same solvent used for sample extraction (e.g., hexane).
-
This working solution is used to spike all calibration standards, quality controls, and unknown samples.
-
Sample Spiking and Preparation
Rationale: The internal standard should be added as early as possible in the sample preparation workflow to account for analyte loss during all subsequent steps (e.g., extraction, cleanup, concentration).
-
Spiking: To each sample (e.g., 1 mL of plasma, 1 g of sediment), add a precise volume of the internal standard working solution (e.g., 50 µL of 10 µg/mL nonadecylbenzene).
-
Extraction: Proceed with the established extraction method for your analytes of interest (e.g., liquid-liquid extraction with hexane, solid-phase extraction).
-
Concentration and Solvent Exchange: After extraction, the sample can be concentrated under a gentle stream of nitrogen. If necessary, the solvent can be exchanged to one more suitable for GC injection (e.g., hexane).
-
Final Volume: Adjust the final volume of the extract to a known and consistent value (e.g., 1 mL).
GC-MS Analysis and Quantification
Rationale: The use of a DB-5 type column provides good separation for a wide range of non-polar to moderately polar compounds. Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity for quantification.
-
GC-MS Conditions (Example for a standard 30 m column):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms (or equivalent).[2][3][4]
-
Injector: Splitless, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 10 min.
-
MS Transfer Line: 290°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Analyte Ions: Monitor 2-3 characteristic ions for each analyte.
-
Nonadecylbenzene Ions: Monitor m/z 91 (quantification) and 344 (qualifier).
-
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards with known concentrations of the target analytes.
-
Spike each calibration standard with the same amount of nonadecylbenzene internal standard as the samples.
-
Analyze the calibration standards using the same GC-MS method.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the analytes in the samples by comparing their peak area ratios to the calibration curve.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the decision-making process for selecting an internal standard and the experimental workflow for using nonadecylbenzene.
Caption: Decision tree for internal standard selection.
Caption: Workflow for using Nonadecylbenzene as an internal standard.
Conclusion
Nonadecylbenzene presents a robust, reliable, and practical choice as an internal standard for the quantitative GC-MS analysis of non-polar, high-molecular-weight compounds. Its physicochemical properties closely mimic those of many challenging analytes, and its chromatographic and mass spectral behavior are well-suited for modern analytical instrumentation. While stable isotope-labeled standards remain the theoretical ideal, nonadecylbenzene provides an excellent balance of performance and practicality, enabling researchers to achieve high-quality, reproducible data in their analytical endeavors. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can confidently integrate nonadecylbenzene into their methods to enhance the accuracy and reliability of their quantitative results.
References
-
SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
Eganhouse, R. P., et al. (2009). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. USGS. Retrieved from [Link]
-
Agilent Technologies. (2009). Semi-Volatile Organic Compounds Analysis using an Agilent J&W DB-5ms Ultra Inert Column. Retrieved from [Link]
-
Al-Bassam, K., & Al-Juboori, M. (2014). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. Journal of Al-Nahrain University, 17(2), 118-130. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Disposal of Nonadecylbenzene: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental success but for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive overview of the proper disposal procedures for Nonadecylbenzene, moving beyond a simple checklist to offer a deeper understanding of the causality behind these essential protocols. Our commitment is to empower you with the knowledge to handle this and similar long-chain alkylbenzenes with confidence and precision.
Understanding the Hazard Profile of Nonadecylbenzene
Before any disposal protocol can be established, a thorough understanding of the inherent hazards of Nonadecylbenzene is crucial. While it is a valuable compound in various research applications, its properties necessitate careful handling throughout its lifecycle, including disposal.
Nonadecylbenzene (CAS No. 29136-19-4) is a long-chain alkylbenzene.[1][2] Based on the available safety data, it is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Aspiration Hazard (Category 1): May be fatal if swallowed and enters airways.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1]
It is imperative to recognize that long-chain alkylbenzenes, as a class, are known to be persistent in certain environmental compartments, although linear alkylbenzenes are more readily biodegradable than their branched counterparts.[5][6] Improper disposal can lead to environmental contamination, underscoring the importance of the procedures outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling Nonadecylbenzene for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and subsequent irritation. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect against splashes and eye irritation. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from accidental contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/aerosol is generated. | To prevent inhalation and respiratory tract irritation.[1] |
Segregation and Storage of Nonadecylbenzene Waste
Proper segregation of chemical waste is a cornerstone of a safe and efficient disposal process. Nonadecylbenzene waste should never be mixed with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Key Storage Guidelines:
-
Designated Waste Container: Use a clearly labeled, dedicated container for Nonadecylbenzene waste. The container must be compatible with aromatic hydrocarbons.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name "Nonadecylbenzene." The accumulation start date should also be clearly marked.
-
Secure Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The storage area should have secondary containment to mitigate the impact of any potential leaks.
Step-by-Step Disposal Procedures
The disposal of Nonadecylbenzene must be conducted in strict accordance with local, state, and federal regulations.[8] The following steps provide a general framework; however, always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Waste Characterization
As a generator of hazardous waste, you are responsible for determining if your Nonadecylbenzene waste meets the criteria for a characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9]
-
Ignitability (D001): Nonadecylbenzene is a solid with a high boiling point, making it unlikely to be ignitable under standard conditions.[2][10]
-
Corrosivity (D002): It is not expected to be corrosive.[10][11]
-
Reactivity (D003): It is not expected to be reactive.[11]
-
Toxicity (D004-D043): This is the most likely characteristic to apply. While Nonadecylbenzene is not specifically listed, the toxicity characteristic is determined by a specific laboratory test (Toxicity Characteristic Leaching Procedure or TCLP). However, given its benzene ring structure, it is prudent to manage it as a potentially toxic hazardous waste.
Step 2: Contact your EHS Department
Your institution's EHS department is your primary resource for navigating the complexities of hazardous waste disposal. They will provide you with the necessary paperwork, including a hazardous waste manifest, and schedule a pickup.
Step 3: Prepare for Transport
Ensure the waste container is securely sealed and properly labeled. If the container shows any signs of degradation, it should be overpacked into a larger, suitable container.
Step 4: Final Disposal
Nonadecylbenzene waste must be disposed of through a licensed hazardous waste disposal contractor.[12] The most common and effective method for the final disposal of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal (TSD) facility.[8] This method ensures the complete destruction of the compound, preventing its release into the environment.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Control Ignition Sources: If a significant amount is spilled, remove all potential sources of ignition.
-
Containment: For small spills, use a non-combustible absorbent material like sand or earth to contain the spill.[8]
-
Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your supervisor and EHS department.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move to fresh air. If you feel unwell, seek medical advice.
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[3][4]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles outlined in this guide are not merely regulatory hurdles but are founded on a scientific understanding of chemical hazards and their potential impact.
References
-
Eganhouse, R. P., et al. (1988). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry, 35(3), 175-198. [Link]
-
Eganhouse, R. P., & Pontolillo, J. (2008). Susceptibility of synthetic long-chain alkylbenzenes to degradation in reducing marine sediments. Environmental science & technology, 42(17), 6361-6368. [Link]
-
Eganhouse, R. P., & Pontolillo, J. (2008). Susceptibility of synthetic long-chain alkylbenzenes to degradation in reducing marine sediments. PubMed, 18754460. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94400, Nonadecylbenzene. [Link]
-
TCI EUROPE N.V. (n.d.). Nonadecylbenzene (CAS 29136-19-4). [Link]
-
U.S. Environmental Protection Agency. (2023). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]
-
Liberty Clean Products. (n.d.). Safety Data Sheet. [Link]
-
McAvoy, D. C., et al. (1993). Fate of linear alkylbenzene sulfonate in the environment. Environmental toxicology and chemistry, 12(6), 977-987. [Link]
-
Eganhouse, R. P., et al. (1983). Long-chain alkylbenzenes as molecular tracers of domestic wastes in the marine environment. Environmental Science & Technology, 17(9), 523-530. [Link]
-
Iran Chemical Industries Investment Co. (2020). Safety Data Sheet: Heavy Alkylbenzene. [Link]
-
Kao Chemicals. (2013). Safety Data Sheet. [Link]
-
Practice Greenhealth. (n.d.). Hazardous waste characterization. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]
-
Clean Management Environmental Group. (2023). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. [Link]
-
U.S. Government Publishing Office. (2012). 40 CFR 261.31 - Hazardous wastes from non-specific sources. [Link]
-
U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]
-
Wako Pure Chemical Industries, Ltd. (2014). Safety Data Sheet: Sodium dodecylbenzenesulfonate. [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Link]
Sources
- 1. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-NONADECYLBENZENE CAS#: 29136-19-4 [m.chemicalbook.com]
- 3. Nonadecylbenzene | 29136-19-4 | TCI AMERICA [tcichemicals.com]
- 4. Nonadecylbenzene | 29136-19-4 | TCI EUROPE N.V. [tcichemicals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Susceptibility of synthetic long-chain alkylbenzenes to degradation in reducing marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chemical.kao.com [chemical.kao.com]
- 9. practicegreenhealth.org [practicegreenhealth.org]
- 10. epa.gov [epa.gov]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. libertycleanproducts.com [libertycleanproducts.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Nonadecylbenzene
Byline: Your Senior Application Scientist
Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested wisdom. This guide provides essential, immediate safety and logistical information for the handling of Nonadecylbenzene (C₂₅H₄₄), a long-chain alkylbenzene. As a Senior Application Scientist, my objective is to empower you, my fellow researchers, scientists, and drug development professionals, with the knowledge to work safely and effectively. This document is structured to provide not just procedural steps, but the causal reasoning behind each recommendation, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks of Nonadecylbenzene
-
Skin Irritation: Prolonged or repeated contact can cause skin irritation.[1][2]
-
Eye Irritation: Contact with the eyes is likely to cause serious irritation.[1][2]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[1]
-
Aspiration Hazard: If swallowed, there may be a risk of aspiration into the lungs, which can be fatal.[3]
Given the benzene ring in its structure, it is prudent to handle Nonadecylbenzene with the caution afforded to aromatic hydrocarbons. Benzene itself is a known carcinogen and can cause genetic defects.[3][4] While the long alkyl chain in Nonadecylbenzene significantly alters its physical and toxicological properties compared to pure benzene, a conservative approach to minimize exposure is warranted.
Personal Protective Equipment (PPE) Selection: A Multi-tiered Approach
The selection of appropriate PPE is paramount to mitigating the risks associated with handling Nonadecylbenzene. The following recommendations are based on a risk assessment for handling this and similar chemicals in a laboratory setting.
Core PPE Requirements
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[5] | Protects against splashes and sprays that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and potential irritation.[5][6] The specific glove material should be selected based on the solvent used with Nonadecylbenzene, if any. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against incidental skin contact and contamination of personal clothing.[5][7] |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material.[5][6] | Protects feet from spills and falling objects. |
Task-Specific PPE Recommendations
The level of PPE should be escalated based on the nature of the task and the potential for exposure.
Caption: Decision tree for selecting appropriate PPE when handling Nonadecylbenzene.
Operational Procedures: Ensuring a Safe Workflow
Adherence to standard operating procedures is critical for minimizing exposure and preventing accidents.
Handling and Storage
-
Ventilation: Always handle Nonadecylbenzene in a well-ventilated area, preferably within a chemical fume hood, especially when heating or creating aerosols.
-
Ignition Sources: Keep away from heat, sparks, and open flames.[3][4] Although Nonadecylbenzene has a high boiling point (419 °C), flammable solvents may be used in conjunction with it.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]
-
Hygiene: Wash hands thoroughly after handling.[2][11] Do not eat, drink, or smoke in areas where chemicals are handled.[4][12]
Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[9][11] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
PPE: Wear appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.
Emergency & Disposal Protocols
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][13]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse.[11] If irritation persists, seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[13]
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention immediately.
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[10][14]
-
Waste Characterization: Nonadecylbenzene waste should be considered hazardous.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain.[14]
By adhering to these guidelines, you can significantly minimize the risks associated with handling Nonadecylbenzene and maintain a safe and productive laboratory environment.
References
-
Nonadecylbenzene | C25H44 | CID 94400 - PubChem - NIH. [Link]
-
Benzene, nonadecyl- - the NIST WebBook - National Institute of Standards and Technology. [Link]
-
SAFETY DATA SHEET - Kao Chemicals. [Link]
-
Personal Protective Equipment | US EPA. [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. [Link]
-
Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. [Link]
-
benzene-policy.pdf - BP. [Link]
-
Benzene_SDS_AMER_CAEN.pdf - NOVA Chemicals. [Link]
-
Benzene. [Link]
-
What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? - YouTube. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. [Link]
-
Benzene - Airgas - United States (US) SDS HCS 2012 V4.11. [Link]
-
Safety Data Sheet: Sodium dodecylbenzenesulfonate - Carl ROTH. [Link]
-
Dodecylbenzene - Wikipedia. [Link]
Sources
- 1. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical.kao.com [chemical.kao.com]
- 3. cpchem.com [cpchem.com]
- 4. novachem.com [novachem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 8. N-NONADECYLBENZENE CAS#: 29136-19-4 [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.no [fishersci.no]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. airgas.com [airgas.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
